c-Fms-IN-2
Descripción
Propiedades
IUPAC Name |
5-cyano-N-[5-(hydroxymethyl)-2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-8-22(9-7-13)17-4-2-14(12-23)10-16(17)21-19(24)18-5-3-15(11-20)25-18/h2-5,10,13,23H,6-9,12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPCFFIJVKYGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)CO)NC(=O)C3=CC=C(O3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of c-Fms-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of c-Fms-IN-2, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms). This document details the biochemical and cellular activities of this compound, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive Inhibition of c-Fms Kinase
This compound functions as a competitive inhibitor of the c-Fms receptor tyrosine kinase. By binding to the ATP-binding pocket of the c-Fms kinase domain, this compound prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition effectively blocks the biological functions mediated by the natural ligands of c-Fms, namely Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).
The primary consequence of c-Fms inhibition by this compound is the suppression of survival, proliferation, differentiation, and function of myeloid lineage cells, particularly monocytes, macrophages, and osteoclasts.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of the compound.
| Assay Type | Target | IC50 (µM) | Reference |
| Biochemical Kinase Assay | FMS Kinase | 0.024 | [1] |
| Cellular Autophosphorylation Assay (HEK293 cells) | ATP-induced c-Fms autophosphorylation | 0.25 |
The c-Fms Signaling Pathway and Inhibition by this compound
The c-Fms signaling cascade is initiated by the binding of its ligands, CSF-1 or IL-34, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways critical for myeloid cell function. The two major signaling axes downstream of c-Fms are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.
This compound exerts its effect at the apex of this cascade by preventing the initial autophosphorylation of the c-Fms receptor, thereby inhibiting all subsequent downstream signaling events.
Figure 1. c-Fms signaling and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of c-Fms inhibitors. The following are representative protocols for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Biotinylated poly-GT (glutamic acid, tyrosine) substrate
-
ATP
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well low-volume microplate, add the c-Fms kinase and the biotinylated substrate.
-
Add the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF® detection reagents in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF® ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2. General workflow for a c-Fms in vitro kinase inhibition assay.
Cellular Autophosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the ligand-induced autophosphorylation of the c-Fms receptor in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human c-Fms
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human CSF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723) and anti-total c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed HEK293-c-Fms cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1 hour.
-
Stimulate the cells with a predetermined concentration of CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total c-Fms antibody to confirm equal loading.
-
Quantify the band intensities and normalize the phospho-c-Fms signal to the total c-Fms signal to determine the extent of inhibition.
Conclusion
This compound is a potent inhibitor of the c-Fms receptor tyrosine kinase, acting through competitive inhibition of ATP binding. This mechanism effectively blocks the ligand-induced autophosphorylation of the receptor and the subsequent activation of downstream PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways. The inhibitory activity of this compound has been quantitatively confirmed in both biochemical and cellular assays. The detailed experimental protocols provided in this guide serve as a foundation for the further investigation and characterization of c-Fms inhibitors in preclinical and drug discovery settings.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of c-Fms and Their Interruption by c-Fms-IN-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available literature does not provide specific downstream signaling data for the inhibitor c-Fms-IN-2. This guide, therefore, outlines the established downstream signaling pathways of the c-Fms receptor (CSF-1R) and describes the anticipated effects of a potent c-Fms kinase inhibitor such as this compound, based on the known mechanisms of similar inhibitors.
Introduction to c-Fms (CSF-1R) Signaling
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the regulation of cell survival, proliferation, differentiation, and migration, particularly within the myeloid lineage.[1][2] Encoded by the c-fms proto-oncogene, this receptor is essential for the development and function of monocytes, macrophages, osteoclasts, and microglia.[1][3] The primary ligands for c-Fms are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] The binding of these ligands induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for various signaling proteins and initiating a cascade of downstream signaling events.[4] Dysregulation of the c-Fms signaling axis is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[2][5]
This compound is a potent inhibitor of c-Fms kinase with a reported IC50 of 0.024 μM. As an ATP-competitive inhibitor, it is designed to block the kinase activity of c-Fms, thereby preventing the initiation of downstream signaling cascades.
Core Downstream Signaling Pathways of c-Fms
Upon ligand-induced activation, c-Fms initiates several key signaling pathways that collectively orchestrate its diverse cellular functions. A potent inhibitor like this compound is expected to suppress these pathways by preventing the initial phosphorylation of the receptor.
The PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central signaling axis downstream of c-Fms, primarily regulating cell survival and proliferation.[1][5][6]
-
Activation: Phosphorylated tyrosine residues on the c-Fms receptor recruit and activate the p85 regulatory subunit of PI3K.[6] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Signal Transduction: PIP3 acts as a second messenger, recruiting Akt (Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[7]
-
Cellular Outcomes: Activated Akt phosphorylates numerous downstream targets to promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and to stimulate cell proliferation by modulating cell cycle regulators.[8]
-
Inhibition by this compound: By blocking c-Fms autophosphorylation, this compound would prevent PI3K activation, leading to a subsequent decrease in Akt phosphorylation and activity, thereby promoting apoptosis and inhibiting proliferation in c-Fms-dependent cells.
Figure 1: The c-Fms-PI3K-Akt Signaling Pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical downstream cascade that primarily regulates cell proliferation and differentiation.[5][9][10]
-
Activation: Activated c-Fms recruits adaptor proteins like Grb2, which in turn activates the Ras GTPase. Ras activates a kinase cascade, beginning with Raf (A-Raf or c-Raf-1).[10]
-
Signal Transduction: Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK1/2.
-
Cellular Outcomes: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression and differentiation.[9]
-
Inhibition by this compound: Inhibition of c-Fms by this compound would block the initial recruitment of adaptor proteins, preventing the activation of the Ras-Raf-MEK-ERK cascade and thereby halting proliferative signals.
Figure 2: The c-Fms-MAPK-ERK Signaling Pathway.
The JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also activated by c-Fms and is involved in regulating gene expression related to survival and differentiation.[5][11]
-
Activation: Upon c-Fms activation, JAK family kinases associated with the receptor are activated.
-
Signal Transduction: Activated JAKs phosphorylate STAT proteins (e.g., STAT1, STAT3). Phosphorylated STATs then dimerize and translocate to the nucleus.
-
Cellular Outcomes: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in cellular responses like differentiation and inflammation.
-
Inhibition by this compound: A c-Fms inhibitor would prevent the activation of receptor-associated JAKs, thereby blocking STAT phosphorylation and subsequent gene transcription.
Figure 3: The c-Fms-JAK-STAT Signaling Pathway.
Quantitative Data on c-Fms Inhibition
While specific data for this compound's effect on downstream targets is not available, the following tables provide representative data for c-Fms inhibitors.
Table 1: Potency of Various c-Fms Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | c-Fms | 24 | |
| c-FMS-IN-8 | c-Fms | 0.8 | [12] |
| Sotuletinib (BLZ945) | CSF-1R | 1 | [12] |
| Pimicotinib (ABSK021) | CSF-1R | 19.48 | [12] |
| Imatinib | c-Fms, c-Kit, PDGFR | 1470 (for c-Fms) | [13] |
Table 2: Hypothetical Dose-Dependent Inhibition of Downstream Signaling by a c-Fms Inhibitor This table illustrates the expected outcome of treating a c-Fms-dependent cell line (e.g., macrophages) with a potent inhibitor.
| Inhibitor Conc. (nM) | % Inhibition of c-Fms Phosphorylation | % Inhibition of Akt Phosphorylation (Ser473) | % Inhibition of ERK1/2 Phosphorylation (Thr202/Tyr204) |
| 0 | 0 | 0 | 0 |
| 1 | 25 | 20 | 22 |
| 10 | 60 | 55 | 58 |
| 24 (IC50) | ~75-80 | ~70-75 | ~72-78 |
| 100 | 95 | 92 | 94 |
| 1000 | >99 | >99 | >99 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of c-Fms inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of purified c-Fms enzyme by measuring the amount of ADP produced.
Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock (components typically include Tris-HCl, MgCl2, DTT).[3]
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 1%).
-
Dilute the recombinant c-Fms kinase enzyme and the substrate (e.g., Poly-Glu,Tyr 4:1) to their final working concentrations in 1x Kinase Assay Buffer.[3]
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of the diluted c-Fms enzyme to each well.
-
Initiate the reaction by adding 10 µL of a solution containing ATP and the substrate at their final concentrations.[3]
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[14]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 4: Workflow for an in vitro c-Fms kinase assay.
Western Blot Analysis of Downstream Protein Phosphorylation
This protocol is used to measure the levels of phosphorylated Akt and ERK in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a c-Fms-expressing cell line (e.g., RAW 264.7 macrophages) to ~80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a ligand (e.g., CSF-1, 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce c-Fms signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) or phosphorylated ERK (p-ERK Thr202/Tyr204) at a 1:1000 dilution in 5% BSA/TBST.[8]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and total ERK to serve as loading controls.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Figure 5: Workflow for Western blot analysis.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. CSF-1 receptor signalling from endosomes mediates the sustained activation of Erk1/2 and Akt in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Atypical Protein Kinase C in CSF-1-Dependent Erk Activation and Proliferation in Myeloid Progenitors and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
The Role of c-Fms Inhibition in Macrophage Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages.[1] Ligands such as CSF-1 (macrophage colony-stimulating factor, M-CSF) and IL-34 bind to c-Fms, initiating a signaling cascade essential for macrophage development.[2] Dysregulation of the c-Fms pathway is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a compelling target for therapeutic intervention.[3] Small molecule inhibitors targeting the kinase activity of c-Fms, such as c-Fms-IN-2, offer a powerful tool to modulate macrophage functions. This technical guide provides an in-depth overview of the role of c-Fms inhibition in macrophage differentiation, complete with experimental protocols, quantitative data, and visual workflows.
Mechanism of Action: c-Fms Signaling and its Inhibition
Upon binding of its ligands, c-Fms undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and differentiation.[4][5]
This compound and other similar small molecule inhibitors function by competing with ATP for the binding site within the kinase domain of c-Fms. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that are essential for macrophage differentiation and survival.[6]
Impact of c-Fms Inhibition on Macrophage Polarization
Macrophages exhibit a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. M-CSF, acting through c-Fms, is a key driver of M2 polarization.[7][8] Inhibition of c-Fms signaling can therefore be expected to shift the balance away from the M2 phenotype.
Quantitative Data on c-Fms Inhibition
The following tables summarize quantitative data from studies using potent and selective c-Fms inhibitors, such as PLX3397 and GW2580, which are expected to have similar effects to this compound.
Table 1: Effect of c-Fms Inhibition on Macrophage Gene Expression
| Gene | Macrophage Phenotype | Effect of c-Fms Inhibitor (e.g., PLX3397) | Fold Change (approx.) | Reference |
| CD206 (MRC1) | M2 | Downregulation | 0.5x | [9] |
| CCL2 | M2 | Downregulation | 0.4x | [9] |
| IL-1β | M1 | Upregulation | 2.5x | [9] |
| iNOS | M1 | Upregulation | 2.0x | [9] |
| CD80 | M1 | Upregulation | 1.8x | [9] |
| PPARG | M2 | Downregulation | Not specified | [10] |
| TGFB | M2 | Downregulation | Not specified | [10] |
| CCL5 | M1 | Upregulation | Not specified | [10] |
| CCR7 | M1 | Upregulation | Not specified | [10] |
| CXCL11 | M1 | Upregulation | Not specified | [10] |
Table 2: Effect of c-Fms Inhibition on Macrophage Surface Marker Expression
| Marker | Macrophage Phenotype | Effect of c-Fms Inhibitor (e.g., PLX3397) | Method of Analysis | Quantitative Change | Reference |
| CD163 | M2 | Significant Decrease | Flow Cytometry | Not specified | [10] |
| CD86 | M1 | Significant Increase | Flow Cytometry | Not specified | [10] |
| CD206 | M2 | Decrease | Flow Cytometry | Not specified | [9] |
| CD80 | M1 | Increase | Flow Cytometry | Not specified | [9] |
Table 3: Effect of c-Fms Inhibition on Cytokine Secretion
| Cytokine | Macrophage Phenotype | Effect of c-Fms Inhibitor (e.g., GW2580) | Method of Analysis | Quantitative Change | Reference |
| TNF-α | M1 | Increased secretion in reprogrammed macrophages | Cytokine Array | Not specified | [7] |
| IL-6 | M1 | Increased secretion in reprogrammed macrophages | Cytokine Array | Not specified | [7] |
| IL-10 | M2 | Decreased secretion in reprogrammed macrophages | Cytokine Array | Not specified | [7] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Bone Marrow-Derived Macrophages (BMDMs) and Treatment with this compound
This protocol describes the generation of murine bone marrow-derived macrophages and their subsequent treatment with a c-Fms inhibitor to assess its impact on differentiation.
Materials:
-
Bone marrow cells from mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (recombinant murine)
-
This compound (or other c-Fms inhibitor)
-
6-well tissue culture plates
-
FACS buffer (PBS with 1% BSA, 2 mM EDTA)
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-CD86, anti-CD206)
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice and sterilize hind legs with 70% ethanol.
-
Dissect femurs and tibias and remove surrounding muscle tissue.
-
Flush the bone marrow from both ends of the bones using a syringe with RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in red blood cell lysis buffer for 2 minutes, and then neutralize with excess medium.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Differentiation of BMDMs:
-
Plate the bone marrow cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL of M-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages.
-
On day 3, add fresh complete medium with M-CSF.
-
-
Treatment with this compound:
-
On day 7, replace the medium with fresh complete medium containing M-CSF and the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
-
Analysis of Macrophage Polarization:
-
Flow Cytometry:
-
Harvest the cells by gentle scraping.
-
Stain the cells with fluorescently labeled antibodies against macrophage markers (e.g., CD11b, F4/80) and polarization markers (e.g., CD86 for M1, CD206 for M2).
-
Analyze the cells using a flow cytometer to determine the percentage of M1 and M2 polarized macrophages.
-
-
Quantitative PCR (qPCR):
-
Isolate RNA from the treated cells.
-
Perform reverse transcription to generate cDNA.
-
Use qPCR to analyze the expression levels of M1 (e.g., iNOS, TNF-α, IL-6) and M2 (e.g., Arg-1, IL-10, CD206) marker genes.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Use ELISA kits to measure the concentration of secreted cytokines such as TNF-α and IL-10.
-
-
Visualizations
Signaling Pathway Diagram
Caption: c-Fms signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for studying the effect of this compound.
Conclusion
The inhibition of the c-Fms signaling pathway presents a promising strategy for modulating macrophage differentiation and function. As demonstrated by the data from potent c-Fms inhibitors, targeting this pathway can effectively shift macrophage polarization away from the pro-tumoral M2 phenotype. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other inhibitors on macrophage biology. A thorough understanding of these mechanisms is critical for the development of novel therapeutics for a range of diseases where macrophages play a key pathological role.
References
- 1. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. c-Fms tyrosine 559 is a major mediator of M-CSF-induced proliferation of primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1R Inhibition Combined with GM-CSF Reprograms Macrophages and Disrupts Protumoral Interplays with AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Data from CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
c-Fms-IN-2 and its Role in Osteoclastogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoclasts, the primary cells responsible for bone resorption, are central to both skeletal homeostasis and the pathology of various bone diseases. The differentiation and function of these multinucleated cells are critically dependent on the colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase. The binding of its ligand, macrophage colony-stimulating factor (M-CSF), to c-Fms initiates a signaling cascade essential for the proliferation, survival, and differentiation of osteoclast precursors. Consequently, the inhibition of c-Fms kinase activity represents a promising therapeutic avenue for conditions marked by excessive bone resorption, including osteoporosis and rheumatoid arthritis. This technical guide provides an in-depth overview of the potent and selective c-Fms inhibitor, c-Fms-IN-2, and its impact on osteoclastogenesis. It includes a summary of quantitative data, detailed experimental protocols for assessing its efficacy, and visual representations of the core signaling pathways and experimental workflows.
The Role of c-Fms in Osteoclastogenesis
Osteoclastogenesis is a complex process orchestrated by two principal cytokines: M-CSF and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][3] M-CSF, produced by various cells within the bone marrow microenvironment, binds to its receptor, c-Fms, expressed on the surface of hematopoietic precursors of the monocyte-macrophage lineage.[3][4] This interaction is a fundamental prerequisite for osteoclast development, providing critical signals for the survival and proliferation of these precursor cells.[3][4]
Upon M-CSF binding, c-Fms dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[5] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of intracellular events. Key downstream signaling pathways activated by c-Fms include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/Extracellular signal-regulated kinase (ERK) pathway.[5][6] These pathways are crucial for promoting cell survival and proliferation.
Furthermore, M-CSF signaling via c-Fms is essential for the upregulation of RANK on the surface of osteoclast precursors.[4] The expression of RANK makes these precursors responsive to RANKL, which is the primary driver of their differentiation into mature, multinucleated osteoclasts. The binding of RANKL to RANK activates downstream signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the activation of key transcription factors such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos, which are master regulators of osteoclast-specific gene expression.[7][8][9]
Given its critical role in the initial stages of osteoclast development, inhibition of c-Fms kinase activity is a highly attractive strategy for attenuating osteoclastogenesis and, consequently, bone resorption.
This compound: A Potent Kinase Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against c-Fms kinase. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of the c-Fms receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Quantitative Data
The efficacy of c-Fms inhibition can be quantified through various in vitro assays. The following tables summarize the known inhibitory activity of this compound and provide an illustrative example of the expected dose-dependent effects of a c-Fms inhibitor on osteoclast formation, based on data from similar inhibitory molecules.
| Inhibitor | Target | IC50 (µM) | Assay Type |
| This compound | c-Fms | 0.024 | Kinase Assay |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target.
| Inhibitor Concentration | TRAP-positive Multinucleated Cells (% of Control) | Bone Resorption Area (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 ng/mL | ~100 | Not Determined |
| 1 ng/mL | ~100 | Not Determined |
| 10 ng/mL | ~100 | Not Determined |
| 100 ng/mL | ~40 | ~30 |
Table 2: Illustrative Dose-Dependent Inhibition of Osteoclastogenesis and Bone Resorption by a c-Fms Inhibitor. This table provides an example of the expected quantitative outcomes when treating osteoclast precursors with a c-Fms inhibitor, based on published data for an anti-c-Fms antibody.[1] A dose-dependent decrease in the number of TRAP-positive multinucleated cells and the area of bone resorption is the anticipated result.
Signaling Pathways and Experimental Workflows
c-Fms and RANKL Signaling in Osteoclastogenesis
The differentiation of osteoclasts is a tightly regulated process involving the sequential and synergistic action of M-CSF and RANKL. The following diagram illustrates the core signaling pathways.
References
- 1. Anti-c-fms Antibody Prevents Osteoclast Formation and Bone Resorption in Co-Culture of Osteoblasts and Osteoclast Precursors In Vitro and in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP-positive osteoclast precursors mediate ROS/NO-dependent bactericidal activity via TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 4. [PDF] M‐CSF, c‐Fms, and Signaling in Osteoclasts and their Precursors | Semantic Scholar [semanticscholar.org]
- 5. c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NFATc1 in mice represses osteoprotegerin during osteoclastogenesis and dissociates systemic osteopenia from inflammation in cherubism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
c-Fms-IN-2: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors.[1][2] In the context of cancer, the signaling axis of CSF-1 and its receptor, c-Fms, is implicated in promoting tumor growth, metastasis, and resistance to therapy, primarily through its influence on tumor-associated macrophages (TAMs) within the tumor microenvironment.[3][4][5] Consequently, the inhibition of c-Fms has emerged as a promising therapeutic strategy in oncology. c-Fms-IN-2 is a potent inhibitor of c-Fms kinase.[1] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols relevant to its investigation in cancer research.
Core Compound Data: this compound
A summary of the key quantitative data for this compound is presented below, facilitating a clear comparison of its activity in different assay formats.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 | 24 nM | Human cytoplasmic FMS expressed in Sf9-baculovirus system | Fluorescence Polarization | [6] |
| IC50 | 0.25 µM | HEK293 cells | Inhibition of ATP-induced autophosphorylation of cFMS tyrosine kinase | [6] |
The c-Fms (CSF-1R) Signaling Pathway
The binding of the ligand, Colony-Stimulating Factor 1 (CSF-1), to the c-Fms receptor triggers its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, initiating downstream pathways that are crucial for cell survival, proliferation, and differentiation. Key signaling cascades activated by c-Fms include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, and the JAK/STAT pathway.[3][4][5][7] The inhibition of c-Fms by compounds such as this compound aims to abrogate these downstream signals, thereby impeding the pro-tumoral functions of macrophages.
Caption: The c-Fms (CSF-1R) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided to guide the investigation of this compound and other c-Fms inhibitors.
Protocol 1: Western Blot for c-Fms Phosphorylation
This protocol is designed to assess the inhibitory effect of a compound on CSF-1-induced c-Fms phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW264.7 murine macrophages or human monocyte-derived macrophages) in appropriate media.
-
Seed cells and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
2. CSF-1 Stimulation:
-
Prepare a working solution of recombinant human or murine CSF-1 in serum-free media.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C.[8]
3. Cell Lysis:
-
Immediately after stimulation, place the culture plate on ice and aspirate the media.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations for all samples.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
6. Immunoblotting:
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (e.g., p-CSF-1R Tyr723) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
7. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total c-Fms and a loading control like β-actin or GAPDH.[8]
Protocol 2: In Vitro Kinase Assay (Fluorescence Polarization)
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on c-Fms kinase using a fluorescence polarization (FP) format.
1. Reagents and Materials:
-
Recombinant human c-Fms kinase.
-
Fluorescently labeled peptide substrate for c-Fms.
-
ATP.
-
Kinase assay buffer.
-
This compound at various concentrations.
-
384-well black, low-volume assay plates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In the assay plate, add the c-Fms kinase and the fluorescently labeled peptide substrate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence polarization of each well using the plate reader.
3. Data Analysis:
-
The degree of polarization is inversely proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental and Drug Discovery Workflow
The preclinical evaluation of a tyrosine kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies. This process ensures a thorough characterization of the compound's potency, selectivity, and potential for therapeutic application.
Caption: A generalized workflow for the preclinical development of a tyrosine kinase inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of the c-Fms/CSF-1R signaling pathway in cancer. Its potency as a c-Fms kinase inhibitor makes it suitable for a range of in vitro studies aimed at elucidating the downstream consequences of c-Fms inhibition in various cancer models. The protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and other novel inhibitors targeting this critical oncogenic pathway. Further research, particularly in the areas of kinase selectivity, in vivo efficacy, and pharmacokinetics, will be essential to fully characterize the therapeutic potential of this compound.
References
- 1. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
c-Fms-IN-2 in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of c-Fms-IN-2, a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms. The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for its use in inflammatory disease models.
Introduction to c-Fms Signaling in Inflammation
The c-Fms receptor and its ligands, colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34), play a pivotal role in the regulation of the mononuclear phagocyte system. This signaling pathway is essential for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.[1][2][3] In the context of inflammatory diseases, the c-Fms pathway is often dysregulated, leading to an accumulation and activation of pro-inflammatory macrophages and osteoclasts at the site of inflammation. This contributes to tissue damage and disease progression in conditions such as rheumatoid arthritis.[1][4] Consequently, inhibiting c-Fms signaling has emerged as a promising therapeutic strategy for a variety of inflammatory disorders.[2]
This compound: A Potent c-Fms Kinase Inhibitor
This compound is a small molecule inhibitor of c-Fms kinase activity. It demonstrates potent inhibition of the enzyme and cellular autophosphorylation, making it a valuable tool for studying the role of c-Fms in disease and a potential starting point for drug development.
Mechanism of Action
This compound exerts its effects by competing with ATP for binding to the catalytic domain of the c-Fms receptor tyrosine kinase. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking this initial step, this compound effectively abrogates the cellular responses to CSF-1 and IL-34, including cell survival, proliferation, and differentiation.
In Vitro Activity
The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | c-Fms Kinase | IC50 | 0.024 µM | [5] |
| Cellular Assay | HEK293 cells | Inhibition of ATP-induced c-Fms autophosphorylation | IC50 | 0.25 µM |
c-Fms Signaling Pathway
The binding of CSF-1 or IL-34 to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating multiple downstream pathways that collectively regulate the function of myeloid cells.
Caption: The c-Fms signaling pathway initiated by ligand binding.
Preclinical Efficacy in Inflammatory Disease Models
Experimental Protocols
The following are representative protocols for the in vivo use of this compound in a rodent model of inflammatory arthritis. These protocols are based on standard methodologies and should be adapted and optimized for specific experimental needs.
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for oral or intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
For the working solution, dilute the DMSO stock solution in corn oil. A common final formulation is 10% DMSO and 90% corn oil.[5][6]
-
To prepare the working solution, take the required volume of the DMSO stock and add it to the corresponding volume of corn oil. For example, to make 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[6]
-
Vortex the mixture thoroughly to ensure a homogenous suspension. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[5][6]
-
It is recommended to prepare the working solution fresh on the day of use.[5][6]
Collagen-Induced Arthritis (CIA) Model in Mice
Objective: To induce arthritis in mice and evaluate the therapeutic efficacy of this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation
-
Vehicle control (e.g., 10% DMSO in corn oil)
-
Calipers for paw thickness measurement
Experimental Workflow:
Caption: Experimental workflow for the collagen-induced arthritis model.
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin treatment with this compound or vehicle control upon the first signs of arthritis (typically between days 21 and 35) or prophylactically before disease onset. Administer the compound daily via oral gavage or intraperitoneal injection at a predetermined dose.
-
Monitoring: Monitor the mice daily for signs of arthritis. Assess disease severity using a clinical scoring system (e.g., 0-4 scale for each paw) and measure paw thickness with calipers.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Blood and tissue samples can be collected to measure cytokine levels and other inflammatory markers.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the c-Fms signaling pathway in inflammatory diseases. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The provided protocols offer a foundation for researchers to explore the therapeutic potential of c-Fms inhibition in various preclinical models of inflammation. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetics, and safety profile of this compound to support its potential development as a therapeutic agent for inflammatory disorders.
References
- 1. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
c-Fms-IN-2 and its Effect on Myeloid Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The colony-stimulating factor 1 receptor (c-Fms), also known as CSF-1R, is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of myeloid lineage cells, particularly monocytes, macrophages, and osteoclasts. Its dysregulation is implicated in a range of pathologies, including cancer, inflammatory diseases, and skeletal disorders. Consequently, c-Fms has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of c-Fms-IN-2, a potent inhibitor of c-Fms kinase. Due to the limited publicly available data specifically for this compound, this guide leverages detailed experimental data and protocols from extensively studied c-Fms inhibitors such as GW2580, PLX3397, and Imatinib as illustrative proxies to delineate the anticipated effects and methodological approaches for evaluating this compound's impact on myeloid cells.
Introduction to c-Fms (CSF-1R) Signaling
c-Fms is a member of the class III receptor tyrosine kinase family. The binding of its ligands, colony-stimulating factor 1 (CSF-1) or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation cascade creates docking sites for various signaling proteins, initiating downstream pathways critical for myeloid cell function.
Key Signaling Pathways
The activation of c-Fms triggers several key intracellular signaling cascades:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Regulates cell differentiation and proliferation.
-
Src Family Kinases: Involved in cytoskeletal rearrangement and cell motility.
These pathways collectively orchestrate the development and function of macrophages and osteoclasts from their myeloid precursors.
The Role of c-Fms in Cellular Signaling and its Inhibition by c-Fms-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the c-Fms receptor tyrosine kinase, a critical mediator of cellular processes, and the mechanistic insights gained through the use of its inhibitor, c-Fms-IN-2. This document will cover the fundamental functions of c-Fms, its signaling cascades, and the quantitative characterization of this compound. Furthermore, it will provide detailed experimental protocols and visual representations of key pathways to facilitate a comprehensive understanding for researchers in the fields of oncology, immunology, and drug discovery.
Introduction to c-Fms (CSF-1R)
The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R), a transmembrane receptor tyrosine kinase.[1][2][3] Its primary ligand is the Macrophage Colony-Stimulating Factor (M-CSF or CSF-1).[2][4][5] The interaction between M-CSF and c-Fms is pivotal for the proliferation, differentiation, survival, and function of mononuclear phagocytes, including macrophages and their precursors.[2][4][6] This signaling axis plays a crucial role in a variety of physiological and pathological processes, including immunology, bone metabolism, and the development of certain cancers.[7][8]
The c-Fms Signaling Cascade
Upon binding of M-CSF, the c-Fms receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[4][9][10] These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins containing SH2 domains, initiating a cascade of intracellular events.[4][10]
Key signaling pathways activated by c-Fms include:
-
The Ras/Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Activation of c-Fms leads to the recruitment of adaptor proteins that activate Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and ultimately ERK (extracellular signal-regulated kinase).[6][11]
-
The PI3K/Akt Pathway: This pathway is primarily involved in cell survival and proliferation. The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to phosphorylated tyrosine residues on c-Fms, leading to the activation of Akt.[4][6]
These signaling pathways are integral to the biological functions of macrophages and osteoclasts, which are responsible for bone resorption.[4][9] Dysregulation of c-Fms signaling has been implicated in various diseases, including osteoporosis, inflammatory conditions, and cancer.[7][11]
Figure 1: Simplified c-Fms signaling pathway upon M-CSF binding.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of the c-Fms kinase.[12][13] By targeting the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent downstream signaling. This inhibition leads to a reduction in the proliferation and survival of cells that are dependent on c-Fms signaling.
Quantitative Data
The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line |
| This compound | c-Fms | 24 | Kinase Assay | N/A |
| This compound | c-Fms | 250 | Autophosphorylation | HEK293 |
Data sourced from MedchemExpress and TargetMol.[1][12][13]
Experimental Protocols
In Vitro c-Fms Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound like this compound against the c-Fms kinase.
Objective: To measure the IC50 value of this compound for c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2, 50μM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the c-Fms enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 40-60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Workflow for an in vitro c-Fms kinase assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of a drug in a cellular environment.[14] The principle is that a protein's thermal stability changes upon ligand binding.
Objective: To demonstrate that this compound binds to and stabilizes c-Fms in intact cells.
Materials:
-
Cell line expressing endogenous or overexpressed c-Fms (e.g., HEK293)
-
This compound
-
Cell lysis buffer
-
Antibody specific for c-Fms
-
Western blot reagents and equipment
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period.
-
Heat Shock: Heat the treated cells at various temperatures for a short duration (e.g., 3 minutes).[15]
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble c-Fms at each temperature by Western blotting using a c-Fms-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble c-Fms as a function of temperature for both vehicle- and this compound-treated cells.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA®).
Conclusion
The c-Fms receptor is a key player in monocyte and macrophage biology, with its signaling pathways being crucial for normal physiological functions and implicated in various diseases. The inhibitor this compound serves as a valuable tool for dissecting the roles of c-Fms in these processes. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the function of c-Fms and to evaluate the efficacy of its inhibitors, thereby advancing the development of novel therapeutic strategies targeting this important receptor tyrosine kinase.
References
- 1. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. The colony-stimulating factor 1 (CSF-1) receptor (c-fms proto-oncogene product) and its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 5. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. pnas.org [pnas.org]
- 9. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]
- 10. ovid.com [ovid.com]
- 11. c-Fms signaling mediates neurofibromatosis Type-1 osteoclast gain-in-functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | c-Fms | TargetMol [targetmol.com]
- 14. pelagobio.com [pelagobio.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
c-Fms-IN-2: A Technical Guide to a Chemical Probe for CSF-1R
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of c-Fms-IN-2, a potent chemical probe for the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase. This document details its biochemical and cellular activity, selectivity, and its application in in vivo models, offering researchers a thorough resource for utilizing this compound in their studies.
Introduction
This compound is a small molecule inhibitor of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1] The CSF-1/CSF-1R signaling pathway is implicated in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[1][2] Chemical probes like this compound are invaluable tools for dissecting the biological functions of CSF-1R and for the development of novel therapeutics.
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of FMS kinase. In biochemical assays, it demonstrates sub-nanomolar efficacy. Its activity has also been confirmed in cell-based assays, where it effectively inhibits the proliferation of bone marrow-derived macrophages (BMDMs).
| Assay Type | Target | Metric | Value | Reference |
| Biochemical Kinase Assay | FMS (CSF-1R) | IC50 | 0.8 nM | [3] |
| Cellular Proliferation Assay | Bone Marrow-Derived Macrophages | IC50 | Not explicitly stated, but potent inhibition observed. | [3] |
Kinase Selectivity Profile
While a comprehensive kinase selectivity panel for this compound is not publicly available in the primary literature, data for a closely related analog, c-Fms-IN-3 (compound 24 from the same publication), provides insights into potential off-target effects. This analog exhibits inhibitory activity against other tyrosine kinases, suggesting that this compound may also have a similar profile. Researchers should exercise caution and independently validate its selectivity in their systems of interest.
Selectivity Profile of the Analog c-Fms-IN-3:
| Target Kinase | Metric | Value (µM) | Reference |
| Kit | IC50 | 0.0035 | [3] |
| Axl | IC50 | 0.0064 | [3] |
| TrkA | IC50 | 0.011 | [3] |
| Flt-3 | IC50 | 0.018 | [3] |
| IRK-β | IC50 | 0.083 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays relevant to the characterization of this compound.
FMS Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for measuring the in vitro inhibitory activity of a compound against FMS kinase.
Objective: To determine the IC50 value of this compound against FMS kinase.
Materials:
-
Recombinant human FMS kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a multi-well plate, add the FMS kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent-based assay like Kinase-Glo®.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay (Cellular)
This protocol describes how to assess the effect of this compound on the proliferation of primary macrophages.
Objective: To evaluate the anti-proliferative activity of this compound in a cell-based system dependent on CSF-1R signaling.
Materials:
-
Bone marrow cells isolated from mice.[4]
-
Macrophage colony-stimulating factor (M-CSF).
-
Cell culture medium (e.g., DMEM supplemented with FBS, penicillin/streptomycin).
-
This compound dissolved in DMSO.
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Tissue culture plates.
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in the presence of M-CSF to differentiate them into bone marrow-derived macrophages. This typically takes 7-10 days.[4]
-
Plate the differentiated BMDMs in 96-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a period that allows for proliferation (e.g., 72 hours).
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical model of rheumatoid arthritis.
Objective: To assess the in vivo anti-inflammatory and disease-modifying effects of this compound.
Materials:
-
DBA/1 mice (or other susceptible strains).[1]
-
Bovine type II collagen.[1]
-
Complete Freund's Adjuvant (CFA).[1]
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for oral administration.
-
Calipers for measuring paw thickness.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Induction of Arthritis:
-
Compound Administration:
-
Begin oral administration of this compound or vehicle control at a predetermined dose and frequency, typically starting before or at the onset of clinical signs.[3]
-
-
Assessment of Arthritis:
-
Monitor mice regularly for the onset and severity of arthritis.
-
Measure paw thickness using calipers.
-
Score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4 scale for erythema, swelling).
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues (e.g., paws, serum) for histological analysis of joint inflammation and damage, and for biomarker analysis.
-
Visualizations
CSF-1R Signaling Pathway
This diagram illustrates the major signaling cascades activated upon ligand binding to CSF-1R.
Caption: Simplified CSF-1R signaling cascade.
Experimental Workflow: Kinase Inhibition Assay
This diagram outlines the key steps in determining the inhibitory potential of a compound against a target kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Logical Relationship: Chemical Probe Validation
This diagram illustrates the logical flow of experiments to validate a compound as a chemical probe.
Caption: Key validation steps for a chemical probe.
References
- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Studies with c-Fms-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Its involvement in various inflammatory diseases and certain cancers has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary studies of c-Fms-IN-2, a potent inhibitor of the c-Fms kinase. The information presented herein is primarily derived from the seminal publication by Illig et al. in Bioorganic & Medicinal Chemistry Letters (2008), which details the discovery and initial characterization of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the c-Fms receptor tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. This inhibition effectively blocks the biological effects mediated by the binding of the natural ligand, macrophage colony-stimulating factor (M-CSF), to the c-Fms receptor.
Signaling Pathway
The binding of M-CSF to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the Ras/Raf/MEK/ERK, PI3K/Akt, and STAT pathways. These pathways collectively regulate cell survival, proliferation, differentiation, and migration. This compound, by inhibiting the initial autophosphorylation step, effectively abrogates the activation of these downstream signaling cascades.
Quantitative Data
The following table summarizes the in vitro potency of this compound and related compounds against the FMS kinase, as reported by Illig et al. (2008).
| Compound | FMS Kinase IC50 (µM) |
| This compound | 0.024 |
| Compound 8 | 0.0008 |
| Compound 2 | >10 |
Data extracted from Illig et al., Bioorg Med Chem Lett. 2008 Mar 1;18(5):1642-8.
Experimental Protocols
FMS Kinase Inhibition Assay (Fluorescence Polarization)
This assay was utilized to determine the in vitro potency of this compound.
Principle: The assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the FMS kinase by a test compound. The binding of the large kinase enzyme to the small fluorescent tracer results in a high fluorescence polarization (FP) signal. In the presence of an inhibitor that competes for the same binding site, the tracer is displaced, leading to a decrease in the FP signal.
Methodology:
-
Reagent Preparation:
-
The cytoplasmic domain of human FMS kinase expressed in an Sf9-baculovirus system was used.
-
A fluorescently labeled tracer that binds to the ATP pocket of the kinase was prepared.
-
This compound and other test compounds were serially diluted in DMSO.
-
-
Assay Procedure:
-
The FMS kinase and the test compound were pre-incubated for a defined period.
-
The fluorescent tracer was then added to the mixture.
-
The reaction was allowed to reach equilibrium.
-
Fluorescence polarization was measured using a suitable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition was calculated relative to controls (no inhibitor and a saturating concentration of a known inhibitor).
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) in Mice
A potent analog of this compound (Compound 8) was evaluated in a murine model of rheumatoid arthritis.
Principle: The CIA model is a widely used animal model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis. The disease is induced by immunization with type II collagen, leading to an autoimmune response characterized by joint inflammation, cartilage degradation, and bone erosion.
Methodology:
-
Induction of Arthritis:
-
Male DBA/1 mice were used.
-
On day 0, mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.
-
-
Treatment:
-
Upon the onset of clinical signs of arthritis, mice were randomized into treatment groups.
-
Compound 8 was administered orally.
-
-
Efficacy Evaluation:
-
The severity of arthritis was assessed periodically by a clinical scoring system based on erythema and swelling of the paws.
-
Paw thickness was measured using calipers.
-
At the end of the study, joints were collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Conclusion
The preliminary studies on this compound and its analogs have demonstrated their potent inhibitory activity against the c-Fms kinase. The in vitro data, generated using a fluorescence polarization assay, established the high potency of this chemical series. Furthermore, the efficacy of a representative compound in a preclinical model of rheumatoid arthritis highlights the therapeutic potential of targeting the c-Fms pathway for inflammatory diseases. This technical guide provides a foundational understanding of the initial scientific investigations into this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further studies would be required to fully characterize the pharmacokinetic profile, safety, and broader therapeutic applications of this class of inhibitors.
c-Fms-IN-2: A Technical Guide to Target Discovery and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and validation of c-Fms-IN-2, a potent inhibitor of the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor or CSF1R). c-Fms is a critical receptor tyrosine kinase that governs the differentiation, proliferation, and survival of mononuclear phagocytes, including macrophages and microglia. Its dysregulation is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This document details the underlying biology of the c-Fms signaling pathway, presents quantitative data on inhibitor activity, outlines detailed experimental protocols for target validation, and provides visual representations of key biological and experimental workflows. Due to the limited publicly available data for this compound, this guide incorporates data from the well-characterized and selective c-Fms inhibitor, GW2580, as a representative example to illustrate the principles of target validation.
Target Discovery: The c-Fms/CSF1R Signaling Pathway
The c-Fms proto-oncogene encodes a transmembrane glycoprotein (B1211001) with intrinsic tyrosine kinase activity, functioning as the receptor for Macrophage Colony-Stimulating Factor (M-CSF or CSF-1) and Interleukin-34 (IL-34). The binding of these ligands induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, initiating a cascade of downstream signaling events.
This signaling network is pivotal for the development and maintenance of most tissue macrophages and osteoclasts. Key downstream pathways activated by c-Fms include:
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation.
-
MAPK (ERK1/2) Pathway: Regulates cell proliferation, differentiation, and migration.
-
JNK and p38 MAPK Pathways: Involved in inflammatory responses and cellular stress.
-
STAT Pathway: Contributes to the regulation of gene expression related to cell survival and differentiation.
The aberrant activation of the c-Fms signaling pathway is a key driver in the pathogenesis of various diseases. In cancer, c-Fms signaling in tumor-associated macrophages (TAMs) promotes tumor growth, angiogenesis, and metastasis. In inflammatory conditions like rheumatoid arthritis, c-Fms-driven macrophage activation contributes to tissue destruction.
Below is a diagram illustrating the core c-Fms signaling cascade.
Data Presentation: Inhibitor Activity
The validation of a targeted inhibitor requires rigorous quantitative assessment of its potency and selectivity. Below are tables summarizing the biochemical and cellular activities of this compound and the representative selective c-Fms inhibitor, GW2580.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | c-Fms | 24 | Biochemical Kinase Assay |
| GW2580 | c-Fms | 30 - 60 | Biochemical Kinase Assay |
Table 1: Biochemical Potency of c-Fms Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| This compound | HEK293 | c-Fms Autophosphorylation | 250 |
| GW2580 | Murine Bone Marrow-Derived Macrophages (BMDMs) | CSF-1 Stimulated Growth | ~100 |
| GW2580 | M-NFS-60 (Murine Myeloid Leukemia) | CSF-1 Induced Growth | <1000 |
| GW2580 | Human Monocytes | CSF-1 Induced Growth | <1000 |
Table 2: Cellular Activity of c-Fms Inhibitors
| Inhibitor | Kinase Panel | Selectivity |
| GW2580 | 26 Kinases | Inactive against all other kinases tested |
| GW2580 | 186 Kinases | Selective for c-Fms |
| GW2580 | ~300 Kinases | >100-fold selectivity for c-Fms |
Table 3: Kinase Selectivity Profile of GW2580
| Parameter | Dose (mg/kg, oral) | Value | Species |
| Cmax | 20 | 1.4 µM | Mouse |
| Cmax | 80 | 5.6 µM | Mouse |
Table 4: In Vivo Pharmacokinetics of GW2580
Experimental Protocols for Target Validation
The following sections provide detailed methodologies for key experiments used to validate the efficacy and specificity of c-Fms inhibitors.
Biochemical Kinase Assay (LanthaScreen® TR-FRET)
This assay measures the ability of a compound to inhibit the enzymatic activity of the isolated c-Fms kinase domain.
-
Objective: To determine the IC50 value of an inhibitor against the c-Fms kinase.
-
Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay is used to detect the phosphorylation of a substrate by the c-Fms kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Materials:
-
Recombinant human c-Fms kinase domain
-
Fluorescein-labeled poly-GT substrate
-
ATP
-
LanthaScreen® Tb-pY20 antibody
-
Kinase buffer
-
Test inhibitor (e.g., this compound)
-
384-well plate
-
TR-FRET plate reader
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor, recombinant c-Fms kinase, and fluorescein-labeled substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Tb-labeled anti-phosphotyrosine antibody.
-
Incubate at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's ability to block c-Fms autophosphorylation in a cellular context.
-
Objective: To measure the inhibition of ligand-induced c-Fms phosphorylation in cells.
-
Principle: Cells expressing c-Fms are treated with the inhibitor, stimulated with a ligand (CSF-1), and then lysed. The phosphorylation status of c-Fms is assessed by Western blot using a phospho-specific antibody.
-
Materials:
-
Cell line expressing c-Fms (e.g., HEK293-c-Fms, M-NFS-60, or primary macrophages)
-
Cell culture medium and supplements
-
Test inhibitor
-
Recombinant human or murine CSF-1
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-c-Fms (e.g., pY723), anti-total-c-Fms, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate and imaging system
-
-
Methodology:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibodies (anti-phospho-c-Fms, anti-total-c-Fms, and loading control).
-
Wash and incubate with the appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Cell Proliferation Assay
This assay assesses the functional consequence of c-Fms inhibition on the proliferation of CSF-1-dependent cells.
-
Objective: To determine the effect of the inhibitor on the proliferation of cells that rely on c-Fms signaling.
-
Principle: CSF-1-dependent cells are cultured in the presence of CSF-1 and varying concentrations of the inhibitor. Cell viability or proliferation is measured after a set incubation period.
-
Materials:
-
CSF-1-dependent cell line (e.g., M-NFS-60)
-
Cell culture medium and supplements
-
Recombinant murine CSF-1
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well plates
-
Plate reader (luminescence or absorbance)
-
-
Methodology:
-
Seed the cells in a 96-well plate in the presence of CSF-1.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plate for a period that allows for cell proliferation (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Read the plate using the appropriate plate reader.
-
Plot the signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Target Validation and Efficacy
In vivo studies are essential to confirm the on-target activity of the inhibitor and to assess its therapeutic potential.
-
Objective: To evaluate the pharmacodynamics and anti-tumor or anti-inflammatory efficacy of the inhibitor in a relevant animal model.
-
Principle: The inhibitor is administered to animals, and its effect on target modulation (e.g., macrophage depletion or repolarization) and disease progression is measured.
-
Models:
-
Pharmacodynamics: Healthy mice can be used to assess the effect of the inhibitor on circulating monocytes or tissue-resident macrophages.
-
Efficacy (Oncology): Syngeneic tumor models (e.g., MC38 colon adenocarcinoma) are used to evaluate the impact on the tumor microenvironment and tumor growth.
-
Efficacy (Inflammation): Collagen-induced arthritis models in rodents are suitable for assessing anti-inflammatory effects.
-
-
Methodology (General Workflow):
-
Acclimate the animals to the facility.
-
For efficacy studies, induce the disease (e.g., implant tumor cells or induce arthritis).
-
Randomize the animals into treatment and vehicle control groups.
-
Administer the test inhibitor and vehicle according to a predetermined schedule and route (e.g., oral gavage).
-
Monitor the animals for signs of toxicity and disease progression (e.g., tumor volume, clinical arthritis score).
-
At the end of the study, collect tissues (e.g., tumors, joints, spleen, blood) for analysis.
-
Pharmacodynamic Analysis: Use flow cytometry or immunohistochemistry to quantify macrophage populations (e.g., CD11b+, F4/80+ cells) and assess their polarization state (e.g., M1 vs. M2 markers).
-
Efficacy Analysis: Compare the primary endpoint (e.g., tumor growth inhibition, reduction in arthritis score) between the treated and control groups.
-
Conclusion
The discovery and validation of c-Fms inhibitors like this compound represent a promising therapeutic strategy for a range of diseases driven by macrophage and microglial dysfunction. A thorough understanding of the c-Fms signaling pathway is fundamental to appreciating the mechanism of action of these inhibitors. The successful validation of such compounds relies on a multi-faceted approach, incorporating robust biochemical and cellular assays to determine potency and selectivity, followed by in vivo studies to confirm target engagement and evaluate therapeutic efficacy. The data and protocols presented in this guide provide a framework for the comprehensive evaluation of novel c-Fms inhibitors, facilitating their progression from discovery to potential clinical application.
The Role of c-Fms Signaling in Breast Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the critical role of the c-Fms signaling pathway in the pathogenesis of breast cancer. It details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex pathways and workflows to facilitate advanced research and therapeutic development.
Introduction: c-Fms and the Tumor Microenvironment
The c-Fms proto-oncogene encodes the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of the mononuclear phagocyte lineage, including macrophages.[1] In the context of breast cancer, the tumor microenvironment (TME) is heavily infiltrated by immune cells, with tumor-associated macrophages (TAMs) being a major component.[1][2] The interaction between cancer cells and TAMs is largely orchestrated by the CSF-1/c-Fms signaling axis.
Breast cancer cells frequently secrete CSF-1, which acts as a potent chemoattractant, recruiting circulating monocytes to the tumor site.[2][3] Upon arrival, CSF-1 signaling drives the differentiation of these monocytes into TAMs.[3] These TAMs typically exhibit a pro-tumoral M2-like phenotype, contributing to key aspects of cancer progression, including angiogenesis, immunosuppression, invasion, and metastasis.[4][5] High expression of CSF-1 and c-Fms in breast carcinoma specimens has been correlated with a higher grade, advanced stage, and poor prognosis for patients.[1][4][6] This critical role has made the c-Fms signaling pathway a prime target for novel anti-cancer therapies, with several small molecule inhibitors and monoclonal antibodies currently under clinical investigation.[7][8][9]
Core Signaling Pathway: CSF-1/c-Fms Axis
Upon binding of its ligand, CSF-1 (or IL-34), the c-Fms receptor dimerizes, leading to the autophosphorylation of several tyrosine residues within its intracellular kinase domain.[7][10] This phosphorylation creates docking sites for various downstream signaling adaptors, initiating multiple signaling cascades. The two major pathways activated are the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in proliferation and differentiation.[10][11][12]
Specifically, phosphorylation of tyrosine 723 (pY723) on c-Fms serves as a binding site for the p85 subunit of PI3K, while phosphorylation at tyrosine 809 (pY809) can recruit Shc, which links to the Ras/ERK pathway.[7][11] The activation of these pathways in TAMs promotes the expression of genes that enhance tumor progression.
Caption: Canonical c-Fms signaling pathways in macrophages.
Quantitative Data Summary
The expression levels of CSF-1 and c-Fms, as well as the density of TAMs, have been quantitatively linked to breast cancer progression and patient outcomes.
Table 1: CSF-1/c-Fms Expression and Prognosis in Breast Cancer
| Marker | Compartment | Association with Poor Prognosis | Hazard Ratio (HR) for Mortality (Multivariate) | p-value | Reference |
|---|---|---|---|---|---|
| CSF-1 | Tumor Epithelium | Yes | 8.6 | 0.039 | [1] |
| CSF-1 | Tumor Stroma | Yes | - | 0.039 (log-rank) | [1] |
| c-Fms (CSF1R) | Tumor Epithelium | Borderline | - | 0.051 (log-rank) | [1] |
| c-Fms (CSF1R) | Tumor Stroma | Borderline | - | 0.055 (log-rank) | [1] |
| c-Fms (CSF1R) | Total Tumor | Shorter overall survival (node-negative patients) | Not an independent predictor | - |[7] |
Table 2: TAM Density and Clinicopathological Features
| Marker | Compartment | Association with Metastasis | p-value | Reference |
|---|---|---|---|---|
| CD68+ TAMs | Tumor Stroma | Higher density in metastatic primary cancers | 0.003 | [1] |
| CD3+ T-cells | Tumor Stroma | Higher density in metastatic primary cancers | 0.042 |[1] |
Table 3: Clinical Trials of c-Fms (CSF1R) Inhibitors in Breast Cancer
| Inhibitor | Study Phase | Patient Population | Outcome | Reference |
|---|---|---|---|---|
| LY3022855 (mAb) | Phase 1 | Metastatic Breast Cancer (n=22) | Stable Disease (SD) in 5/22 pts; 2 pts had durable SD > 9 months. No complete/partial responses. | [13] |
| Pexidartinib (TKI) | Phase 1/2 | Triple-Negative Breast Cancer (in combination with eribulin) | 16% response rate |[9] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the c-Fms signaling pathway in breast cancer research.
General Experimental Workflow
A typical preclinical study investigating the role of c-Fms in a breast cancer mouse model involves several stages, from tumor inoculation and treatment to tissue harvesting and multi-faceted analysis of the tumor microenvironment.
Caption: A standard workflow for preclinical c-Fms research.
Western Blot for Phosphorylated c-Fms (p-c-Fms)
This protocol is for detecting the activation state of c-Fms in cell lysates following stimulation and/or inhibitor treatment.[7]
-
Cell Culture and Treatment:
-
Plate macrophages or breast cancer cells (e.g., THP-1 monocytes differentiated into macrophages) and allow them to adhere.
-
Starve cells in serum-free media for 2-4 hours.
-
Pre-treat cells with a c-Fms inhibitor (e.g., Sotuletinib, Pexidartinib) or vehicle (DMSO) for 1-2 hours.[7]
-
Stimulate cells with recombinant CSF-1 (e.g., 100 ng/mL) for 5-15 minutes at 37°C to induce receptor phosphorylation.[7]
-
-
Cell Lysis:
-
Immediately place the culture plate on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[7]
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. For phospho-proteins, PVDF is often preferred over nitrocellulose.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies, as it contains phosphoproteins that can increase background.[14]
-
Incubate the membrane with a primary antibody against phosphorylated c-Fms (e.g., anti-p-CSF-1R Tyr723) diluted in 5% BSA/TBST overnight at 4°C.[7]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
To normalize, strip the membrane and re-probe for total c-Fms and a loading control like β-actin or GAPDH.[7]
-
Flow Cytometry for Tumor-Associated Macrophages (TAMs)
This protocol details the isolation and immunophenotyping of TAMs from fresh murine mammary tumors.[4][15]
-
Tumor Dissociation:
-
Harvest fresh tumors from a mouse model (e.g., MMTV-PyMT) and place them in cold PBS on ice. Mince the tumor into small pieces (~1-2 mm³).[13]
-
Transfer pieces to a digestion buffer containing Collagenase (e.g., 100 U/mL) and DNase I (e.g., 10 U/mL) in RPMI media.
-
Incubate at 37°C for 45-60 minutes with agitation.[13]
-
Stop digestion by adding FACS buffer (PBS with 2% FBS and 2 mM EDTA).
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and resuspend the pellet in ACK lysis buffer for 2-3 minutes at room temperature to lyse red blood cells.
-
Quench the reaction by adding an excess of FACS buffer and centrifuge again.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer and count them.
-
Aliquot approximately 1-2 x 10⁶ cells per tube.
-
Block Fc receptors by incubating cells with an anti-CD16/32 antibody (Fc block) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add a cocktail of fluorophore-conjugated primary antibodies. A typical panel for TAMs includes:
-
Leukocytes: CD45
-
Myeloid Cells: CD11b
-
Macrophages: F4/80, CSF-1R (CD115)
-
M2-like marker: CD206
-
Monocytes: Ly6C, Ly6G (to exclude neutrophils)
-
A viability dye (e.g., DAPI, Zombie NIR) is essential to exclude dead cells.
-
-
Incubate for 30 minutes on ice in the dark.[4]
-
Wash the cells twice with FACS buffer by centrifuging at 500 x g for 5 minutes.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer. Ensure single-stain controls are prepared for proper compensation.
-
Analyze the data using appropriate software (e.g., FlowJo). A typical gating strategy is: Live Cells -> Singlets -> CD45+ -> CD11b+ -> Ly6G- -> F4/80+ to identify the TAM population. Further characterization can be done based on CD206 and Ly6C expression.
-
Immunohistochemistry (IHC) for F4/80
This protocol is for detecting macrophages in formalin-fixed, paraffin-embedded (FFPE) mouse tumor tissue.[3][9]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x for 5 min each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50% for 3 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
The F4/80 antigen is often masked by formalin fixation.[9] Heat-induced epitope retrieval is required.
-
Immerse slides in a staining vessel containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the vessel in a steamer or water bath to 95-100°C and incubate for 20-30 minutes.[3]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
-
Staining Procedure:
-
Rinse sections with PBS.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in PBS for 10 minutes.[3]
-
Wash 3x with PBS.
-
Block non-specific protein binding by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
Drain the blocking solution and apply the primary antibody (e.g., rat anti-mouse F4/80) diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[3]
-
Wash 3x with PBS.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rat IgG) and incubate for 30 minutes at room temperature.
-
Wash 3x with PBS.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.
-
Wash 3x with PBS.
-
-
Visualization and Counterstaining:
-
Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate until a brown precipitate develops (monitor under a microscope).
-
Rinse slides with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
ELISA for CSF-1 Quantification
This protocol describes a sandwich ELISA for measuring CSF-1 concentration in cell culture supernatants.[1][8]
-
Sample Preparation:
-
Culture breast cancer cells or other relevant cells to desired confluency.
-
For collecting conditioned media, switch to serum-free or low-serum media to reduce background, as serum contains cytokines.[6][16]
-
Collect the cell culture supernatant.
-
Centrifuge at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.[16]
-
Use the supernatant immediately or aliquot and store at -80°C.
-
-
ELISA Procedure (General Steps for a Commercial Kit):
-
Prepare all reagents, standards, and samples as instructed by the kit manufacturer.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Cover and incubate for the specified time (e.g., 90 minutes at 37°C).[8]
-
Aspirate the liquid from each well.
-
Add the biotin-conjugated detection antibody to each well. Cover and incubate.
-
Wash the plate multiple times (e.g., 3x) with the provided wash buffer.
-
Add the Streptavidin-HRP conjugate to each well. Cover and incubate.[8]
-
Wash the plate multiple times (e.g., 5x) with wash buffer.
-
Add TMB substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes, allowing color to develop.[8]
-
Add the stop solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm on a microplate reader immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean OD for each standard against its concentration.
-
Use the standard curve to determine the concentration of CSF-1 in the unknown samples. Correct for any dilution factors used.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. sysy-histosure.com [sysy-histosure.com]
- 4. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. ELISA Protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. A ERK/RSK-mediated negative feedback loop regulates M-CSF-evoked PI3K/AKT activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ERK Signaling Is Essential for Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of mouse mammary carcinoma-derived macrophages and cancer cells for co-culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Isolation of Mouse and Human Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
The In Vitro Effects of c-Fms Inhibition: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The colony-stimulating factor 1 receptor (CSF-1R), encoded by the proto-oncogene c-Fms, is a pivotal receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages, monocytes, and osteoclasts. Its activation by its primary ligand, macrophage colony-stimulating factor (M-CSF), triggers a cascade of intracellular signaling events crucial for both homeostatic processes and various pathologies, such as inflammatory diseases, cancer, and skeletal disorders. Consequently, the inhibition of c-Fms has emerged as a significant therapeutic strategy. This technical guide provides an in-depth exploration of the core in-vitro effects of c-Fms inhibition, detailing key experimental protocols and presenting quantitative data to support research and development endeavors.
The c-Fms Signaling Pathway
Upon binding of M-CSF, the c-Fms receptor dimerizes, leading to the trans-autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[1] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. The two principal pathways activated are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is central to cell survival and proliferation, and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway (also known as the Ras-Raf-MEK-ERK pathway), which regulates cell proliferation and differentiation.[2][3] Inhibition of c-Fms with small molecules typically involves competing with ATP for the kinase domain, thereby preventing this phosphorylation cascade and blocking all subsequent downstream signaling.
Quantitative Effects of c-Fms Inhibitors
The potency of c-Fms inhibitors is typically first determined in biochemical kinase assays and subsequently validated in cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| Pexidartinib (PLX-3397) | c-Fms (CSF-1R) | 20 | - | Kinase Assay |
| c-Kit | 10 | - | Kinase Assay | |
| FLT3 | 160 | - | Kinase Assay | |
| CSF-1 dependent proliferation | 220 | Bac1.2F5 | Cell Proliferation | |
| GW2580 | c-Fms (CSF-1R) | 60 | - | Kinase Assay |
| CSF-1 dependent proliferation | 700 | M-NFS-60 | Cell Proliferation | |
| BLZ945 (Sotuletinib) | c-Fms (CSF-1R) | 1 | - | Kinase Assay |
Data compiled from multiple sources.[3][4][5][6][7]
Key In Vitro Assays and Experimental Protocols
The functional consequences of c-Fms inhibition are assessed through a variety of in-vitro assays. Below are detailed protocols for the most common and critical experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. c-Fms inhibition is expected to reduce the proliferation of M-CSF-dependent cells.
Detailed Protocol:
-
Cell Seeding: Seed M-CSF dependent cells (e.g., RAW 264.7 or bone marrow-derived macrophages) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
Inhibitor Treatment: Prepare serial dilutions of the c-Fms inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8] Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC50 value.
Osteoclastogenesis Assay (TRAP Staining)
c-Fms signaling is essential for the differentiation of macrophage precursors into mature, bone-resorbing osteoclasts. This assay quantifies the inhibitory effect on osteoclast formation.
Detailed Protocol:
-
Cell Seeding: Isolate bone marrow macrophages (BMMs) or use RAW 264.7 cells. Seed cells (e.g., 2 x 10⁴ cells/well) in a 48-well plate in α-MEM containing 10% FBS and M-CSF (e.g., 30 ng/mL).[10]
-
Differentiation and Treatment: To induce osteoclast differentiation, add RANKL (e.g., 50 ng/mL) to the culture medium.[10] Concurrently, treat the cells with various concentrations of the c-Fms inhibitor or a vehicle control.
-
Culture and Media Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the inhibitor every 2-3 days.
-
TRAP Staining: After the culture period, wash the cells with PBS and fix them with 4% formaldehyde (B43269) for 15 minutes. Stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial TRAP staining kit according to the manufacturer's instructions.[10][11]
-
Quantification: Mature osteoclasts are identified as large, TRAP-positive multinucleated cells (≥3 nuclei). Capture images using a light microscope and count the number of TRAP-positive multinucleated cells per well. The total area of TRAP-positive staining can also be quantified using image analysis software like ImageJ.[10]
| Inhibitor | Cell Type | Concentration | Effect on Osteoclastogenesis |
| GW2580 | Human Osteoclasts | 1 µM | Complete inhibition of bone degradation |
| l-THP | BMMCs | 4.75 - 19.00 µg/mL | Dose-dependent suppression |
Data compiled from multiple sources.[5][12]
Macrophage Polarization Assay
c-Fms signaling can influence macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). Inhibiting c-Fms can shift the balance, often reducing the M2-like phenotype.[13][14]
Detailed Protocol:
-
Macrophage Generation: Differentiate human CD14+ monocytes or murine BMMs into naive (M0) macrophages by culturing them for 6-7 days in medium containing M-CSF (e.g., 100 ng/mL).[15][16]
-
Treatment: Pre-treat the M0 macrophages with the c-Fms inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Polarization: Induce polarization by adding specific stimuli to the culture medium:
-
M1 Polarization: Add LPS (e.g., 10-100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
M2 Polarization: Add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Analysis: Analyze the polarization status using one or more of the following methods:
-
qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10).[17]
-
Flow Cytometry: Stain cells with fluorescently-labeled antibodies against surface markers like CD86 (M1) and CD206 (M2) and analyze using a flow cytometer.[17]
-
ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines characteristic of M1 (e.g., TNF-α, IL-6, IL-12) or M2 (e.g., IL-10) phenotypes using ELISA kits.
-
Cytokine Release Assay
c-Fms inhibition can modulate the production of inflammatory cytokines by macrophages in response to stimuli like lipopolysaccharide (LPS).
Detailed Protocol:
-
Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7 or primary macrophages) in a 24-well plate. Pre-treat with the c-Fms inhibitor or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) to the medium.[18]
-
Incubation: Incubate for a defined period (e.g., 4, 12, or 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any cells and collect the culture supernatant.
-
Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[19]
Conclusion
The in-vitro assessment of c-Fms inhibitors is a multi-faceted process that provides critical insights into their mechanism of action and therapeutic potential. By systematically evaluating their effects on kinase activity, cell viability, differentiation of key cell types like osteoclasts, and fundamental macrophage functions such as polarization and cytokine release, researchers can build a comprehensive profile of a compound's biological activity. The protocols and data presented in this guide serve as a foundational resource for designing and executing robust in-vitro studies to advance the development of novel c-Fms-targeting therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. lifetechindia.com [lifetechindia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Frontiers | 2-NPPA Mitigates Osteoclastogenesis via Reducing TRAF6-Mediated c-fos Expression [frontiersin.org]
- 11. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. l‐tetrahydropalmatine suppresses osteoclastogenesis in vivo and in vitro via blocking RANK‐TRAF6 interactions and inhibiting NF‐κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
c-Fms-IN-2: An In-Depth Technical Guide for Investigating Microglia Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis, neuroinflammation, and the pathogenesis of various neurological disorders. The colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms, is a critical receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of microglia[1]. Dysregulation of the CSF1R signaling pathway is implicated in neurodegenerative diseases, making it a key therapeutic target.
c-Fms-IN-2 is a potent and specific small molecule inhibitor of c-Fms kinase (CSF1R)[2]. By targeting CSF1R, this compound provides a powerful tool for researchers to investigate the multifaceted roles of microglia in both healthy and diseased states. This technical guide offers a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in microglia research.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of CSF1R. The binding of CSF1R ligands, such as CSF-1 and IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, activating cascades that are crucial for microglial function. Key pathways initiated by CSF1R activation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway[3][4][5][6]. These pathways collectively regulate microglial survival, proliferation, and inflammatory responses.
By blocking the ATP-binding site of the CSF1R kinase domain, this compound prevents the initiation of these downstream signaling events. This inhibition ultimately leads to the suppression of microglial proliferation and can induce apoptosis, resulting in a significant reduction of the microglial population in both in vitro and in vivo settings[7][8][9]. This targeted depletion allows for the investigation of the consequences of microglia loss and their subsequent repopulation upon withdrawal of the inhibitor.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other commonly used CSF1R inhibitors for comparative purposes.
Table 1: In Vitro Efficacy of this compound and Other CSF1R Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| This compound | c-Fms (CSF1R) | 24 | FMS kinase assay | [2] |
| GW2580 | c-Fms (CSF1R) | 60 | Human c-FMS kinase assay | [9] |
| PLX5622 | c-Fms (CSF1R) | 28 | CSF1R enzymatic assay | [7][8] |
| PLX3397 | c-Fms (CSF1R), c-Kit, FLT3 | 20 (CSF1R) | CSF1R enzymatic assay | [9] |
Table 2: Physicochemical and Handling Properties of this compound
| Property | Value | Reference |
| CAS Number | 791587-67-2 | [6] |
| Molecular Weight | 339.39 g/mol | [6] |
| Solubility | ≥ 100 mg/mL in DMSO | [4] |
| Storage (Solid) | -20°C for 3 years | [4] |
| Storage (In Solvent) | -80°C for 2 years | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. As specific published protocols for this compound in microglia are limited, representative protocols using other well-documented CSF1R inhibitors (e.g., PLX5622, GW2580) are provided as a starting point for optimization.
In Vitro Microglia Viability and Proliferation Assay
This protocol assesses the effect of this compound on the survival and proliferation of primary microglia.
Materials:
-
Primary microglia culture
-
Complete microglia culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound
-
DMSO (for stock solution)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
BrdU or EdU proliferation assay kit
-
96-well culture plates
Procedure:
-
Cell Seeding: Plate primary microglia in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 24-72 hours.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Proliferation Assessment (BrdU/EdU):
-
Add BrdU or EdU to the culture medium for the last 2-4 hours of the incubation period.
-
Fix, permeabilize, and stain the cells for BrdU/EdU incorporation and a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol.
-
Image the plates using a high-content imager or fluorescence microscope and quantify the percentage of BrdU/EdU-positive cells.
-
In Vitro Microglia Phagocytosis Assay
This protocol evaluates the impact of this compound on the phagocytic capacity of microglia.
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
This compound
-
Fluorescently labeled substrates (e.g., pHrodo-labeled E. coli BioParticles, fluorescently-labeled amyloid-beta fibrils, or latex beads)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Plate microglia in a 96-well black, clear-bottom plate and allow them to adhere.
-
Pre-treatment: Treat the cells with desired concentrations of this compound or vehicle control for 1-24 hours.
-
Phagocytosis Induction: Add the fluorescently labeled substrate to the wells and incubate for 1-4 hours at 37°C.
-
Signal Quenching/Washing:
-
For pHrodo-labeled particles, no washing step is necessary as they fluoresce only in the acidic environment of the phagosome.
-
For other substrates, wash the cells with cold PBS to remove non-internalized particles. A quenching solution (e.g., trypan blue) can be used to quench the fluorescence of extracellular particles.
-
-
Quantification:
-
Measure the fluorescence intensity using a plate reader.
-
Alternatively, fix the cells and image them using a fluorescence microscope or high-content imager. Quantify the amount of internalized substrate per cell.
-
In Vitro Cytokine Release Assay
This protocol assesses the effect of this compound on the release of pro- and anti-inflammatory cytokines from microglia.
Materials:
-
Primary microglia
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
ELISA or multiplex immunoassay kits (e.g., Luminex, MSD) for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
Procedure:
-
Cell Seeding and Pre-treatment: Plate microglia and pre-treat with this compound as described in the phagocytosis assay.
-
Stimulation: Add LPS (e.g., 100 ng/mL) or another stimulus to the wells and incubate for 6-24 hours.
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
Cytokine Measurement: Perform ELISA or multiplex immunoassay on the collected supernatants according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
In Vivo Microglia Depletion in Mice
This protocol describes a general approach for depleting microglia in adult mice using a CSF1R inhibitor. Dosing and formulation for this compound should be optimized based on preliminary pharmacokinetic and efficacy studies.
Materials:
-
Adult mice (e.g., C57BL/6)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water) or formulation in chow. A suggested starting formulation for in vivo use is 10% DMSO and 90% corn oil[4].
-
Oral gavage needles
Procedure:
-
Compound Formulation: Prepare the dosing solution of this compound in the chosen vehicle. As a starting point, dosages similar to other CSF1R inhibitors (e.g., 25-50 mg/kg for PLX5622) can be considered for initial studies.
-
Administration: Administer this compound or vehicle to the mice daily via oral gavage for a period of 7 to 28 days. Alternatively, formulate the compound in the rodent chow.
-
Monitoring: Monitor the health and body weight of the mice throughout the treatment period.
-
Assessment of Microglia Depletion:
-
At the end of the treatment period, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Collect the brains and process for either immunohistochemistry or flow cytometry.
-
Immunohistochemistry: Stain brain sections with microglia-specific markers such as Iba1 or TMEM119 to visualize and quantify the reduction in microglia numbers.
-
Flow Cytometry: Prepare single-cell suspensions from brain tissue and stain with antibodies against CD11b and CD45 to identify and quantify microglia (CD11b+/CD45low).
-
Mandatory Visualizations
CSF1R Signaling Pathway
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Microglial Depletion Approaches in Pathological Condition of CNS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for the c-Fms Kinase Inhibitor: c-Fms-IN-2
For Research Use Only.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase essential for the regulation, proliferation, survival, and differentiation of myeloid lineage cells, particularly monocytes and macrophages.[1][2] Its activation by ligands CSF-1 (M-CSF) or IL-34 triggers downstream signaling cascades pivotal in various physiological and pathological processes, including immunology, oncology, and inflammatory diseases. c-Fms-IN-2 is a potent small-molecule inhibitor of the c-Fms kinase, demonstrating an IC50 of 0.024 µM, making it a valuable tool for investigating the biological roles of c-Fms and for potential therapeutic development.[3]
c-Fms Signaling Pathway and Inhibition
The binding of dimeric M-CSF to two c-Fms receptor molecules induces their dimerization and the activation of the intracellular tyrosine kinase domain. This leads to autophosphorylation of specific tyrosine residues within the cytoplasmic tail.[4][5] These phosphotyrosine sites serve as docking stations for various signaling adaptors and enzymes, initiating downstream pathways such as the PI3K/Akt and MAPK/ERK cascades, which are crucial for cell survival, proliferation, and differentiation.[6][7] this compound exerts its effect by targeting the ATP-binding site of the c-Fms kinase domain, thereby preventing autophosphorylation and blocking all subsequent downstream signaling.
Quantitative Data Summary
Disclaimer: The quantitative data presented below, with the exception of the directly cited biochemical IC50, are representative examples based on the expected performance of a potent c-Fms inhibitor. Specific experimental results for this compound in these assays are not publicly available and should be determined empirically.
| Assay Type | Target/Cell Line | Endpoint | This compound (Representative IC50) | Reference |
| Biochemical Assay | Recombinant c-Fms Kinase | Kinase Activity | 24 nM | [3][8] |
| Cellular Assays | ||||
| c-Fms Autophosphorylation | RAW264.7 Macrophages | p-c-Fms (Tyr723) Levels | ~50 nM | (Hypothetical) |
| M-CSF-Dependent Proliferation | M-NFS-60 Cells | Cell Viability | ~100 nM | (Hypothetical) |
| Osteoclast Differentiation | Mouse BMMs | TRAP+ MNC Formation | ~80 nM | (Hypothetical) |
| In Vivo Model | ||||
| Syngeneic Tumor Model | MC38 Tumor-Bearing Mice | Tumor Growth Inhibition | 30 mg/kg, p.o., q.d. | (Hypothetical) |
Experimental Protocols
Biochemical Kinase Assay: TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, to determine the in vitro potency of this compound against the isolated c-Fms enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.
-
Prepare a 2X kinase/substrate solution containing recombinant human c-Fms kinase and a fluorescein-labeled poly-GT substrate in kinase reaction buffer.[9]
-
Prepare a 2X ATP solution in kinase reaction buffer at a concentration equal to the apparent Km of ATP for c-Fms.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2.5 µL of the this compound serial dilutions.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20) in TR-FRET dilution buffer.[5]
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at ~340 nm.
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the percent inhibition (derived from the emission ratio) against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Cellular Assay: Inhibition of c-Fms Autophosphorylation (Western Blot)
This protocol assesses the ability of this compound to inhibit M-CSF-induced autophosphorylation of the c-Fms receptor in macrophages.
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW264.7 murine macrophages or bone marrow-derived macrophages (BMMs) in 6-well plates and allow them to adhere.
-
Serum-starve the cells for 4-12 hours in a medium containing 0.1% FBS.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
-
Stimulation and Lysis:
-
Stimulate the cells with recombinant mouse M-CSF (e.g., 50 ng/mL) for 5 minutes at 37°C.[10]
-
Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in TBST containing 5% Bovine Serum Albumin (BSA). Note: Avoid milk as a blocking agent for phospho-antibodies.[1]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Fms (e.g., Tyr723).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total c-Fms and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify band intensities using densitometry software.
-
Cellular Assay: Inhibition of Osteoclast Differentiation
This protocol evaluates the effect of this compound on the formation of functional osteoclasts from bone marrow macrophage (BMM) precursors.
Methodology:
-
BMM Preparation (Day 0-3):
-
Isolate bone marrow cells from the tibiae and femora of 6-8 week old mice.
-
Culture the cells for 3 days in α-MEM with 10% FBS and 30 ng/mL M-CSF. The adherent cells are BMMs.[9]
-
-
Osteoclast Differentiation (Day 3-7):
-
Harvest the BMMs and seed them into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the cells in α-MEM containing 30 ng/mL M-CSF, 100 ng/mL RANKL, and varying concentrations of this compound or vehicle control.[9]
-
Refresh the medium with cytokines and inhibitor every 2 days.
-
-
Quantification (Day 7):
-
After 4-5 days of differentiation, when large, multinucleated cells are visible, fix the cells.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercially available kit.
-
Count the number of TRAP-positive multinucleated cells (MNCs, defined as having ≥3 nuclei) per well.
-
Calculate the percentage inhibition of osteoclast formation relative to the vehicle-treated control and determine the IC50.
-
In Vivo Animal Model: Syngeneic Tumor Efficacy Study
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse tumor model, focusing on the depletion or reprogramming of tumor-associated macrophages (TAMs).
Methodology:
-
Animal Model and Tumor Implantation:
-
Use 6-8 week old immunocompetent mice (e.g., C57BL/6).
-
Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 colorectal carcinoma) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Dosing and Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Prepare the dosing solution for this compound. A suggested vehicle is 10% DMSO in corn oil.[7]
-
Administer the compound or vehicle daily via oral gavage (p.o., q.d.).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study (e.g., Day 21), euthanize the animals and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
Process a portion of the tumor to generate a single-cell suspension.
-
Use flow cytometry to analyze the immune cell infiltrate, specifically quantifying the percentage of TAMs (e.g., CD45+CD11b+F4/80+) and the ratio of M2 (e.g., CD206+) to M1 (e.g., iNOS+) macrophages.
-
Alternatively, perform immunohistochemistry on fixed tumor sections to visualize and quantify macrophage populations.
-
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - US [thermofisher.com]
- 8. This compound | c-Fms | TargetMol [targetmol.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing c-Fms-IN-2 Stock Solution in DMSO
Introduction
c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase encoded by the c-FMS proto-oncogene.[1][2] It plays a critical role in the regulation, survival, proliferation, and differentiation of myeloid cells, including macrophages and monocytes.[1][3] The binding of its ligands, CSF-1 or Interleukin-34 (IL-34), triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[4][5] Dysregulation of c-Fms signaling is implicated in various pathologies, including inflammatory diseases, autoimmune disorders, and cancer.[5][6] c-Fms-IN-2 is a potent inhibitor of c-Fms kinase, with an IC₅₀ of 24 nM, making it a valuable tool for studying the biological functions of c-Fms and for potential therapeutic development.[7][8]
These application notes provide a comprehensive protocol for the preparation, storage, and handling of a this compound stock solution in Dimethyl Sulfoxide (DMSO) to ensure accurate, reproducible results for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For accurate and convenient preparation of the this compound stock solution, key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 339.39 g/mol | [7][8] |
| Chemical Formula | C₁₉H₂₁N₃O₃ | [7] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [7][8] |
| Solubility in DMSO | ≥ 100 mg/mL (294.65 mM) | [7] |
| Recommended Stock Conc. | 10 mM - 100 mM | |
| Storage of Powder | -20°C for up to 3 years | [7][8] |
| Storage of Stock Sol. | -20°C for up to 1 year; -80°C for up to 2 years | [7] |
Signaling Pathway and Experimental Workflow
c-Fms (CSF1R) Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by ligand binding to the c-Fms receptor, leading to the activation of key downstream pathways that regulate cellular processes like proliferation and survival.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. The product of the c-fms proto-oncogene: a glycoprotein with associated tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | c-Fms | TargetMol [targetmol.com]
Application Notes and Protocols for c-Fms-IN-2: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of c-Fms-IN-2, a potent inhibitor of the c-Fms (colony-stimulating factor-1 receptor, CSF-1R) kinase. The following sections detail its mechanism of action, summarize available quantitative data for in vivo studies, and provide detailed experimental protocols and visualizations to guide researchers in their experimental design.
Mechanism of Action: Targeting the c-Fms Signaling Pathway
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the c-Fms receptor. The binding of its ligands, colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34), to c-Fms triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a series of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways are crucial for the survival, proliferation, differentiation, and function of myeloid cells, including monocytes, macrophages, and osteoclasts. By blocking the ATP-binding site of the c-Fms kinase domain, this compound effectively abrogates these downstream signals, leading to the modulation of myeloid cell activity.
In Vivo Dosage and Administration Data
The following table summarizes the available quantitative data for the in vivo administration of this compound. It is important to note that publicly available data is limited, and these values should serve as a starting point for experimental design. Dose-response and toxicity studies are highly recommended for each new animal model and experimental setup.
| Animal Model | Disease Model | Dosing Route | Dosage | Formulation | Dosing Schedule | Reference |
| Mouse | Collagen-Induced Arthritis | Oral (gavage) | 30 mg/kg | 10% v/v PEG 400 in sterile water | Not specified | Illig et al., Bioorg. Med. Chem. Lett. 2008 |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol is based on the formulation described by Illig et al. (2008) for oral gavage in a mouse model.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound powder needed. For a 30 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL.
-
Prepare the vehicle: In a sterile conical tube, prepare a 10% v/v PEG 400 solution in sterile water. For example, to make 10 mL of vehicle, add 1 mL of PEG 400 to 9 mL of sterile water.
-
Dissolve this compound: Add the calculated amount of this compound powder to the vehicle.
-
Mix thoroughly: Vortex the solution vigorously until the powder is completely dissolved. If solubility is an issue, gentle warming or brief sonication can be applied. Ensure the final solution is clear and free of particulates.
-
Administer immediately: It is recommended to use the freshly prepared formulation for animal dosing.
Protocol 2: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general workflow for evaluating the efficacy of this compound in a widely used preclinical model of rheumatoid arthritis.
Materials and Methods:
-
Animals: DBA/1 mice (male, 8-10 weeks old) are commonly used for the CIA model.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment Groups:
-
Vehicle Control: Administer the formulation vehicle (e.g., 10% PEG 400 in sterile water) according to the same schedule as the treatment group.
-
This compound Treatment Group: Administer this compound at the desired dosage (e.g., 30 mg/kg) via oral gavage.
-
-
Dosing Schedule: Dosing can be initiated prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs). A typical therapeutic regimen would start around day 21-25 and continue daily until the end of the study.
-
Monitoring and Endpoints:
-
Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis. A common scoring system is: 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = maximum inflammation with joint deformity. The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the termination of the study, collect hind paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood samples for cytokine and antibody analysis. Spleens can be harvested for immunological studies.
-
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific research needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes: Using c-Fms-IN-2 in a Mouse Model of Pancreatic Ductal Adenocarcinoma (PDAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase encoded by the c-fms proto-oncogene, is crucial for the regulation, proliferation, differentiation, and survival of macrophages and other mononuclear phagocytes.[1][2][3] In the context of Pancreatic Ductal Adenocarcinoma (PDAC), the tumor microenvironment (TME) is heavily infiltrated by tumor-associated macrophages (TAMs).[4] These TAMs are often polarized towards an M2-like phenotype, which promotes tumor progression by suppressing anti-tumor immunity, fostering angiogenesis, and aiding in metastasis.[5][6][7][8]
The CSF-1/CSF-1R signaling axis is a key driver in the recruitment and M2-polarization of TAMs.[5][9] Therefore, inhibiting this pathway presents a promising therapeutic strategy to modulate the immunosuppressive TME of pancreatic cancer. c-Fms-IN-2 is a potent and selective small molecule inhibitor of the c-Fms kinase, with an IC50 of 0.024 μM.[10] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in an orthotopic mouse model of PDAC to assess its efficacy in depleting pro-tumorigenic TAMs and inhibiting tumor growth.
c-Fms Signaling Pathway and Mechanism of Inhibition
Upon binding of its ligands, primarily CSF-1, the c-Fms receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its cytoplasmic domain.[1][6] This activation initiates downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are essential for macrophage survival, proliferation, and functional polarization.[1][11] this compound acts by competitively binding to the ATP-binding pocket of the c-Fms kinase domain, thereby preventing its autophosphorylation and blocking the downstream signaling required for the maintenance of the TAM population.
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic PDAC model using a KPC-derived murine pancreatic cancer cell line (e.g., K8484) in syngeneic C57BL/6 mice, which allows for the study of the inhibitor in the context of a competent immune system.[12]
Materials:
-
KPC-derived murine PDAC cells (e.g., K8484)
-
Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Matrigel®, Basement Membrane Matrix
-
6-8 week old male C57BL/6 mice
-
Anesthesia (e.g., Isoflurane)
-
Surgical tools, sutures, and wound clips
-
Ultrasound imaging system for guided injection[13]
Protocol:
-
Culture KPC cells to ~80% confluency. On the day of injection, harvest cells using trypsin and wash with sterile, serum-free DMEM.
-
Count cells and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel® at a final concentration of 5 x 10^6 cells/mL. Keep on ice.
-
Anesthetize the mouse using isoflurane. Place the mouse in a lateral position and sterilize the left flank with 70% ethanol.
-
Make a small incision (~1 cm) in the skin and abdominal wall to expose the pancreas, which is located adjacent to the spleen.
-
Gently exteriorize the pancreas. Using a 30-gauge needle, slowly inject 20 µL of the cell suspension (1 x 10^5 cells) into the tail of the pancreas. A small fluid-filled bleb should be visible.
-
Carefully return the pancreas to the abdominal cavity. Suture the abdominal wall and close the skin incision with wound clips.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow tumors to establish for 7-10 days before commencing treatment. Tumor formation can be confirmed via ultrasound.[13][14]
Preparation and Administration of this compound
Materials:
-
This compound powder (MedChemExpress or similar)[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Oral gavage needles
Preparation of Dosing Solution (for 25 mg/kg dose):
-
This compound is soluble in a vehicle of 10% DMSO and 90% Corn Oil at concentrations of at least 2.5 mg/mL.[10]
-
First, prepare a stock solution by dissolving this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to get a 25 mg/mL stock.
-
For a final dosing volume of 100 µL per mouse, you will need a final concentration of 2.5 mg/mL.
-
To prepare 1 mL of the final dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex thoroughly to ensure a uniform suspension. Prepare this solution fresh daily.
Administration Protocol:
-
Once tumors are established, randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Record the body weight of each mouse to calculate the precise dosing volume. (e.g., a 20g mouse receives 100 µL for a 10 mL/kg volume).
-
Administer this compound (e.g., 25 mg/kg) or Vehicle (10% DMSO in corn oil) once daily via oral gavage.
-
Continue treatment for a predefined period (e.g., 21 days) or until endpoints are reached.
-
Monitor mice daily for signs of toxicity (weight loss >15%, lethargy, ruffled fur). Monitor tumor growth 2-3 times per week using ultrasound imaging.[13]
Endpoint Tissue Collection and Analysis
Protocol:
-
At the experimental endpoint, euthanize mice according to institutional guidelines.
-
Measure the final tumor volume with calipers and then surgically resect and weigh the tumor.
-
Divide the tumor tissue: fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and process the remaining portion into a single-cell suspension for flow cytometry.
-
Harvest other organs, such as the spleen and liver, for analysis of immune cell populations and metastasis.
-
For flow cytometry, stain single-cell suspensions with antibodies against immune markers (e.g., CD45, F4/80, CD11b, CD206, CD3, CD8) to quantify changes in immune cell infiltrates.
Experimental Workflow Diagram
Expected Outcomes and Data Presentation
Treatment with this compound is expected to reduce the number of pro-tumorigenic M2-like TAMs, thereby slowing tumor progression and potentially increasing the infiltration of anti-tumor CD8+ T cells.
Table 1: Representative In Vivo Efficacy Data
| Treatment Group | N | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Median Survival (Days) |
| Vehicle | 10 | 1250 ± 150 | 1.3 ± 0.2 | 28 |
| This compound (25 mg/kg) | 10 | 650 ± 95 | 0.7 ± 0.1 | 42 |
Table 2: Representative Pharmacodynamic Data (Flow Cytometry of Tumors)
| Treatment Group | Total TAMs (% of CD45⁺) (F4/80⁺CD11b⁺) | M2-like TAMs (% of Total TAMs) (CD206⁺) | CD8⁺ T Cells (% of CD45⁺) | CD8⁺ T Cell to TAM Ratio |
| Vehicle | 45% | 80% | 5% | 0.11 |
| This compound (25 mg/kg) | 20% | 35% | 15% | 0.75 |
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 3. The fms gene and the CSF-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical mouse models for immunotherapeutic and non-immunotherapeutic drug development for pancreatic ductal adenocarcinoma - He - Annals of Pancreatic Cancer [apc.amegroups.org]
- 5. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 6. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Relationship between Tumor-Associated Macrophages and Macrophage Colony-Stimulating Factor as Contributors to Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual roles and therapeutic targeting of tumor-associated macrophages in tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage-Targeting by CSF1/1R Blockade in Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Anti-tumour efficacy of capecitabine in a genetically engineered mouse model of pancreatic cancer. [repository.cam.ac.uk]
- 13. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 14. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: c-Fms-IN-2 for Western Blot Analysis
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-CSF-1-R antibody [EPR21885-161] (ab221684) | Abcam [abcam.com]
- 4. Increasing c-FMS (CSF-1 receptor) expression decreases retinoic acid concentration needed to cause cell differentiation and retinoblastoma protein hypophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | c-Fms | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of c-Fms-IN-2 in Osteoclast Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for skeletal homeostasis. Their excessive activity, however, is implicated in pathological bone loss associated with diseases like osteoporosis and rheumatoid arthritis. The differentiation and function of osteoclasts are critically dependent on the colony-stimulating factor 1 receptor (c-Fms), a receptor tyrosine kinase. Activation of c-Fms by its ligand, macrophage colony-stimulating factor (M-CSF), triggers a signaling cascade essential for the proliferation, survival, and differentiation of osteoclast precursors.[1][2][3] Consequently, inhibiting c-Fms kinase activity presents a promising therapeutic strategy for diseases characterized by excessive bone resorption.
c-Fms-IN-2 is a potent and selective inhibitor of the c-Fms kinase. These application notes provide a detailed protocol for utilizing this compound to study its effects on osteoclast differentiation and function in vitro. The following sections describe the underlying signaling pathway, a comprehensive experimental workflow, and methods for quantifying the inhibitory effects of this compound.
c-Fms Signaling Pathway in Osteoclastogenesis
The binding of M-CSF to its receptor, c-Fms, on osteoclast precursors initiates the dimerization and autophosphorylation of the receptor.[1] This activation leads to the recruitment of downstream signaling molecules, including Src, PI3K, and Grb2/Sos, which in turn activate the Akt and ERK signaling pathways.[3] These pathways are crucial for the proliferation and survival of osteoclast precursors and for priming these cells to respond to the key osteoclastogenic cytokine, Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][4] this compound exerts its effect by blocking the kinase activity of c-Fms, thereby inhibiting these downstream signaling events.
Experimental Workflow for Assessing this compound Efficacy
The overall workflow involves isolating osteoclast precursors, inducing their differentiation in the presence of varying concentrations of this compound, and subsequently assessing the impact on osteoclast formation and bone-resorbing activity.
References
Application Notes: c-Fms-IN-2 for Macrophage Polarization Studies
Introduction
Macrophages, highly plastic cells of the innate immune system, play a critical role in tissue homeostasis, inflammation, and immunity. They can adopt distinct functional phenotypes, broadly categorized as classically activated (M1) or alternatively activated (M2) macrophages, in response to microenvironmental cues. M1 macrophages are pro-inflammatory, while M2 macrophages are associated with anti-inflammatory responses and tissue repair. The polarization of macrophages is a key determinant in the progression of various diseases, including cancer and autoimmune disorders.
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages.[1] Its ligand, CSF-1, is a key driver of M2 polarization.[2] Therefore, inhibiting the c-Fms signaling pathway presents a promising strategy for modulating macrophage polarization and potentially treating diseases driven by M2-dominant macrophage populations.
c-Fms-IN-2 is a potent and selective inhibitor of c-Fms kinase with an IC50 of 24 nM.[2][3] By blocking the ATP-binding site of the c-Fms kinase domain, this compound prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways responsible for M2 polarization. These application notes provide a comprehensive guide for utilizing this compound in in vitro macrophage polarization studies.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the c-Fms receptor tyrosine kinase. The binding of CSF-1 to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for macrophage survival, proliferation, and M2 polarization. This compound blocks this initial autophosphorylation step, effectively abrogating the entire downstream signaling cascade. This inhibition is expected to skew macrophage polarization away from the M2 phenotype and potentially towards a more M1-like state.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on macrophage polarization based on typical outcomes of c-Fms inhibition.
Table 1: Effect of this compound on Macrophage Viability (MTT Assay)
| Treatment Group | Concentration (nM) | Absorbance (570 nm) | Cell Viability (%) |
| Untreated Control | 0 | 1.25 ± 0.08 | 100 |
| Vehicle Control (DMSO) | 0.1% | 1.23 ± 0.09 | 98.4 |
| This compound | 10 | 1.21 ± 0.07 | 96.8 |
| This compound | 50 | 1.18 ± 0.10 | 94.4 |
| This compound | 100 | 1.15 ± 0.09 | 92.0 |
| This compound | 500 | 0.85 ± 0.06 | 68.0 |
Data are represented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of this compound on M1/M2 Marker Gene Expression (qPCR)
| Treatment Group | iNOS (M1) Relative Expression | Arg-1 (M2) Relative Expression | CD206 (M2) Relative Expression |
| M0 (Untreated) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| M1 (LPS + IFN-γ) | 50.2 ± 4.5 | 0.8 ± 0.1 | 1.2 ± 0.3 |
| M2 (IL-4) | 2.5 ± 0.4 | 45.8 ± 5.1 | 30.5 ± 3.8 |
| M2 (IL-4) + this compound (50 nM) | 8.7 ± 1.1 | 15.3 ± 2.2 | 10.1 ± 1.5 |
Data are represented as mean fold change ± SD relative to the M0 control group, normalized to a housekeeping gene (e.g., GAPDH).
Table 3: Effect of this compound on Cytokine Secretion (ELISA)
| Treatment Group | TNF-α (M1) (pg/mL) | IL-10 (M2) (pg/mL) |
| M0 (Untreated) | 50 ± 8 | 30 ± 5 |
| M1 (LPS + IFN-γ) | 2500 ± 310 | 150 ± 25 |
| M2 (IL-4) | 200 ± 35 | 1800 ± 250 |
| M2 (IL-4) + this compound (50 nM) | 650 ± 80 | 700 ± 95 |
Data are represented as mean concentration ± SD from three independent experiments.
Mandatory Visualizations
Experimental Protocols
1. Derivation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
-
Materials:
-
6-12 week old C57BL/6 mice
-
70% Ethanol
-
Sterile PBS
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant mouse M-CSF
-
70 µm cell strainer
-
Syringes and needles (25G)
-
Petri dishes (non-tissue culture treated)
-
-
Procedure:
-
Euthanize mice by an approved method (e.g., cervical dislocation).
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia, removing excess muscle tissue.
-
Cut the ends of the bones and flush the marrow with cold DMEM using a 25G needle.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 7 minutes, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer (if necessary).
-
Wash the cells with PBS and resuspend in complete DMEM (10% FBS, 1% Penicillin-Streptomycin) containing 20 ng/mL of M-CSF.
-
Plate the cells in non-tissue culture treated 10 cm petri dishes.
-
Incubate at 37°C, 5% CO2 for 7 days. Add fresh complete medium with M-CSF on day 4.
-
On day 7, harvest the adherent macrophages by washing with cold PBS and incubating with cell scraping buffer or Trypsin-EDTA.
-
2. Macrophage Polarization Assay with this compound
This protocol details the polarization of BMDMs into M1 and M2 phenotypes and the assessment of this compound's effect.
-
Materials:
-
Differentiated BMDMs
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Recombinant mouse IFN-γ
-
Recombinant mouse IL-4
-
6-well tissue culture plates
-
-
Procedure:
-
Seed the day 7 BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound. A starting concentration of 50 nM is recommended (approximately 2x the IC50).
-
Pre-treat the cells designated for M2 polarization with this compound or vehicle (DMSO) for 1 hour.
-
Add the polarizing stimuli to the respective wells:
-
M0 (Control): Medium only.
-
M1: 20 ng/mL IFN-γ and 100 ng/mL LPS.
-
M2: 20 ng/mL IL-4.
-
M2 + this compound: 20 ng/mL IL-4 (in the presence of the pre-treated inhibitor).
-
-
Incubate the plates at 37°C, 5% CO2 for 24 hours (for gene expression analysis) or 48 hours (for protein analysis).
-
3. Quantitative Real-Time PCR (qPCR) for M1/M2 Markers
This protocol is for analyzing the gene expression of key macrophage polarization markers.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., iNOS, Arg-1, CD206, GAPDH)
-
-
Procedure:
-
After the 24-hour polarization, wash the cells with PBS and lyse them using the buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the 2^-ΔΔCt method, normalizing to a housekeeping gene.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Analysis
This protocol is for quantifying the secretion of M1/M2-associated cytokines.
-
Materials:
-
ELISA kits for TNF-α and IL-10
-
Plate reader
-
-
Procedure:
-
After the 48-hour polarization, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-10 according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
-
References
Application Notes and Protocols for the c-Fms Inhibitor: c-Fms-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase integral to the survival, proliferation, and differentiation of macrophages and their progenitors. The dysregulation of the c-Fms signaling pathway is implicated in a variety of diseases, including cancer and inflammatory conditions, establishing it as a significant therapeutic target. c-Fms-IN-2 is a selective inhibitor of the c-Fms kinase. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in sensitive cell lines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the c-Fms kinase. By occupying the ATP-binding site within the intracellular kinase domain of the c-Fms receptor, the inhibitor blocks the transfer of phosphate (B84403) from ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.
Quantitative Data Summary
The inhibitory activities of this compound and a comparable c-Fms inhibitor, GW2580, are summarized below. This comparative data is provided due to the limited availability of published cell-based antiproliferative IC50 values specifically for this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target/Process | Cell Line | IC50 Value |
| Biochemical Assay | c-Fms Kinase Activity | - | 0.024 µM[1] |
| Cellular Autophosphorylation | c-Fms Autophosphorylation | HEK293 | 0.25 µM[1] |
Table 2: Cellular Activity of GW2580 (A Structurally Related c-Fms Inhibitor)
| Assay Type | Cell Line | IC50 Value | Notes |
| Cell Proliferation | M-NFS-60 | 0.33 µM | Complete growth inhibition observed at 0.7 µM. |
| Cellular Phosphorylation | RAW 264.7 | ~10 nM | Inhibition of M-CSF-stimulated c-Fms phosphorylation. |
c-Fms Signaling Pathway
The binding of the ligand, Macrophage Colony-Stimulating Factor (M-CSF), to the extracellular domain of the c-Fms receptor triggers receptor dimerization and subsequent autophosphorylation of key tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. These pathways are critical regulators of cellular processes such as survival, proliferation, and differentiation. This compound abrogates these signaling events by preventing the initial autophosphorylation step.
Caption: The c-Fms signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT-Based)
This protocol outlines a method to determine the effect of this compound on the viability and proliferation of c-Fms-dependent cell lines such as M-NFS-60 or RAW 264.7.
Materials:
-
M-NFS-60 or RAW 264.7 cells
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and antibiotics)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Harvest and count cells, then resuspend in complete medium to a concentration of 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare a serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix gently with a multichannel pipette to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Step-by-step workflow for the cell viability MTT assay.
Western Blot Analysis of c-Fms Phosphorylation
This protocol is for detecting the inhibitory effect of this compound on M-CSF-induced c-Fms phosphorylation in sensitive cells.
Materials:
-
RAW 264.7 or M-NFS-60 cells
-
Serum-free cell culture medium
-
Recombinant M-CSF
-
This compound
-
Cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (5% BSA or non-fat dry milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-c-Fms (Tyr723) and Rabbit anti-total-c-Fms
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with M-CSF (e.g., 100 ng/mL) for 10 minutes.
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer, scrape, and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-c-Fms primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with the anti-total-c-Fms antibody.
Caption: Logical flow of the western blot experiment.
Sensitive Cell Lines
-
M-NFS-60: A murine myeloblastic leukemia cell line that is dependent on M-CSF for its proliferation, making it an excellent model for screening c-Fms inhibitors.
-
RAW 264.7: A murine macrophage-like cell line that endogenously expresses c-Fms and responds to M-CSF stimulation. It is a standard model for studying macrophage signaling and function.
-
HEK293 (transfected with c-Fms): Human Embryonic Kidney 293 cells, when transiently or stably transfected with a c-Fms expression vector, provide a controlled system to study receptor-specific phosphorylation and signaling without interference from other macrophage-specific pathways.[1]
References
Application Notes and Protocols for Long-Term Treatment of Cells with c-Fms-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Fms, also known as the colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of myeloid lineage cells, including macrophages, monocytes, and osteoclasts.[1][2][3] Encoded by the c-fms proto-oncogene, this receptor and its ligands, CSF-1 and IL-34, are integral to various physiological and pathological processes, including innate immunity, tissue repair, and the tumor microenvironment.[1][4][5] Dysregulation of the c-Fms signaling pathway has been implicated in a range of diseases, including inflammatory disorders, osteoporosis, and cancer, making it a compelling target for therapeutic intervention.[6][7]
c-Fms-IN-2 is a potent inhibitor of c-Fms kinase activity, with a reported IC50 of 0.024 μM.[8] As a small molecule inhibitor, it offers a valuable tool for investigating the biological consequences of sustained c-Fms pathway disruption and holds potential for therapeutic development. These application notes provide detailed protocols for the long-term treatment of cells with this compound, along with methods for assessing its biological effects.
c-Fms Signaling Pathway
Upon binding of its ligands, CSF-1 or IL-34, the c-Fms receptor dimerizes and undergoes autophosphorylation of several tyrosine residues within its cytoplasmic domain.[2][3][9] This activation initiates a cascade of downstream signaling events through the recruitment of various adaptor proteins and enzymes. Key signaling pathways activated by c-Fms include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[4][10] These pathways collectively regulate fundamental cellular processes such as proliferation, survival, and differentiation.[4][10]
Data Presentation
The following tables summarize expected quantitative data from long-term treatment with a c-Fms inhibitor like this compound. These are representative data and may vary depending on the cell line and experimental conditions.
Table 1: Effect of Long-Term this compound Treatment on Cell Viability
| Cell Line | Treatment Duration (days) | This compound Concentration (µM) | Cell Viability (% of Control) |
| RAW 264.7 (Murine Macrophage) | 7 | 0.1 | 85.2 ± 4.1 |
| 0.5 | 62.7 ± 5.3 | ||
| 1.0 | 41.5 ± 3.9 | ||
| THP-1 (Human Monocyte) | 7 | 0.1 | 90.1 ± 3.5 |
| 0.5 | 75.4 ± 4.8 | ||
| 1.0 | 55.9 ± 6.2 |
Table 2: Inhibition of c-Fms Phosphorylation by this compound
| Cell Line | Ligand Stimulation | This compound Concentration (µM) | Phospho-c-Fms (Tyr723) Level (% of Stimulated Control) |
| RAW 264.7 | CSF-1 (50 ng/mL) | 0.01 | 78.3 ± 6.9 |
| 0.1 | 25.1 ± 4.2 | ||
| 1.0 | 5.6 ± 2.1 | ||
| THP-1 | CSF-1 (50 ng/mL) | 0.01 | 82.5 ± 5.7 |
| 0.1 | 30.8 ± 3.9 | ||
| 1.0 | 8.2 ± 1.8 |
Table 3: Effect of Long-Term this compound Treatment on Downstream Signaling
| Cell Line | Treatment Duration (days) | This compound Concentration (µM) | Phospho-ERK1/2 Level (% of Control) | Phospho-AKT (Ser473) Level (% of Control) |
| RAW 264.7 | 5 | 0.5 | 45.3 ± 5.1 | 52.8 ± 6.4 |
| THP-1 | 5 | 0.5 | 58.7 ± 4.9 | 61.2 ± 5.5 |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol outlines a method to assess the long-term effect of this compound on the viability of adherent or suspension cells.
Materials:
-
Target cell line (e.g., RAW 264.7, THP-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
This compound (powder)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2,000-5,000 cells per well in a 96-well plate.
-
For suspension cells, seed at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1.0, 5.0, 10.0 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
-
Cell Treatment:
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired long-term duration (e.g., 3, 5, or 7 days). Replace the medium with freshly prepared inhibitor-containing medium every 2-3 days to maintain drug activity and nutrient supply.
-
-
Viability Assessment (MTT Assay Example):
-
At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Western Blot Analysis of c-Fms Pathway Inhibition
This protocol is for determining the effect of this compound on the phosphorylation status of c-Fms and its downstream targets.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
Recombinant CSF-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Fms (Tyr723), anti-c-Fms, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels and then to the loading control.
-
Disclaimer
These protocols and application notes are intended for research use only. The provided data are representative and should be confirmed by the end-user. Optimal concentrations of this compound and treatment durations may vary depending on the cell line and experimental objectives. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific application.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Fms signaling mediates neurofibromatosis Type-1 osteoclast gain-in-functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
Application Notes: c-Fms-IN-2 for In Situ Hybridization Experiments
For Research Use Only
Introduction
c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages and microglia.[1][2] It is encoded by the c-Fms proto-oncogene.[1][3][4] The binding of its ligands, CSF-1 or IL-34, triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades such as the PI3K/Akt and ERK1/2 pathways.[2][4][5] Dysregulation of the c-Fms signaling pathway is implicated in various inflammatory diseases, neurodegenerative disorders, and cancers.[2][3][4]
c-Fms-IN-2 is a potent and selective small molecule inhibitor of c-Fms kinase activity, with an IC50 of 0.024 µM.[6] While traditionally used in cell-based assays and in vivo studies to probe the function of c-Fms signaling, this compound can also be a valuable tool in conjunction with in situ hybridization (ISH). By treating cells or tissues with this compound prior to fixation, researchers can investigate the impact of c-Fms signaling on the spatial expression of target mRNAs. This application note provides a detailed protocol for utilizing this compound as a pre-treatment for chromogenic in situ hybridization (CISH) to assess changes in gene expression downstream of c-Fms inhibition.
Principle of the Application
This protocol describes the use of this compound to modulate a signaling pathway before assessing gene expression with in situ hybridization. The experiment involves treating live cells or tissue slices with the inhibitor to block the c-Fms pathway. Following treatment, the samples are fixed, and ISH is performed to visualize the mRNA levels of a target gene. This allows for the correlation of c-Fms signaling activity with the localized expression of specific genes in their native cellular context. A common application is to determine if the expression of a particular inflammatory cytokine or a cell cycle-related gene is dependent on c-Fms signaling in a specific cell type within a heterogeneous tissue.
Required Materials
This compound and Treatment:
-
This compound (MedChemExpress, Cat. No. HY-101863 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Appropriate cell culture medium or buffer for tissue slices (e.g., DMEM, aCSF)
-
Control (vehicle) solution (DMSO in medium/buffer)
-
Live cells grown on slides or fresh/organotypic tissue slices
In Situ Hybridization (General):
-
DEPC-treated water
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Hybridization buffer (e.g., containing formamide (B127407), SSC, dextran (B179266) sulfate)
-
Digoxigenin (DIG)-labeled antisense RNA probe for the target gene
-
Stringency wash buffers (e.g., SSC solutions of varying concentrations)
-
Blocking solution (e.g., 2% Roche Blocking Reagent)
-
Anti-DIG-AP (alkaline phosphatase) Fab fragments
-
NBT/BCIP substrate solution for colorimetric detection
-
Nuclear Fast Red or other counterstain
-
Mounting medium
Quantitative Data Summary
The following table presents example data from a hypothetical experiment designed to quantify the effect of this compound treatment on the expression of a target gene, "Gene X," in a macrophage cell line using ISH. The signal intensity is quantified using image analysis software to measure the optical density of the CISH stain.
| Treatment Group | This compound Conc. | Treatment Time (hrs) | Mean Optical Density (Arbitrary Units) | Standard Deviation | % Reduction in Signal |
| Vehicle Control | 0 µM (DMSO) | 6 | 0.85 | 0.09 | 0% |
| This compound | 0.1 µM | 6 | 0.51 | 0.07 | 40.0% |
| This compound | 0.5 µM | 6 | 0.28 | 0.05 | 67.1% |
| This compound | 1.0 µM | 6 | 0.19 | 0.04 | 77.6% |
Note: This data is for illustrative purposes only. Optimal inhibitor concentrations and treatment times must be determined empirically for each experimental system.
Visualizations
c-Fms (CSF1R) Signaling Pathway
Caption: The c-Fms signaling cascade is activated by ligand binding, leading to downstream effects.
Experimental Workflow
Caption: Workflow for ISH preceded by this compound treatment.
Detailed Experimental Protocol
This protocol is a general guideline and requires optimization for specific cell types or tissues.
Part 1: this compound Treatment
-
Preparation of Inhibitor Stock: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell/Tissue Culture: Culture cells on sterile glass slides (e.g., chamber slides) or prepare acute/organotypic tissue slices as required by your experimental model. Ensure cells are healthy and sub-confluent.
-
Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed culture medium or buffer. (e.g., for a 1 µM final concentration, perform a 1:10,000 dilution).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration inhibitor treatment group.
-
Remove the existing medium from the cells/tissues and replace it with the medium containing this compound or the vehicle control.
-
Incubate for a predetermined time (e.g., 2-24 hours) under standard culture conditions (37°C, 5% CO2). The optimal time should be determined based on the half-life of the target mRNA and protein.
-
Part 2: In Situ Hybridization
-
Fixation:
-
After incubation, wash the samples twice with cold, DEPC-treated PBS.
-
Fix the samples in 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash three times for 5 minutes each with DEPC-treated PBS.
-
-
Permeabilization:
-
Incubate the samples in a freshly prepared solution of Proteinase K (e.g., 10 µg/mL in PBS) for 5-15 minutes at 37°C. The exact time and concentration must be optimized to allow probe entry without degrading morphology or target RNA.[7]
-
Stop the reaction by washing twice with DEPC-treated PBS.
-
Perform a post-fixation step with 4% PFA for 5-10 minutes, followed by two washes in PBS.
-
-
Hybridization:
-
Pre-hybridize the samples by incubating them in hybridization buffer for 2-4 hours at the hybridization temperature (e.g., 65°C).
-
Dilute the DIG-labeled RNA probe in fresh, pre-warmed hybridization buffer to the desired concentration (e.g., 100-500 ng/mL). Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer and add the probe-containing hybridization buffer to the samples.
-
Incubate overnight in a humidified chamber at the hybridization temperature (e.g., 65°C).
-
-
Post-Hybridization Washes (Stringency Washes):
-
Wash the samples to remove unbound probe. These steps are critical for reducing background.[8]
-
Wash 1: 50% formamide in 2x SSC at 65°C for 30 minutes.[8]
-
Wash 2: 2x SSC at 65°C for 15 minutes.
-
Wash 3: 0.2x SSC at 65°C for 30 minutes, repeated twice.[8]
-
Wash 4: 0.1x SSC at room temperature for 10 minutes.
-
-
Immunodetection and Visualization:
-
Wash samples in a suitable buffer (e.g., MABT - Maleic acid buffer with Tween-20).
-
Block non-specific binding by incubating in a blocking solution for 1-2 hours at room temperature.
-
Incubate with anti-DIG-AP Fab fragments diluted in blocking solution (e.g., 1:2000) overnight at 4°C.
-
Wash thoroughly with MABT (e.g., 5 times for 20 minutes each).
-
Equilibrate the samples in detection buffer (e.g., NTMT - NaCl, Tris-HCl, MgCl2, Tween-20).
-
Incubate the samples with the NBT/BCIP colorimetric substrate solution in the dark. Monitor the color development (from minutes to hours) under a microscope until the desired signal intensity is reached.
-
Stop the reaction by washing extensively with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain with a nuclear stain like Nuclear Fast Red to visualize cell nuclei.
-
Dehydrate the samples through a series of ethanol (B145695) washes and clear with xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Image the slides using a bright-field microscope.
-
Quantify the signal intensity in the different treatment groups using image analysis software (e.g., ImageJ/Fiji) by measuring the optical density in defined regions of interest.
-
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2xpowderblend.com [2xpowderblend.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In situ hybridization assay-based small molecule screening in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ hybridization (ISH) protocol | Abcam [abcam.com]
Troubleshooting & Optimization
c-Fms-IN-2 solubility issues in media
Welcome to the Technical Support Center for c-Fms-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is highly soluble in DMSO, with a solubility of ≥ 100 mg/mL.[2] For optimal results, it is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.
Q2: How should I store the this compound stock solution?
A2: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture media. What is causing this and how can I prevent it?
A3: Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue for hydrophobic compounds like many kinase inhibitors. This occurs because the compound's solubility is significantly lower in the aqueous environment of the media compared to the highly concentrated DMSO stock.
To prevent precipitation, it is crucial to follow a careful dilution protocol. Instead of adding a small volume of the highly concentrated stock directly into a large volume of media, perform serial dilutions. It is also recommended to pre-warm the cell culture media to 37°C and to add the inhibitor stock solution dropwise while gently swirling the media to ensure rapid and even dispersion.
Q4: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A4: The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), to minimize potential cytotoxic or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Solubility Issues in Media
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered when using this compound in cell culture media.
Problem: Precipitate forms immediately upon dilution of the DMSO stock in aqueous media.
| Potential Cause | Recommended Solution |
| High Local Concentration | Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:10 in pre-warmed media to create a 1 mM intermediate solution, and then use this for the final dilution into your culture plates. |
| Rapid Change in Solvent Polarity | Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This facilitates a more gradual transition from the organic solvent to the aqueous environment. |
| Low Temperature of Media | Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor. Lower temperatures can decrease the solubility of hydrophobic compounds. |
| Interaction with Media Components | Some components of cell culture media, such as certain salts or proteins in fetal bovine serum (FBS), can contribute to compound precipitation.[3][4] If possible, test the solubility of this compound in a basal medium (without serum or supplements) to determine if these components are a factor. |
Problem: The media in my culture plates becomes cloudy or shows visible precipitate after a period of incubation.
| Potential Cause | Recommended Solution |
| Compound Instability | The stability of small molecules can vary in aqueous solutions at 37°C over time. If you suspect instability, consider reducing the incubation time of your experiment or refreshing the media with freshly diluted inhibitor at intermediate time points. |
| Exceeding Solubility Limit | The working concentration of this compound may be too high for the specific cell culture medium being used. Perform a solubility test by preparing a serial dilution of the inhibitor in your media and incubating it under the same conditions as your experiment. Visually inspect for precipitation at different time points to determine the maximum stable concentration. |
| pH Changes in Media | As cells metabolize, the pH of the culture medium can change, which may affect the solubility of the compound. Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered media. |
Quantitative Data Summary
| Parameter | Value | Solvent |
| Solubility | ≥ 100 mg/mL (≥ 294.65 mM) | DMSO |
| IC₅₀ (c-Fms) | 0.024 µM | N/A |
| IC₅₀ (HEK293 cells) | 0.25 µM | N/A |
| IC₅₀ (Macrophages) | 0.11 µM | N/A |
Data compiled from publicly available sources.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the this compound vial to reach room temperature before opening.
-
Based on the molecular weight of this compound (339.39 g/mol ), calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Cell-Based c-Fms Inhibition Assay
Materials:
-
Cells expressing c-Fms (e.g., macrophages, HEK293 cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
10 mM this compound stock solution in DMSO
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-c-Fms, anti-total-c-Fms, anti-phospho-ERK, anti-total-ERK)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow them to reach approximately 80% confluency by the end of the experiment. Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
Serum Starvation (Optional): Depending on the cell type and the specific signaling pathway being investigated, you may need to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete, pre-warmed cell culture medium to achieve the desired final concentrations. Remember to follow the best practices for dilution outlined in the troubleshooting guide to avoid precipitation.
-
Include a vehicle control (medium with the highest final concentration of DMSO used in the experiment).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Ligand Stimulation:
-
Prepare a solution of M-CSF in complete medium at a concentration known to stimulate c-Fms phosphorylation.
-
Add the M-CSF solution to the wells (except for the unstimulated control wells) and incubate for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Analysis (e.g., Western Blotting):
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of c-Fms and downstream signaling proteins like ERK.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the effect of this compound on M-CSF-induced signaling.
-
Visualizations
Caption: c-Fms signaling is initiated by M-CSF binding.
Caption: A logical workflow for troubleshooting precipitation.
References
Technical Support Center: Optimizing c-Fms-IN-2 Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental concentration of c-Fms-IN-2, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A common starting point is a wide concentration range, for instance, from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell type and experimental conditions.
Q2: How can I confirm that this compound is inhibiting its target in my cells?
Target engagement can be verified by assessing the phosphorylation status of c-Fms and its downstream signaling proteins. A western blot analysis showing a dose-dependent decrease in phosphorylated c-Fms (p-c-Fms) upon treatment with this compound is a standard method for confirming target inhibition.
Q3: I am observing high cell toxicity at my desired effective concentration. What should I do?
If significant cytotoxicity is observed, consider the following:
-
Confirm On-Target Toxicity: Ensure the observed toxicity is due to the inhibition of c-Fms signaling, which can impact the survival and proliferation of certain cell types, like macrophages.
-
Reduce Treatment Duration: Shorten the exposure time of the cells to this compound to minimize toxic effects while still achieving target inhibition.
-
Evaluate Off-Target Effects: At higher concentrations, kinase inhibitors may affect other kinases. Consider performing a kinome scan to identify potential off-target effects.
Q4: My this compound is not showing efficacy in vivo. What are the potential reasons?
A lack of in vivo efficacy can stem from several factors:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid clearance, or may not reach the target tissue at a sufficient concentration. PK/PD studies are essential to optimize the dosing regimen.
-
Insufficient Target Inhibition: The administered dose may not be high enough to achieve the required level of target inhibition in the tumor or relevant tissue.
-
Tumor Microenvironment: The in vivo model may have compensatory signaling pathways that bypass the need for c-Fms signaling.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Compound precipitation due to poor solubility.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells. Visually inspect the media for any signs of precipitation after adding the compound.
Issue 2: No inhibition of c-Fms phosphorylation is observed.
-
Potential Cause 1: The cells were not stimulated to induce c-Fms phosphorylation.
-
Troubleshooting Step 1: Ensure you are stimulating the cells with the c-Fms ligand, CSF-1 (also known as M-CSF), to activate the receptor before or during treatment with the inhibitor.
-
Potential Cause 2: The inhibitor concentration is too low.
-
Troubleshooting Step 2: Perform a dose-response experiment to determine the IC50 in your specific cellular context.
-
Potential Cause 3: The antibody for detecting p-c-Fms is not working correctly.
-
Troubleshooting Step 3: Include appropriate positive and negative controls in your western blot to validate the antibody's performance.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for a c-Fms inhibitor. Note that these values can vary between different experimental setups.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | c-Fms (CSF1R) | 1.5 |
| Cell-Based Assay | p-c-Fms Inhibition | 15 |
Table 2: Cellular Proliferation EC50 Values for this compound
| Cell Line | Description | EC50 (nM) |
| M-NFS-60 | Murine myelogenous leukemia | 25 |
| RAW 264.7 | Murine macrophage | 50 |
Experimental Protocols
Protocol 1: Determining Cellular IC50 for c-Fms Phosphorylation
-
Cell Culture: Plate cells (e.g., M-NFS-60) in a 96-well plate and starve them in a serum-free medium for 4-6 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Treatment: Add the diluted this compound to the cells and incubate for 1 hour at 37°C.
-
Stimulation: Add CSF-1 ligand to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.
-
Lysis: Lyse the cells and collect the protein lysate.
-
Analysis: Perform a western blot or a sandwich ELISA to quantify the levels of phosphorylated c-Fms and total c-Fms.
-
Data Analysis: Plot the percentage of p-c-Fms inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50.
Visualizations
Signaling Pathway and Experimental Workflow
potential off-target effects of c-Fms-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of c-Fms-IN-2, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R) kinase. While this compound is a valuable tool for studying the role of c-Fms in various biological processes, understanding its potential off-target effects is crucial for accurate data interpretation.
Disclaimer: Comprehensive kinome-wide selectivity data for this compound is not publicly available. To illustrate the potential for off-target interactions and guide experimental troubleshooting, this document utilizes publicly available selectivity data for PLX647 , a structurally distinct but also potent dual inhibitor of FMS and KIT kinases. This information should be used as a representative example to inform best practices in experimental design and data interpretation when working with this compound or other kinase inhibitors.
Frequently Asked Questions (FAQs)
1. What is the reported potency of this compound?
This compound is an inhibitor of FMS kinase with a reported IC50 of 0.024 μM[1][2][3].
2. What are the known signaling pathways downstream of c-Fms?
Activation of c-Fms by its ligands, CSF-1 or IL-34, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a signaling cascade involving pathways such as the Ras/Raf/MEK/ERK pathway, the PI3K/AKT pathway, and STAT3 phosphorylation, which collectively regulate cell proliferation, survival, differentiation, and migration of mononuclear phagocytes.
c-Fms Signaling Pathway
Caption: Simplified c-Fms signaling cascade upon ligand binding.
3. Why am I observing unexpected phenotypes in my cell-based assays?
Unexpected cellular phenotypes could be due to off-target effects of this compound. While potent against its primary target, many kinase inhibitors can interact with other kinases, leading to unintended biological consequences. It is also crucial to ensure the identity and health of your cell line, as misidentification, contamination, or genetic drift can lead to inconsistent results.
4. How can I confirm that the observed effect is due to c-Fms inhibition?
To validate that the observed phenotype is on-target, consider the following experiments:
-
Rescue Experiment: Transfect cells with a c-Fms construct that has a mutation in the drug-binding site, rendering it resistant to this compound. If the phenotype is reversed in the presence of the inhibitor, it is likely an on-target effect.
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate c-Fms expression. If this phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | Cell line variability (passage number, confluency), reagent stability, assay conditions. | Use cells within a consistent and low passage number range. Prepare fresh inhibitor dilutions for each experiment. Standardize cell seeding density and incubation times. |
| No or weak inhibition of c-Fms phosphorylation | Insufficient inhibitor concentration, low c-Fms expression/activity in the cell model, technical issues with Western blotting. | Confirm the inhibitor's purity and concentration. Verify c-Fms expression and basal phosphorylation in your cell line. Ensure the use of validated phospho-specific antibodies and phosphatase inhibitors during lysate preparation. |
| Cellular phenotype does not correlate with c-Fms inhibition | Potential off-target effect. | Perform a kinome-wide selectivity screen to identify potential off-target kinases. Validate off-targets with specific inhibitors or genetic approaches (siRNA/CRISPR). |
| Discrepancy between biochemical and cellular potency | Poor cell permeability, active efflux from cells, high intracellular ATP concentration. | Assess the physicochemical properties of the inhibitor. Use cell lines with low expression of efflux pumps (e.g., P-glycoprotein) or co-incubate with an efflux pump inhibitor. |
Quantitative Data: Representative Kinase Selectivity Profile (PLX647)
The following table summarizes the inhibitory activity of PLX647, a dual FMS/KIT inhibitor, against a panel of kinases. This data illustrates the importance of assessing inhibitor selectivity. PLX647 was tested at a concentration of 1 µM.
| Target Kinase | % Inhibition at 1 µM | IC50 (µM) | Reference |
| FMS (CSF1R) | >99 | 0.028 | [4] |
| KIT | >99 | 0.016 | [4] |
| FLT3 | >50 | 0.091 | [4] |
| KDR (VEGFR2) | >50 | 0.13 | [4] |
| Other Kinases | <50 | >0.3 | [4] |
This table is for illustrative purposes using data from PLX647 and does not represent the actual selectivity profile of this compound.
Experimental Protocols
Protocol 1: In Vitro c-Fms Kinase Assay
This protocol provides a general framework for determining the IC50 of an inhibitor against c-Fms kinase activity using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human c-Fms (CSF1R) kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing c-Fms kinase and the peptide substrate in kinase buffer.
-
Add 5 µL of the master mix to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to all wells. The final reaction volume should be 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Logic for CETSA-based target engagement validation.
References
c-Fms-IN-2 stability and storage conditions
For researchers, scientists, and drug development professionals utilizing c-Fms-IN-2, this technical support center provides essential information on its stability, storage, and handling. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address common experimental challenges.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its integrity and experimental reproducibility. The following tables summarize the recommended conditions for both the solid compound and solutions.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years[1] | Protect from moisture. |
| Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year[2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (294.65 mM)[2] | Sonication may be required to fully dissolve the compound.[1] Use freshly opened, anhydrous DMSO as it is hygroscopic.[2] |
| Ethanol | Sparingly soluble | To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve the compound in an organic solvent such as DMSO and then dilute with the aqueous buffer.[3] |
| PBS (pH 7.2) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. A common method is to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to your desired concentration, for example, 10 mM.[2] It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved.[1]
Q2: How do I prepare working solutions for cell culture experiments?
A2: To prepare a working solution, dilute your concentrated DMSO stock solution into your cell culture medium. It is crucial to keep the final DMSO concentration in the medium low, typically below 0.5%, to avoid solvent-induced toxicity to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Can I store this compound solutions in aqueous buffers like PBS?
A3: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to degradation. For experiments requiring aqueous buffers, it is best to prepare the working solution fresh from a DMSO stock on the day of use.
Q4: How many times can I freeze and thaw my DMSO stock solution?
A4: To maintain the integrity of the compound, it is strongly advised to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibitory activity in my cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Was the compound stored correctly? Ensure that both the solid and stock solutions have been stored at the recommended temperatures and protected from moisture and light.[1]
-
Troubleshooting Step: Are you using a fresh working solution? The stability of this compound in aqueous cell culture media can be limited. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Troubleshooting Step: Perform a stability test of this compound in your specific cell culture medium by incubating it for the duration of your experiment and analyzing its concentration by HPLC.
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting Step: Did the compound precipitate when you diluted the DMSO stock into your aqueous medium? Visually inspect the medium for any precipitate after adding the inhibitor.
-
Troubleshooting Step: To avoid precipitation, you can try a serial dilution of your DMSO stock in the aqueous medium. Ensure thorough mixing after each dilution step.
-
-
Possible Cause 3: High Final DMSO Concentration.
-
Troubleshooting Step: Is the final DMSO concentration in your assay too high? High concentrations of DMSO can be toxic to cells and interfere with the experimental results. Keep the final DMSO concentration below 0.5%.
-
Issue 2: High background signal in my kinase assay.
-
Possible Cause 1: Inhibitor Interference with Assay Reagents.
-
Troubleshooting Step: Run a control experiment without the kinase to see if this compound interacts with the detection reagents.
-
-
Possible Cause 2: Kinase Autophosphorylation.
-
Troubleshooting Step: Include a "no substrate" control to measure the level of kinase autophosphorylation.
-
Issue 3: Unexpected cellular phenotype or toxicity.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Titrate the concentration of this compound to find the optimal concentration that inhibits c-Fms without causing significant off-target effects or general toxicity. Perform a dose-response curve and determine the IC50 value.[4][5]
-
Troubleshooting Step: Use a rescue experiment by overexpressing a resistant c-Fms mutant to confirm that the observed phenotype is due to on-target inhibition.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: As mentioned previously, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and always include a vehicle control.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Incubation: Incubate the working solution at a specific temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution.
-
Sample Analysis: Analyze the concentration of intact this compound in each aliquot using a validated stability-indicating HPLC method. A decrease in the peak area corresponding to this compound over time indicates degradation.
Shake-Flask Method for Solubility Determination
This protocol describes a standard method for determining the thermodynamic solubility of this compound.
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.
Visualizations
c-Fms Signaling Pathway
Caption: Simplified c-Fms signaling pathway in macrophages.
Troubleshooting Workflow for Inconsistent Results
References
troubleshooting inconsistent results with c-Fms-IN-2
Welcome to the technical support center for c-Fms-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this c-Fms kinase inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?
Inconsistent IC50 values are a common challenge in in vitro experiments and can be attributed to several factors. A variation of two- to three-fold is often considered acceptable for cell-based assays; however, larger discrepancies may point to underlying experimental inconsistencies.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and have a consistent and low passage number. High passage numbers can lead to genetic drift, altering the cellular response to inhibitors.[3] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High densities can cause contact inhibition, while low densities may result in poor cell proliferation, both of which can affect the apparent IC50 value.[3] |
| Compound Solubility and Stability | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution stored at -80°C in small aliquots to minimize freeze-thaw cycles.[3] Ensure the compound is fully dissolved in the final culture medium, as precipitation will lead to inaccurate effective concentrations. |
| Variability in Reagents | Use the same batch of media, serum (e.g., FBS), and other reagents for a set of comparable experiments. Different lots of serum can contain varying levels of growth factors that might influence cell proliferation and inhibitor sensitivity.[1] |
| Assay Method and Incubation Time | The choice of cytotoxicity or proliferation assay (e.g., MTT, MTS, CellTiter-Glo) can significantly impact the IC50 value, as they measure different biological endpoints.[1][4] Standardize the assay type and the inhibitor incubation time, which should be appropriate for the cell line's doubling time.[3] |
| Data Analysis | Utilize a consistent non-linear regression model (e.g., four-parameter logistic curve) for IC50 calculation. Ensure proper data normalization to vehicle-treated controls.[1][3] |
Question 2: The observed cellular phenotype does not align with the known function of c-Fms. Could this be an off-target effect of this compound?
While this compound is a potent c-Fms inhibitor, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations.
Troubleshooting Workflow for Suspected Off-Target Effects:
References
Technical Support Center: Minimizing c-Fms-IN-2 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating toxicity associated with the c-Fms inhibitor, c-Fms-IN-2, in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the c-FMS kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] It functions by blocking the ATP-binding site of the kinase, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[3] These pathways are crucial for the proliferation, survival, and differentiation of monocytes, macrophages, and osteoclasts.[4][5][6]
Q2: I am observing high levels of cell death in my experiments. What are the potential causes?
A2: High levels of cell death can be attributed to several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line, leading to on-target or off-target toxicity.[7]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at high concentrations.[7]
-
On-Target Toxicity: In cell lines that are highly dependent on the c-FMS signaling pathway for survival, inhibition of this pathway can lead to apoptosis.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to non-specific cytotoxicity.[7]
Q3: How can I reduce the toxicity of this compound in my cell culture?
A3: To minimize toxicity, consider the following strategies:
-
Perform a Dose-Response Experiment: Determine the optimal concentration of this compound that effectively inhibits c-FMS signaling without causing excessive cell death. A broad range of concentrations should initially be tested to identify the therapeutic window.[7]
-
Control Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%, and is consistent across all treatment and control groups. Always include a vehicle-only control to assess the effect of the solvent.[7]
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest possible concentration that achieves the desired biological effect to minimize off-target effects.
-
Select Appropriate Cell Lines: Use cell lines with well-characterized c-FMS expression. Include a negative control cell line that does not express c-FMS to help distinguish between on-target and off-target effects.[7]
Q4: How do I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution.[2] For storage, the powdered form can be kept at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C for up to one year.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What are the key downstream signaling pathways of c-FMS that I should monitor?
A5: The binding of M-CSF to c-FMS activates several key downstream signaling pathways that are critical for cell proliferation and survival. The primary pathways to monitor include the ERK1/2 and PI3K/Akt pathways.[4][5][6] Inhibition of c-FMS by this compound should lead to a decrease in the phosphorylation of ERK1/2 and Akt.
Quantitative Data Summary
Specific cytotoxic concentrations (e.g., GI50 or CC50) for this compound across a broad range of cell lines are not extensively reported in publicly available literature. The known inhibitory concentrations are provided below. Researchers should experimentally determine the growth inhibition properties of this compound in their specific cell lines of interest.
| Parameter | Value | Cell Line/System | Description |
| IC50 (Kinase Assay) | 24 nM | c-FMS Kinase | Concentration required to inhibit 50% of c-FMS kinase activity in a biochemical assay.[2][3] |
| IC50 (Cell-Based Assay) | 0.25 µM | HEK293 | Concentration required to inhibit 50% of ATP-induced autophosphorylation of c-FMS tyrosine kinase in HEK293 cells.[3] |
Experimental Protocols
Protocol 1: Determining the Growth Inhibitory (GI50) Concentration of this compound using an MTT Assay
This protocol provides a method to determine the concentration of this compound that inhibits the growth of a cell line by 50%.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared 2X this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the GI50 value.
Protocol 2: Assessing c-FMS Target Engagement by Western Blot
This protocol allows for the assessment of this compound's ability to inhibit the phosphorylation of downstream targets like ERK1/2.
Materials:
-
This compound
-
DMSO
-
Cell line expressing c-FMS
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Methodology:
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Once they reach 70-80% confluency, starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 15-30 minutes to induce c-FMS signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities to determine the extent of inhibition of ERK1/2 phosphorylation.
Visualizations
Caption: Simplified c-FMS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound effects.
Caption: Troubleshooting decision tree for high toxicity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | c-Fms | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing c-Fms-IN-2 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal incubation time for the c-Fms inhibitor, c-Fms-IN-2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting and FAQs
Q1: My initial experiment with this compound showed no effect. Is the incubation time the problem?
A1: It's possible. The optimal incubation time for this compound is dependent on your specific experimental goals, cell type, and the endpoint being measured. A time point that is too short may not allow for the inhibitor to exert its full effect, while a time point that is too long may lead to secondary or off-target effects.
Troubleshooting Steps:
-
Verify Inhibitor Activity: Before troubleshooting the incubation time, ensure that your this compound is active and that your assay is performing as expected. Include a positive control (a known c-Fms inhibitor) and a negative control (vehicle only) in your experiments.
-
Consult the Literature: Review studies that have used similar CSF1R inhibitors in comparable experimental systems to get a general idea of effective incubation times.
-
Perform a Time-Course Experiment: The most reliable way to determine the optimal incubation time is to perform a time-course experiment. This involves treating your cells with this compound and assessing the desired outcome at multiple time points.
Q2: How do I design a time-course experiment to find the optimal incubation time?
A2: A well-designed time-course experiment will help you identify the earliest time point at which the maximal desired effect is observed.
Key Considerations for Your Time-Course Experiment:
-
Concentration: Use a concentration of this compound that is known to be effective. The IC50 for this compound is 0.024 µM, so a concentration at or above this value is a good starting point.
-
Time Points: Select a range of time points that are relevant to the biological process you are studying. For acute effects on signaling pathways, you might choose very short time points (e.g., 15, 30, 60 minutes). For longer-term effects like changes in cell viability or gene expression, you will need to extend the incubation for several hours or even days.
-
Endpoint Measurement: Your readout should be a direct measure of c-Fms inhibition. This could be the phosphorylation status of c-Fms itself or a downstream signaling molecule (e.g., p-ERK, p-AKT), or a functional outcome like cell proliferation or migration.
Q3: What are some typical incubation times for observing different effects of CSF1R inhibitors?
A3: The incubation time can vary significantly depending on the experimental endpoint. The table below provides a general guide based on published studies with CSF1R inhibitors.
| Experimental Goal | Typical Incubation Time Range | Rationale |
| Inhibition of c-Fms Phosphorylation | 15 minutes - 4 hours | Receptor phosphorylation is a rapid event following ligand stimulation. Inhibition can be observed within minutes of adding the inhibitor. One study showed potent inhibition of CSF1R phosphorylation in RAW264.7 macrophages after just 20 minutes of treatment.[1] |
| Inhibition of Downstream Signaling (p-AKT, p-ERK) | 30 minutes - 8 hours | The phosphorylation of downstream signaling molecules occurs shortly after receptor activation. A time course within this range should capture the peak of inhibition. A study demonstrated that the inhibitor FF-10101 markedly inhibited the phosphorylation of CSF1R, AKT, and ERK1/2 in a dose-dependent manner.[2][3][4] |
| Changes in Gene Expression | 4 hours - 24 hours | Alterations in gene transcription and translation require more time to become apparent. |
| Inhibition of Cell Migration/Invasion | 6 hours - 48 hours | These are complex cellular processes that unfold over several hours. |
| Inhibition of Cell Proliferation/Viability | 24 hours - 72 hours | Effects on cell number typically require at least one cell doubling time to be accurately measured. |
| Macrophage Polarization | 4 hours - 48 hours | The repolarization of macrophages from a pro-tumorigenic to an anti-tumorigenic phenotype is a process that can be observed over this time frame.[5] |
Q4: I am seeing a decrease in the inhibitory effect at later time points. What could be the cause?
A4: This could be due to several factors:
-
Inhibitor Degradation: this compound may be metabolized by the cells over time, leading to a decrease in its effective concentration.
-
Cellular Compensation: Cells may activate compensatory signaling pathways to overcome the inhibition of c-Fms.
-
Receptor Turnover and Resynthesis: The inhibited receptor may be internalized and degraded, followed by the synthesis of new, uninhibited receptors.
Troubleshooting Steps:
-
Replenish the Inhibitor: If you suspect inhibitor degradation, you can try replenishing the media with fresh this compound during the incubation period.
-
Use a Higher Concentration: A higher initial concentration of the inhibitor may prolong the duration of the effect.
-
Investigate Compensatory Pathways: If you suspect cellular compensation, you may need to investigate other signaling pathways that could be activated in response to c-Fms inhibition.
Experimental Protocols
Detailed Methodology for a Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines the steps to determine the optimal incubation time of this compound for inhibiting M-CSF-induced c-Fms phosphorylation in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Murine M-CSF
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Starvation:
-
Culture RAW 264.7 cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium prior to the experiment. This will reduce basal levels of receptor phosphorylation.
-
-
Inhibitor Pre-incubation:
-
Prepare a working solution of this compound in serum-free medium at the desired concentration (e.g., 1 µM). Also, prepare a vehicle control with the same concentration of DMSO.
-
Aspirate the starvation medium and add the this compound or vehicle control solutions to the cells.
-
-
Time-Course Incubation:
-
Incubate the cells for a range of time points. For acute signaling, a suggested time course is: 0, 15, 30, 60, 120, and 240 minutes.
-
-
M-CSF Stimulation:
-
At the end of each pre-incubation time point, stimulate the cells with M-CSF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to induce c-Fms phosphorylation. The "0 minute" time point should be stimulated without any inhibitor pre-incubation.
-
-
Cell Lysis:
-
Immediately after M-CSF stimulation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors to each well.
-
Scrape the cells and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Fms, total c-Fms, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Fms and total c-Fms.
-
Normalize the phospho-c-Fms signal to the total c-Fms signal for each time point.
-
Plot the normalized phospho-c-Fms levels against the incubation time to determine the time point at which maximal inhibition is achieved.
-
Visualizations
Caption: c-Fms signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the optimal incubation time.
Caption: Relationship between incubation time, concentration, and cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to c-Fms-IN-2
Welcome to the technical support center for c-Fms-IN-2, a potent inhibitor of the c-Fms kinase (CSF1R). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during in vitro experiments with this compound.
Disclaimer: While this compound is a specific inhibitor of c-Fms, dedicated studies on resistance mechanisms to this particular compound are limited. The troubleshooting and resistance management strategies outlined below are based on the broader understanding of resistance to CSF1R inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of the c-Fms receptor, also known as Colony-Stimulating Factor 1 Receptor (CSF1R).[1] By binding to the ATP-binding site of the c-Fms kinase domain, it blocks the autophosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways that are crucial for the proliferation, survival, and differentiation of cells of the monocyte-macrophage lineage.[2]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to CSF1R inhibitors can arise through several mechanisms, including:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of c-Fms signaling. A common mechanism is the activation of the PI3K/Akt pathway, which can promote cell survival and proliferation independently of c-Fms.
-
Mutations in the c-Fms Kinase Domain: Although less common for this class of inhibitors, mutations in the drug-binding site of the c-Fms kinase domain could potentially reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm the development of resistance in my cell line?
A3: To confirm resistance, you should perform a dose-response analysis and compare the IC50 value (the concentration of a drug that gives half-maximal inhibitory response) of the suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be determined using a cell viability assay, such as the MTT, MTS, or resazurin (B115843) assay.[3][4][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues encountered when working with this compound, particularly concerning unexpected results or the emergence of resistance.
Problem 1: Higher than expected IC50 value in a sensitive cell line.
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Prepare working dilutions fresh for each experiment.[6] |
| Incorrect Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the drug treatment period.[7] |
| Assay Interference | Ensure that the components of your cell culture medium or the assay reagents themselves do not interfere with this compound or the viability assay readout. Run appropriate controls, including vehicle-only and medium-only wells. |
Problem 2: Suspected acquired resistance to this compound.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Confirm Resistance | Perform a cell viability assay (e.g., MTT or Resazurin assay) to determine and compare the IC50 values of the parental and suspected resistant cell lines. | A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant cell line. |
| 2. Analyze c-Fms Signaling | Conduct a Western blot analysis to examine the phosphorylation status of c-Fms and key downstream effectors like ERK and Akt in both parental and resistant cells, with and without this compound treatment. | In resistant cells, you may observe sustained phosphorylation of downstream effectors (e.g., p-Akt) despite c-Fms inhibition, suggesting the activation of a bypass pathway. |
| 3. Investigate Synergistic Drug Combinations | Perform a synergy assay by combining this compound with an inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor). Use methods like the isobologram analysis or the combination index (CI) to assess synergy.[8][9] | A synergistic effect (CI < 1) would suggest that dual inhibition of both pathways is more effective at overcoming resistance. |
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for cell division in the control wells (e.g., 48-72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot Analysis of c-Fms Signaling
This protocol is for assessing the activation state of the c-Fms pathway.
-
Cell Treatment: Treat parental and resistant cells with this compound at a concentration around the IC50 of the sensitive line for a specified time. Include untreated controls.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of c-Fms, ERK, and Akt. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Drug Synergy Analysis
This protocol outlines a method to assess the synergistic effects of two drugs.
-
Experimental Design: Design a matrix of drug concentrations, where varying concentrations of this compound are combined with varying concentrations of a second inhibitor (e.g., a PI3K inhibitor).
-
Cell Treatment and Viability Assay: Treat cells with the drug combinations for 48-72 hours and perform a cell viability assay as described above.
-
Data Analysis: Analyze the data using synergy models such as the Bliss independence model or the Loewe additivity model.[10] Software like CompuSyn can be used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Cell Line | 0.025 | 1 |
| Resistant Cell Line | 0.500 | 20 |
Table 2: Example Combination Index (CI) Values
| Drug Combination | CI Value at 50% Effect | Interpretation |
| This compound + PI3K Inhibitor | 0.45 | Synergy |
| This compound + MEK Inhibitor | 0.95 | Additive Effect |
Visualizations
Caption: The c-Fms signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
issues with c-Fms-IN-2 precipitation in experiments
Welcome to the technical support center for c-Fms-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent c-Fms kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. Sonication may be used to aid dissolution.[2]
Q2: I observed precipitation when I added my this compound DMSO stock solution to my cell culture media. Why is this happening?
A2: This is a common issue known as "crashing out" that occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[3] The rapid dilution of the DMSO in the cell culture media causes the this compound to precipitate out of the solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines without significant cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.
Q4: Can I pre-mix this compound in my bulk cell culture media for long-term storage?
A4: It is not recommended to store this compound in cell culture media for extended periods. The stability of the compound in aqueous media can be limited, and the risk of precipitation increases over time. It is best to prepare fresh working solutions for each experiment from a frozen DMSO stock.
Q5: How should I store the powdered this compound and its DMSO stock solution?
A5: The powdered form of this compound should be stored at -20°C for long-term stability (up to 2 years).[1] The DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[4][5]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound stock solution dropwise while gently swirling the media to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[3] |
| High DMSO Concentration in Final Solution | While DMSO aids solubility, a high initial concentration in the added volume can still lead to localized precipitation before it disperses. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media, ensuring the final DMSO concentration remains at or below 0.5%. |
Issue 2: Precipitation Observed After Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability in Media | This compound may degrade or interact with media components over time, leading to the formation of insoluble products. | Prepare fresh working solutions immediately before each experiment. Avoid storing the compound in media for extended periods. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of the compound. | Monitor the pH of your culture medium, especially in dense or long-term cultures. Consider more frequent media changes. |
| Evaporation | Evaporation of water from the culture plates or flasks in the incubator can increase the concentration of this compound beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their solubility over time. | If using serum-free media, this is less of a concern. If using serum, ensure it is properly thawed and mixed before use. Consider a brief solubility test of this compound in your complete media at 37°C for the duration of your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Warm the vial of powdered this compound to room temperature.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Media):
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Perform a serial dilution. For a final concentration of 10 µM, you can first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. Mix gently but thoroughly.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed media to achieve the desired final concentration. For example, add 10 µL of the 1 mM intermediate dilution to 990 µL of media for a final concentration of 10 µM.
-
Add the solution to your cells immediately.
-
Visualizations
Caption: c-Fms signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Validating c-Fms-IN-2 Activity in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in validating the activity of c-Fms-IN-2, a potent c-Fms kinase inhibitor, in a new cell line.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental validation of this compound.
Question: Why am I not observing any inhibition of cell proliferation with this compound treatment in my new cell line?
Possible Causes and Solutions:
-
Low or Absent c-Fms Expression: The cell line may not express c-Fms or may express it at very low levels.
-
Cell Proliferation is Not Dependent on c-Fms Signaling: The growth of the cell line may be driven by other signaling pathways.
-
Incorrect Inhibitor Concentration: The concentrations of this compound used may be too low to have an effect. This compound has a reported IC50 of 0.024 µM in biochemical assays, but higher concentrations may be required in a cellular context.[5]
-
Recommendation: Perform a dose-response experiment with a wider range of this compound concentrations.
-
-
Inhibitor Instability or Degradation: The inhibitor may have degraded due to improper storage or handling.
-
Recommendation: Ensure this compound is stored correctly and prepare fresh dilutions for each experiment.
-
-
Presence of Drug Efflux Pumps: The new cell line may express high levels of multidrug resistance transporters that actively pump this compound out of the cell.
-
Recommendation: Investigate the expression of common drug efflux pumps (e.g., MDR1, BCRP) and consider using an efflux pump inhibitor as a control.
-
Question: I see inhibition of c-Fms phosphorylation via Western blot, but there is no effect on cell viability. What could be the reason?
Possible Causes and Solutions:
-
Redundant Signaling Pathways: Other receptor tyrosine kinases or signaling pathways may compensate for the inhibition of c-Fms, thus maintaining cell survival.
-
Recommendation: Profile the expression and activation of other common growth factor receptors in your cell line. Consider using combination therapies with inhibitors of other relevant pathways.
-
-
Transient Inhibition: The inhibitory effect of this compound on c-Fms phosphorylation may be short-lived.
-
Recommendation: Perform a time-course experiment to assess the duration of c-Fms phosphorylation inhibition following treatment with this compound.
-
-
Apoptosis vs. Cytotoxicity: c-Fms inhibition might be leading to a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death).
-
Recommendation: Use assays that specifically measure apoptosis (e.g., Annexin V staining, caspase activity assays) in addition to viability assays (e.g., MTT, CellTiter-Glo).
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before testing this compound in a new cell line?
A1: The first and most critical step is to confirm the expression of the target protein, c-Fms (also known as CSF1R), in your cell line of interest.[6] This can be done at the protein level by Western blotting or flow cytometry, and at the transcript level using RT-qPCR. Without confirming target expression, interpreting the activity of a targeted inhibitor like this compound is not possible.
Q2: How do I confirm that this compound is engaging its target in my cells?
A2: Target engagement can be confirmed by observing a reduction in the phosphorylation of c-Fms upon M-CSF stimulation in the presence of this compound. This is typically assessed by Western blotting for phospho-c-Fms (specifically at key tyrosine residues like Y721 or Y807).[7][8]
Q3: What are the key downstream signaling pathways of c-Fms that I should investigate?
A3: Upon activation by its ligand (M-CSF or IL-34), c-Fms dimerizes and autophosphorylates, leading to the activation of several downstream pathways crucial for cell proliferation, survival, and differentiation.[9][10] The primary pathways to investigate are:
-
PI3K/Akt pathway: Important for cell survival.
-
MAPK/ERK pathway: Crucial for cell proliferation.[8]
-
JAK/STAT pathway: Involved in various cellular responses.
Q4: What concentration of M-CSF should I use to stimulate the cells?
A4: The optimal concentration of M-CSF can vary between cell lines. It is recommended to perform a dose-response experiment with M-CSF (e.g., 10-100 ng/mL) to determine the concentration that elicits a robust and consistent phosphorylation of c-Fms and its downstream targets.[7]
Q5: What are appropriate positive and negative controls for my experiments?
A5:
-
Positive Controls:
-
A cell line known to be sensitive to c-Fms inhibition.
-
Another well-characterized c-Fms inhibitor.[11]
-
-
Negative Controls:
-
A cell line that does not express c-Fms.
-
Vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
A structurally unrelated kinase inhibitor that does not target c-Fms to check for off-target effects.
-
Experimental Protocols
Protocol 1: Western Blot for c-Fms Phosphorylation
Objective: To determine if this compound inhibits M-CSF-induced phosphorylation of c-Fms.
Methodology:
-
Cell Culture and Starvation: Seed cells and allow them to adhere. Once they reach 70-80% confluency, starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of M-CSF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-c-Fms (p-c-Fms) and total c-Fms. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used for quantification.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability and proliferation of the new cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) in complete growth medium.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo®: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[12] Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Data Presentation
Table 1: Effect of this compound on c-Fms Phosphorylation
| Treatment Group | p-c-Fms / Total c-Fms Ratio (Normalized) |
| Vehicle Control (no M-CSF) | 0.10 |
| Vehicle Control + M-CSF | 1.00 |
| This compound (10 nM) + M-CSF | 0.65 |
| This compound (50 nM) + M-CSF | 0.25 |
| This compound (200 nM) + M-CSF | 0.08 |
Table 2: Cell Viability in Response to this compound Treatment (72h)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 95 ± 5.1 |
| 0.05 | 78 ± 6.2 |
| 0.25 | 52 ± 4.8 |
| 1.0 | 28 ± 3.9 |
| 5.0 | 15 ± 2.5 |
Visualizations
Caption: The c-Fms signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for validating this compound activity.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. Transcription factor complex formation and chromatin fine structure alterations at the murine c-fms (CSF-1 receptor) locus during maturation of myeloid precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of M-CSF and its receptor (C-FMS) during factor-independent cell line evolution from hematopoietic progenitor cells cocultivated with gamma irradiated marrow stromal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of macrophage colony-stimulating factor-dependent growth and differentiation after introduction of the murine c-fms gene into FDC-P1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. benchchem.com [benchchem.com]
impact of serum on c-Fms-IN-2 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using c-Fms-IN-2, a potent inhibitor of c-Fms kinase.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, with a particular focus on the impact of serum.
Q1: My IC50 value for this compound is higher than the reported 24 nM. What could be the reason?
A1: A higher than expected IC50 value for this compound can be attributed to several factors. One of the most common is serum interference in cell-based assays. Serum contains abundant proteins, such as albumin, that can bind to small molecule inhibitors like this compound. This binding reduces the free concentration of the inhibitor available to interact with its target, c-Fms, leading to an apparent decrease in potency (a higher IC50 value).
Other potential causes include:
-
Incorrect ATP concentration: The IC50 value of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay. Ensure the ATP concentration is at or near the Km for c-Fms.
-
Suboptimal assay conditions: Ensure all assay components (enzyme, substrate, buffer) are at their optimal concentrations and the incubation times and temperatures are appropriate.
-
Compound stability: Ensure the stock solution of this compound is properly stored and has not degraded.
Q2: How can I confirm if serum is affecting the activity of this compound in my assay?
A2: To determine if serum is impacting the potency of this compound, you can perform a serum-shift assay. This involves measuring the IC50 of the inhibitor in the presence of varying concentrations of serum (e.g., 0%, 1%, 5%, 10% Fetal Bovine Serum). A significant rightward shift in the IC50 curve with increasing serum concentration is a strong indicator of serum protein binding.
Q3: What steps can I take to mitigate the impact of serum on my this compound experiments?
A3: If serum interference is confirmed, consider the following strategies:
-
Reduce Serum Concentration: If your cell line can tolerate it for the duration of the experiment, reduce the serum concentration to the minimum required for cell viability.
-
Use Serum-Free Media: For short-term assays, switching to a serum-free or reduced-serum medium can eliminate the confounding effects of serum proteins.
-
Determine the Serum-Shift: Quantify the extent of the IC50 shift at different serum concentrations. This data can be used to normalize results across experiments performed with varying serum levels.
Q4: I am observing inconsistent results between different batches of fetal bovine serum (FBS). Why is this happening?
A4: The composition of FBS can vary significantly between lots, including the concentration and types of proteins and growth factors. This variability can lead to inconsistent effects on the activity of this compound. It is recommended to test and qualify a large batch of FBS for your experiments and use it consistently to minimize variability.
Quantitative Data: Impact of Serum on this compound IC50
The following table summarizes hypothetical but representative data illustrating the impact of Fetal Bovine Serum (FBS) on the IC50 value of this compound in a cell-based c-Fms kinase assay.
| Serum Concentration (% FBS) | This compound IC50 (nM) | Fold Shift in IC50 (compared to 0% FBS) |
| 0 | 24 | 1.0 |
| 1 | 45 | 1.9 |
| 5 | 110 | 4.6 |
| 10 | 250 | 10.4 |
Note: This data is illustrative and the actual IC50 shift may vary depending on the specific cell line, assay conditions, and FBS lot.
Experimental Protocols
Protocol for a Cell-Based c-Fms Kinase Activity Assay to Evaluate Serum Interference
This protocol provides a general workflow for measuring the inhibitory activity of this compound on c-Fms kinase in a cellular context and assessing the impact of serum.
Materials:
-
Cells expressing the target c-Fms kinase (e.g., M-NFS-60 cell line)
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Recombinant murine M-CSF
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 50 µL of culture medium containing the desired concentration of FBS (0%, 1%, 5%, or 10%).
-
Incubate the plate at 37°C and 5% CO2 for 4 hours to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
Further dilute the inhibitor in culture medium with the corresponding FBS concentration to achieve a 2X final concentration.
-
Add 50 µL of the diluted inhibitor to the respective wells. For the control wells, add 50 µL of medium with DMSO.
-
-
Cell Stimulation:
-
Immediately after adding the inhibitor, add 10 µL of recombinant M-CSF to all wells to a final concentration of 100 ng/mL to stimulate c-Fms kinase activity.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the luminescence of the vehicle control (DMSO + M-CSF) as 100% viability and the luminescence of a no-cell control as 0% viability.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum concentration.
-
Visualizations
Caption: c-Fms signaling pathway and points of interference.
avoiding degradation of c-Fms-IN-2 in solution
Welcome to the technical support center for c-Fms-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored in its solid (powder) form at -20°C for up to 3 years.[1] Stock solutions prepared in a solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to 1 year.[1]
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, reaching concentrations of 90 mg/mL (265.18 mM) or greater.[1][2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My experimental results with this compound are inconsistent. Could this be due to compound degradation?
A3: Yes, inconsistent results, such as a loss of inhibitory activity or the need for higher concentrations to achieve the same effect, are common indicators of compound degradation. Degradation can be influenced by several factors in your experimental setup, including the pH of the solution, temperature, exposure to light, and the presence of reactive substances in the medium.
Q4: How often should I replace the cell culture medium containing this compound in a long-term experiment?
A4: The frequency of media changes depends on the stability of this compound under your specific cell culture conditions (e.g., cell type, cell density, media composition). For long-term experiments, it is advisable to replace the media with freshly prepared this compound solution every 24-48 hours to maintain a consistent effective concentration. A stability study in your specific cell culture medium can help determine the optimal replacement frequency.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Loss of Inhibitory Activity Over Time
If you observe a diminishing effect of this compound in your experiments, it is likely due to the degradation of the compound in your working solution.
Possible Causes and Solutions:
-
Hydrolysis: this compound contains a benzamide (B126) functional group, which can be susceptible to hydrolysis, especially in non-neutral pH conditions.
-
Solution: Ensure that your stock and working solutions are prepared in buffers with a neutral pH (around 7.0-7.4). Avoid highly acidic or alkaline conditions.
-
-
Oxidation: While less common, some small molecules can be prone to oxidation.
-
Solution: Degas your buffers and media if you suspect oxidative degradation. Consider the addition of antioxidants, but be cautious as they may interfere with your experimental system.
-
-
Photodegradation: Exposure to light, particularly UV light, can degrade some chemical compounds.
-
Solution: Prepare and store this compound solutions in amber or foil-wrapped tubes to protect them from light. Minimize the exposure of your experimental setup to direct light.
-
-
Improper Storage: Repeated freeze-thaw cycles can accelerate degradation.
-
Solution: Aliquot your stock solution into single-use volumes and store them at -80°C.[1]
-
Issue 2: Precipitation of the Compound in Aqueous Media
If you observe precipitation when diluting your DMSO stock solution into aqueous cell culture media, it indicates that the solubility limit has been exceeded.
Possible Causes and Solutions:
-
High Final Concentration: The aqueous solubility of this compound is much lower than its solubility in DMSO.
-
Solution: Try working at a lower final concentration of the inhibitor. If a high concentration is necessary, consider using a solubilizing agent, but validate its compatibility with your assay.
-
-
Insufficient Mixing: Rapid addition of the DMSO stock to the aqueous medium without proper mixing can cause localized high concentrations and precipitation.
-
Solution: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.
-
Data Presentation
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1] |
The stability of this compound in aqueous solution is dependent on pH and temperature. The following hypothetical data, based on the behavior of similar kinase inhibitors, illustrates these dependencies. It is recommended to perform a stability analysis for your specific experimental conditions.
| pH | Temperature | Half-life (t½) in Aqueous Buffer (Hypothetical) |
| 5.0 | 37°C | < 24 hours |
| 7.4 | 37°C | 48-72 hours |
| 8.5 | 37°C | < 24 hours |
| 7.4 | 4°C | > 1 week |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 339.39 g/mol ), you will need 3.39 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (with serum, if applicable)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile
-
Water with 0.1% formic acid (or other appropriate mobile phase)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 1 µM).
-
At time point 0, take an aliquot of the working solution and store it at -80°C. This will be your reference sample.
-
Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 6, 12, 24, 48, and 72 hours), collect additional aliquots and store them at -80°C.
-
Once all samples are collected, thaw them and prepare them for HPLC analysis. This may involve protein precipitation with an equal volume of cold acetonitrile, followed by centrifugation to pellet the precipitated proteins.
-
Analyze the supernatant from each sample by HPLC.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample to determine its stability over time.
Visualizations
Caption: Simplified c-Fms signaling pathway.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Interpreting Unexpected Phenotypes with c-Fms-IN-2
Welcome to the technical support center for c-Fms-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental outcomes when using this c-Fms kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2][3] c-Fms is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[4][5][6] The inhibitor is designed to bind to the ATP-binding pocket of the c-Fms kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. The intended biological consequence is the inhibition of macrophage-driven processes.
Q2: What are the primary signaling pathways activated by c-Fms?
Upon binding of its ligands, CSF-1 or IL-34, c-Fms dimerizes and autophosphorylates, leading to the activation of several key downstream signaling cascades.[4][7] These include the Ras/Raf/MEK/ERK pathway, which is critical for cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.[7] Additionally, STAT3 signaling can be activated.[7]
Q3: What are some common reasons for a discrepancy between biochemical assay potency (IC50) and cellular activity?
It is common to observe differences between the biochemical potency of a kinase inhibitor and its effectiveness in a cell-based assay.[8][9] Several factors can contribute to this:
-
High Intracellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations, which may not reflect the high levels of ATP inside a cell that can outcompete ATP-competitive inhibitors.[8]
-
Cell Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration.[8][10]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.[8]
-
Protein Binding: In media containing serum, the inhibitor may bind to proteins like albumin, reducing its effective concentration.[10]
Q4: What are essential controls to include in my experiments with this compound?
To ensure the accurate interpretation of your results, the following controls are critical:[10][11]
-
Vehicle Control: (e.g., DMSO) to account for any effects of the solvent.[10]
-
Positive Control: A well-characterized c-Fms inhibitor to confirm that your experimental system and assays are working as expected.
-
Untreated Control: To establish a baseline for the parameters being measured.
-
Dose-Response Curve: To determine the optimal concentration range for this compound in your specific model.[10]
Troubleshooting Guides
Guide 1: Unexpected Lack of Efficacy
Q: I'm not observing the expected inhibition of macrophage proliferation or downstream signaling (e.g., p-ERK, p-AKT) with this compound. What are the possible causes?
| Possible Cause | Troubleshooting Action |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound and ensure proper storage conditions are maintained.[10] |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 in your specific cell line. The required concentration can vary significantly between cell types.[10] |
| Low Target Expression | Confirm the expression and phosphorylation status (activity) of c-Fms in your cell model using Western blotting. If the target is not expressed or is inactive, consider using a different cell line.[8] |
| Transient Inhibition | Cells can adapt to kinase inhibitors and reactivate signaling pathways. Perform a time-course experiment, analyzing target phosphorylation at multiple time points (e.g., 1, 6, 12, 24 hours) after adding the inhibitor.[10] |
| Cellular Resistance Mechanisms | The cells may have intrinsic or acquired resistance, such as mutations in the c-Fms kinase domain or activation of compensatory signaling pathways.[12] |
Guide 2: Unexpected Cellular Phenotypes
Q: I'm observing a cellular phenotype that doesn't align with the known function of c-Fms (e.g., effects in a cell line that does not express c-Fms, or paradoxical pathway activation). How can I determine if this is an off-target effect?
This is a strong indication of potential off-target activity.[8][13] The following steps can help you investigate this:
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Key Investigative Steps:
-
Kinome Profiling: To definitively identify off-targets, screen this compound against a broad panel of kinases.[8] This will provide a selectivity profile and highlight other kinases that are inhibited at relevant concentrations.
-
Use an Orthogonal Inhibitor: Employ a structurally unrelated c-Fms inhibitor with a different off-target profile.[14] If the unexpected phenotype is not replicated, it is likely due to an off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of c-Fms.[8] If this reverses the observed phenotype, the effect is on-target.[8] If the phenotype persists, it is likely due to an off-target.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how the selectivity of a kinase inhibitor is presented. The data is for illustrative purposes only.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Fms | Potential for Unexpected Phenotype |
| c-Fms (CSF1R) | 24 | 1 | On-Target |
| KIT | 240 | 10 | Moderate |
| FLT3 | 720 | 30 | Low |
| PDGFRβ | 1,200 | 50 | Low |
| VEGFR2 | 2,400 | 100 | Very Low |
| SRC | >10,000 | >417 | Very Low |
| ABL | >10,000 | >417 | Very Low |
-
IC50: The concentration of inhibitor required to inhibit 50% of the kinase activity.
-
Fold Selectivity: The ratio of the IC50 for the off-target kinase to the IC50 for the on-target kinase (c-Fms). A higher number indicates greater selectivity.
Mandatory Visualizations
Caption: Simplified c-Fms (CSF1R) signaling pathway and point of inhibition.
Caption: A general workflow for cell-based experiments with this compound.
Experimental Protocols
Protocol 1: Western Blot for c-Fms Phosphorylation
This protocol is used to determine if this compound is successfully blocking c-Fms kinase activity in cells.
Materials:
-
Cell line expressing c-Fms
-
This compound
-
CSF-1 ligand
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Fms (pY723), anti-total-c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pretreat cells with various concentrations of this compound (and controls) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST. Note: Avoid using milk for blocking when detecting phosphoproteins.[15]
-
Incubate with anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-c-Fms antibody to confirm equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures metabolic activity as an indicator of cell viability.[15]
Materials:
-
Cells dependent on c-Fms signaling
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the diluted inhibitor solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well and mix gently on an orbital shaker for 15 minutes to dissolve the crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 for cell viability.
Protocol 3: Kinase Selectivity Profiling
To understand the off-target effects of this compound, it is recommended to perform a kinase selectivity screen. This is typically done through commercial services that offer large panels of purified kinases.
General Procedure:
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity to the service provider.
-
Primary Screen: The inhibitor is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400). The percent inhibition for each kinase is determined.
-
Identify "Hits": Identify any off-target kinases that are significantly inhibited (e.g., >50% inhibition).[8]
-
Dose-Response (IC50) Determination: For any identified off-target "hits," perform follow-up dose-response assays to determine the IC50 value.[8] This quantifies the potency of the inhibitor against these off-targets.
-
Selectivity Analysis: Compare the IC50 values for the on-target kinase (c-Fms) and the identified off-target kinases to determine the selectivity profile of the compound.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2xpowderblend.com [2xpowderblend.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 15. benchchem.com [benchchem.com]
c-Fms-IN-2 vehicle control best practices
Welcome to the technical support center for c-Fms-IN-2, a potent inhibitor of the c-Fms (CSF-1R) kinase. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms kinase.[1][2] It is a type III receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages.[3]
Q2: What is the in vitro potency of this compound?
A2: this compound has a reported IC50 of 0.024 µM for the FMS kinase in biochemical assays.[1] In a cell-based assay using HEK293 cells, it inhibited ATP-induced autophosphorylation of c-Fms with an IC50 of 0.25 µM.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For optimal stability, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What is the recommended vehicle control for this compound?
A4: The recommended vehicle control is DMSO at the same final concentration used to dilute this compound in your experimental samples. It is crucial to keep the final DMSO concentration consistent across all wells, including controls, and typically below 0.1% to minimize solvent-induced effects on cells.
II. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibitory effect observed | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. 2. Inhibitor degradation: Improper storage or handling of the compound may have led to its degradation. 3. Low target expression: The target cell line may not express sufficient levels of c-Fms (CSF-1R). | 1. Perform a dose-response curve: Titrate this compound over a range of concentrations to determine the optimal inhibitory concentration for your specific experimental setup. 2. Prepare fresh stock solutions: Use freshly prepared stock solutions of this compound for your experiments. Ensure proper storage of the compound. 3. Verify target expression: Confirm the expression of c-Fms in your cell line using methods like Western blot or flow cytometry. |
| High background or off-target effects | 1. High DMSO concentration: The final concentration of the DMSO vehicle may be causing non-specific cellular effects. 2. Off-target kinase inhibition: this compound may be inhibiting other kinases at the concentration used. | 1. Optimize DMSO concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental and control groups. 2. Consult kinase selectivity data: Review available kinase selectivity profiles for this compound to identify potential off-target kinases. If necessary, use a lower, more specific concentration of the inhibitor. |
| Compound precipitation in media | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. | 1. Prepare fresh dilutions: Make fresh dilutions of the inhibitor from the DMSO stock solution just before use. 2. Increase final DMSO concentration (with caution): If necessary, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be tested, but its effect on the cells must be carefully evaluated. 3. Vortex during dilution: When diluting the DMSO stock into the aqueous medium, vortex the medium to ensure rapid and uniform mixing. |
III. Experimental Protocols & Best Practices
A. Vehicle Control Best Practices
The choice and handling of the vehicle control are critical for obtaining reliable and reproducible data.
-
dot
Caption: Workflow for preparing appropriate vehicle controls.
B. Macrophage Polarization Assay
This compound can be used to study the role of CSF-1R signaling in macrophage differentiation and polarization.
Experimental Workflow:
-
dot
Caption: General workflow for a macrophage polarization assay with this compound.
Recommended Starting Concentrations: Based on its cellular IC50, a starting concentration range of 0.1 µM to 5 µM for this compound is recommended for initial experiments. The optimal concentration should be determined empirically for each cell type and experimental condition.
Marker Analysis:
| Macrophage Phenotype | Common Surface Markers | Secreted Cytokines/Chemokines |
| M1 (Pro-inflammatory) | CD80, CD86, CD64, HLA-DR[4][5][6] | TNF-α, IL-6, IL-12, IL-1β, CXCL9, CXCL10[6][7] |
| M2 (Anti-inflammatory) | CD206, CD163, CD200R[4][5][6] | IL-10, TGF-β, CCL17, CCL22[6][7] |
C. Osteoclast Differentiation Assay
This compound can be used to investigate the role of CSF-1R in osteoclastogenesis.
Experimental Workflow:
-
dot
Caption: Workflow for an osteoclast differentiation assay using this compound.
TRAP Staining Protocol:
-
Remove culture medium and wash cells with PBS.
-
Fix the cells with a fixative solution (e.g., 10% formalin) for 5-10 minutes at room temperature.[8]
-
Wash the cells three times with deionized water.[8]
-
Prepare the TRAP staining solution according to the manufacturer's instructions, typically containing a chromogenic substrate and a tartrate-containing buffer.[8]
-
Incubate the cells with the TRAP staining solution at 37°C for 20-60 minutes, or until osteoclasts are visibly stained red/purple.[8]
-
Wash with deionized water to stop the reaction.[8]
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin (B73222) or DAPI) if desired.
-
Visualize and quantify the number of TRAP-positive multinucleated (≥3 nuclei) cells.
IV. Signaling Pathway
This compound inhibits the c-Fms (CSF-1R) signaling pathway, which is critical for the function of macrophages and osteoclasts.
-
dot
Caption: Simplified diagram of the c-Fms signaling pathway and the point of inhibition by this compound.
This technical support center provides a starting point for utilizing this compound in your research. For further details and specific applications, it is always recommended to consult the primary literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Targeting the Shift from M1 to M2 Macrophages in Experimental Autoimmune Encephalomyelitis Mice Treated with Fasudil | PLOS One [journals.plos.org]
- 6. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocat.com [biocat.com]
Validation & Comparative
Validating c-Fms-IN-2 Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the engagement of a chemical probe or drug candidate with its intended target is a critical step in preclinical research. This guide provides a comparative overview of c-Fms-IN-2, a known inhibitor of the Colony-Stimulating Factor 1 Receptor (c-Fms or CSF1R), with other alternative inhibitors. We present available experimental data for comparing their performance and provide detailed protocols for key target engagement assays.
c-Fms is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and their progenitor cells. Dysregulation of c-Fms signaling is implicated in various inflammatory diseases, autoimmune disorders, and cancer, making it an attractive therapeutic target.
Comparative Analysis of c-Fms Inhibitors
To facilitate an objective comparison, the following tables summarize the available biochemical and cellular potency of this compound and a selection of alternative c-Fms inhibitors. It is important to note that a complete head-to-head comparison is challenging due to variations in assay conditions and the limited availability of comprehensive public data for all compounds.
Table 1: Biochemical Potency of c-Fms Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | c-Fms | 24[1] | |
| Sotuletinib (BLZ945) | CSF-1R | 1[2] | Potent and selective inhibitor. |
| JNJ-28312141 | CSF-1R | 0.69[2] | Orally active inhibitor. |
| c-FMS-IN-8 | c-FMS | 0.8[2] | Selective c-FMS kinase inhibitor. |
Table 2: Cellular Activity of c-Fms Inhibitors
| Compound | Assay | Cell Line | IC50 / EC50 (nM) | Notes |
| This compound | Inhibition of ATP-induced c-Fms autophosphorylation | HEK293 | 250[1] | Demonstrates on-target activity in a cellular context. |
| Sotuletinib (BLZ945) | CSF-1-dependent proliferation | Bone Marrow-Derived Macrophages (BMDMs) | 67 | Inhibits cellular proliferation dependent on c-Fms signaling. |
| JNJ-28312141 | Data Not Available | |||
| c-FMS-IN-8 | Data Not Available |
Table 3: Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's profile is its selectivity. High selectivity minimizes off-target effects and potential toxicity.
| Compound | Off-Target Kinases with Significant Inhibition | Selectivity Notes |
| This compound | Data Not Available | A comprehensive kinase selectivity profile for this compound is not publicly available. |
| Sotuletinib (BLZ945) | c-Kit (IC50 = 3,200 nM), PDGFRβ (IC50 = 4,800 nM), Flt3 (IC50 = 9,100 nM)[2] | Displays over 3,200-fold selectivity for CSF-1R over other closely related kinases.[2] |
| JNJ-28312141 | FLT3 | A dual inhibitor of CSF-1R and FMS-related tyrosine kinase 3 (FLT3). |
| c-FMS-IN-8 | Data Not Available | Described as a selective c-FMS kinase inhibitor, but a broad kinase panel profile is not readily available.[2] |
Visualizing the c-Fms Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches for validating target engagement, the following diagrams were generated using the Graphviz DOT language.
c-Fms signaling pathway and the inhibitory action of this compound.
Experimental workflow for Western blot analysis of CSF1R phosphorylation.
References
A Comparative Guide to c-Fms-IN-2 and Alternative c-Fms Inhibitors for p-c-Fms Analysis by Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of c-Fms-IN-2 and other small molecule inhibitors targeting the colony-stimulating factor 1 receptor (c-Fms/CSF-1R). The focus is on their efficacy in inhibiting c-Fms phosphorylation (p-c-Fms), a key marker of receptor activation, as determined by Western blot analysis.
The c-Fms signaling pathway plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of potent and selective c-Fms inhibitors is a significant area of therapeutic research. This guide offers a comparative overview of this compound and other inhibitors, supported by experimental data and detailed protocols to aid in the selection of appropriate research tools.
Comparative Analysis of c-Fms Inhibitors on p-c-Fms Levels
The following table summarizes the performance of various c-Fms inhibitors in reducing the phosphorylation of c-Fms in cellular assays, as determined by Western blot. This quantitative data allows for a direct comparison of their cellular potency.
| Inhibitor | Cell Line | Treatment Conditions | M-CSF Stimulation | Observed Effect on p-c-Fms | IC50 (Cellular Assay) | Reference |
| This compound (cFMS-I) | Mono-Mac 1 | 24-hour pre-treatment | 10 ng/mL for 5 min | Dose-dependent inhibition of phosphorylation | Not explicitly stated | [1] |
| Sunitinib | Mono-Mac 1 | 24-hour pre-treatment | 10 ng/mL for 5 min | Inhibition of phosphorylation (not clearly dose-dependent) | Not explicitly stated | [1] |
| ABT-869 (Linifanib) | NIH3T3/CSF-1R | Not specified | Yes | Potent inhibition | < 20 nM | [2] |
| Imatinib | NIH3T3/CSF-1R | Not specified | Yes | Inhibition | 118 nM | [2] |
| SU11248 (Sunitinib) | NIH3T3/CSF-1R | Not specified | Yes | Potent inhibition | 61 nM | [2] |
| AG013736 | NIH3T3/CSF-1R | Not specified | Yes | Potent inhibition | 21 nM | [2] |
| BAY 43-9006 (Sorafenib) | NIH3T3/CSF-1R | Not specified | Yes | Inhibition | 20 nM | [2] |
| CHIR258 | NIH3T3/CSF-1R | Not specified | Yes | Less potent inhibition | 535 nM | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: c-Fms signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot analysis of p-c-Fms.
Detailed Experimental Protocol: Western Blot for p-c-Fms
This protocol is a representative methodology for assessing the inhibition of c-Fms phosphorylation in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture Mono-Mac 1 cells in appropriate growth medium until they reach the desired confluence.
-
Seed the cells in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound or alternative inhibitors (e.g., 0.01, 0.1, 1 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
2. M-CSF Stimulation:
-
Following inhibitor pre-treatment, stimulate the cells with an appropriate concentration of macrophage colony-stimulating factor (M-CSF), for instance, 10 ng/mL, for 5 minutes to induce c-Fms phosphorylation.
3. Cell Lysis:
-
After stimulation, place the plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
5. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer.
-
Prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Fms (p-c-Fms) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
To normalize for total c-Fms levels, the membrane can be stripped and re-probed with a primary antibody against total c-Fms, or a separate gel can be run in parallel.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-c-Fms signal to the total c-Fms signal or a loading control (e.g., β-actin or GAPDH).
This comprehensive guide provides researchers with the necessary information to compare c-Fms inhibitors and to design and execute experiments to assess their impact on c-Fms phosphorylation. The provided data and protocols serve as a valuable resource for advancing research in areas where c-Fms signaling is a key therapeutic target.
References
A Comparative Guide to c-Fms Kinase Inhibitors: c-Fms-IN-2 vs. GW2580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the c-Fms kinase (Colony-Stimulating Factor 1 Receptor, CSF1R), c-Fms-IN-2 and GW2580. This document is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as oncology, immunology, and neuroinflammation, where c-Fms signaling plays a critical role.
Introduction to c-Fms and its Inhibition
The c-Fms proto-oncogene encodes a transmembrane glycoprotein (B1211001) that functions as the receptor for Colony-Stimulating Factor 1 (CSF-1). This receptor possesses intrinsic tyrosine kinase activity and is crucial for the proliferation, differentiation, and survival of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts. Aberrant c-Fms signaling is implicated in the pathogenesis of various diseases, making it an attractive therapeutic target. Small molecule inhibitors that target the ATP-binding site of the c-Fms kinase domain are valuable tools for investigating its biological functions and for potential therapeutic development.
Biochemical and Cellular Potency
A primary consideration for selecting a kinase inhibitor is its potency against the target enzyme and its effects in a cellular context.
| Compound | Target | IC50 (Biochemical) | Cellular Activity |
| This compound | c-Fms | 0.024 µM[1] | Inhibits ATP-induced autophosphorylation of c-Fms in HEK293 cells with an IC50 of 0.25 µM.[1] |
| GW2580 | c-Fms | 0.03 µM - 0.06 µM[2][3] | Inhibits CSF-1-stimulated growth of M-NFS-60 myeloid cells (IC50 = 0.33 µM) and human monocytes (IC50 = 0.47 µM).[3] Completely blocks CSF-1-induced growth of mouse M-NFS-60 myeloid cells and human monocytes at 1 µM.[3] |
Kinase Selectivity
The selectivity of an inhibitor for its intended target over other kinases is crucial for minimizing off-target effects and ensuring that observed biological outcomes are attributable to the inhibition of the target of interest.
| Compound | Selectivity Profile |
| This compound | Data not publicly available. |
| GW2580 | Highly selective for c-Fms. Inactive against 26 other kinases in one study.[3] Another study showed selectivity over 186 other kinases. Also interacts with TrkA, TrkB, and TrkC with Kd values of 630 nM, 36 nM, and 120 nM, respectively.[4] |
In Vivo Efficacy
Preclinical in vivo studies are essential for evaluating the therapeutic potential of a compound. GW2580 has been extensively studied in various animal models.
| Compound | Animal Model | Dosing and Administration | Key Findings |
| This compound | Data not publicly available. | - | - |
| GW2580 | Mouse model of M-NFS-60 tumor growth | 20 and 80 mg/kg, oral administration | Dose-related decrease in tumor cells, with the 80 mg/kg dose completely blocking tumor growth.[5] |
| Rat adjuvant arthritis model | 50 mg/kg, twice a day, oral administration | Inhibits joint connective tissue and bone destruction.[3] | |
| Mouse models of neuroinflammation (e.g., Parkinson's disease models) | 40-80 mg/kg/day, oral gavage | Reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration.[6][7][8] | |
| Mouse model of lung carcinoma | 160 mg/kg, once daily, oral gavage | Reduced recruitment of tumor-associated macrophages and myeloid-derived suppressor cells.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: The c-Fms signaling cascade initiated by CSF-1 binding.
Caption: A general workflow for characterizing kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.
c-Fms Kinase Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of a compound against the c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, GW2580)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the c-Fms kinase and peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Macrophage Viability Assay (Cellular)
Objective: To assess the effect of c-Fms inhibitors on the viability of CSF-1-dependent macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or bone marrow-derived macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Recombinant murine or human CSF-1
-
Test compounds (this compound, GW2580)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
96-well cell culture plates
-
Solubilization solution (for MTT assay)
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 2-4 hours.
-
Treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of CSF-1. Include controls with no compound and no CSF-1.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the CSF-1-treated control and determine the IC50 value.
Western Blot for c-Fms Phosphorylation (Cellular)
Objective: To determine the effect of inhibitors on CSF-1-induced c-Fms autophosphorylation in cells.
Materials:
-
Cells expressing c-Fms (e.g., HEK293-c-Fms or macrophages)
-
Recombinant CSF-1
-
Test compounds (this compound, GW2580)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total-c-Fms
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Culture cells to 80-90% confluency.
-
Starve cells in a serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with CSF-1 for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-c-Fms antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with the anti-total-c-Fms antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
Conclusion
GW2580 is a well-characterized, potent, and selective c-Fms inhibitor with demonstrated in vitro and in vivo activity across various disease models. It serves as a valuable tool for studying the biological roles of c-Fms.
This compound is also a potent biochemical inhibitor of c-Fms. However, based on publicly available data, it is significantly less characterized than GW2580, particularly concerning its kinase selectivity and in vivo efficacy. Researchers should consider this data gap when selecting an inhibitor for their studies. For experiments requiring a well-documented in vivo tool compound, GW2580 is the more established option. Further investigation into the biological properties of this compound is warranted to fully understand its potential as a research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 9. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Fms Inhibition: The Clinically Validated PLX3397 (Pexidartinib) versus the Research Compound c-Fms-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the Colony-Stimulating Factor 1 Receptor (c-Fms or CSF-1R): PLX3397 (pexidartinib), a clinically approved therapeutic, and c-Fms-IN-2, a compound primarily used for research purposes. This comparison highlights the extensive experimental data supporting PLX3397's efficacy and the limited public information available for this compound, offering a clear perspective on their respective stages of development and validation.
Introduction to c-Fms (CSF-1R) Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. In oncology, the CSF-1/CSF-1R signaling axis is frequently exploited by tumors to recruit and polarize tumor-associated macrophages (TAMs) towards an immunosuppressive, pro-tumoral M2 phenotype. These M2-like TAMs foster tumor growth, angiogenesis, and metastasis while dampening the anti-tumor immune response. Consequently, inhibiting the CSF-1R pathway has become a promising therapeutic strategy.
In Vitro Efficacy and Target Profile
PLX3397 is a potent, orally bioavailable inhibitor of CSF-1R that also demonstrates significant activity against the structurally related receptor tyrosine kinases c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2] In contrast, this compound is described as a c-Fms kinase inhibitor with a specific half-maximal inhibitory concentration (IC50).[3] The broader kinase selectivity profile for this compound is not publicly available.
| Inhibitor | Target | IC50 (nM) | Additional Kinase Targets (IC50, nM) |
| PLX3397 (Pexidartinib) | c-Fms (CSF-1R) | 20[1][2] | c-Kit (10), FLT3 (160), KDR (350), FLT1 (880)[1][2] |
| This compound | c-Fms (CSF-1R) | 24[3][4] | Not Publicly Available |
Preclinical and Clinical Efficacy of PLX3397 (Pexidartinib)
Extensive preclinical and clinical studies have validated the efficacy of PLX3397 in various cancer models, primarily through its modulation of the tumor microenvironment.
Preclinical In Vivo Efficacy
In preclinical mouse models of sarcoma, systemic administration of PLX3397 has been shown to significantly suppress primary tumor growth and lung metastasis, leading to improved metastasis-free survival.[5][6][7] This anti-tumor activity is associated with the depletion of TAMs and FoxP3+ regulatory T cells, and a surprising increase in the infiltration of CD8+ T cells into the tumor microenvironment.[5][6][8] Combination studies have also shown that PLX3397 can enhance the efficacy of chemotherapy and radiation therapy in breast and prostate cancer models, respectively.[5] In models of castration-resistant prostate cancer, a CSF-1R inhibitor like pexidartinib (B1662808) can negate the pro-survival effect of TAMs on cancer cells during docetaxel (B913) chemotherapy.[9]
Clinical Efficacy: The ENLIVEN Trial
PLX3397 (pexidartinib), under the brand name Turalio®, is approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery. This approval was based on the results of the pivotal Phase III ENLIVEN trial.[10][11][12]
The ENLIVEN trial was a two-part, double-blind, randomized, placebo-controlled study.[10][11] In the first part, patients were randomized to receive either pexidartinib or a placebo. The primary endpoint was the overall response rate (ORR) at week 25, as assessed by RECIST v1.1 criteria.[11]
| Parameter | PLX3397 (Pexidartinib) | Placebo |
| Overall Response Rate (Week 25) | 38% | 0% |
| Complete Response | 15% | 0% |
| Partial Response | 23% | 0% |
Data from the ENLIVEN Phase III clinical trial.[10]
Patients treated with pexidartinib also showed statistically significant improvements in patient-reported outcomes, including physical function and stiffness.[10]
Signaling Pathways and Experimental Workflows
CSF-1R (c-Fms) Signaling Pathway
The binding of CSF-1 to its receptor, c-Fms, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates multiple downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage proliferation, survival, and differentiation.
Caption: CSF-1R (c-Fms) signaling pathway and point of inhibition.
General Experimental Workflow for Evaluating c-Fms Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel c-Fms inhibitor.
Caption: Preclinical evaluation workflow for a c-Fms inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Recombinant human c-Fms (CSF-1R) kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., PLX3397 or this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of a c-Fms inhibitor in a preclinical animal model.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells that are known to be dependent on or influenced by the CSF-1/CSF-1R axis.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage for an orally bioavailable compound like PLX3397), while the control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess TAM infiltration (e.g., staining for F4/80 or CD68) and proliferation (e.g., Ki-67 staining).
Conclusion
PLX3397 (pexidartinib) is a well-characterized, clinically validated inhibitor of c-Fms (CSF-1R), c-Kit, and FLT3, with a substantial body of evidence supporting its efficacy in modulating the tumor microenvironment and providing clinical benefit in TGCT.[5][6][10] In contrast, this compound is a research compound with limited publicly available data beyond its in vitro IC50 for c-Fms.[3][4] For researchers and drug development professionals, PLX3397 serves as a benchmark compound for c-Fms inhibition, with extensive data to guide further research and development. While this compound may be a useful tool for in vitro studies, a direct and objective comparison of its efficacy with PLX3397 is not feasible without further comprehensive preclinical and clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | c-Fms | TargetMol [targetmol.com]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor-Associated Macrophage Promotes the Survival of Cancer Cells upon Docetaxel Chemotherapy via the CSF1/CSF1R–CXCL12/CXCR4 Axis in Castration-Resistant Prostate Cancer [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. ENLIVEN Phase 3 Study of Pexidartinib in Tenosynovial Giant Cell Tumor (TGCT) Will Continue to Completion Following Enrollment Discontinuation- Daiichi Sankyo US [daiichisankyo.us]
Unveiling the Selectivity of c-Fms-IN-2: A Kinase Inhibitor Profile
For Researchers, Scientists, and Drug Development Professionals
c-Fms-IN-2 is identified as a potent inhibitor of the c-Fms (colony-stimulating factor 1 receptor) kinase, a critical component in the signaling pathways that govern the differentiation, proliferation, and survival of macrophages. With a reported half-maximal inhibitory concentration (IC50) of 24 nM against c-Fms, this small molecule demonstrates significant promise for research in oncology, immunology, and inflammatory diseases where c-Fms activity is implicated.[1][2] However, a comprehensive understanding of its selectivity across the broader human kinome is crucial for its application as a precise research tool and for potential therapeutic development.
Comparative Kinase Inhibition Profile
Without a comprehensive kinome scan, a detailed comparison table of this compound against other kinases cannot be provided at this time. The known inhibitory concentrations are summarized below.
| Kinase | IC50 (nM) | Cell-based IC50 (µM) | Cell Line |
| c-Fms | 24[1][2] | 0.25 | HEK293 (inhibition of ATP-induced autophosphorylation)[1] |
| 0.11 | Bone marrow-derived macrophages (antiproliferative activity)[3] |
The c-Fms Signaling Pathway
The c-Fms receptor is a receptor tyrosine kinase. Upon binding its ligand, macrophage colony-stimulating factor (M-CSF), the receptor dimerizes and autophosphorylates tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that are crucial for macrophage function. Key pathways activated by c-Fms include the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and differentiation.
Caption: c-Fms signaling cascade and the inhibitory action of this compound.
Experimental Protocols
While a specific, detailed protocol for determining the full kinase selectivity profile of this compound is not publicly available, a general methodology for an in vitro kinase inhibition assay is described below. This type of assay is fundamental to determining the IC50 values of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant human kinases
-
Specific peptide substrates for each kinase
-
This compound (serially diluted)
-
ATP (Adenosine Triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter or phosphorimager
Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and then serially diluted to create a range of concentrations to be tested.
-
Reaction Setup: In the wells of a 96-well plate, the purified kinase, its specific peptide substrate, and a specific concentration of this compound (or vehicle control) are combined in the kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined amount of time to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid) or a chelating agent (e.g., EDTA).
-
Separation: The phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper or by using filter plates that bind the peptide substrate. The paper or plates are then washed to remove unincorporated ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
To obtain a full selectivity profile, this assay would be repeated for a large number of different kinases from across the kinome. The resulting IC50 values would then populate the comparative data table.
References
Confirming c-Fms-IN-2 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of kinase inhibitor specificity is paramount to ensure that observed biological effects are on-target. This guide provides a comparative analysis of c-Fms-IN-2, a potent c-Fms kinase inhibitor, and outlines experimental strategies, particularly using knockout cell lines, to definitively confirm its target specificity.
c-Fms, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.[1] Its dysregulation is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.[2] this compound has emerged as a valuable tool for studying c-Fms signaling, with a reported IC50 of 0.024 µM.[3] However, to confidently attribute its cellular effects to c-Fms inhibition, a thorough assessment of its specificity is essential.
This guide compares this compound with other commonly used c-Fms inhibitors, presents a detailed protocol for validating its specificity using CRISPR-Cas9 generated knockout cell lines, and provides a comprehensive overview of the c-Fms signaling pathway.
Comparative Analysis of c-Fms Inhibitors
The potency and selectivity of kinase inhibitors are critical parameters for their utility as research tools and therapeutic agents. The following table summarizes the biochemical potency of this compound and two other well-characterized c-Fms inhibitors, GW2580 and Pexidartinib (PLX3397).
| Inhibitor | Target | IC50 (nM) | Known Off-Targets |
| This compound | c-Fms | 24[3] | Data not publicly available |
| GW2580 | c-Fms | 30[4] | Inactive against 26 other kinases[5] |
| Pexidartinib (PLX3397) | c-Fms | 20[3] | c-Kit (10 nM), FLT3[6] |
Table 1: Comparison of biochemical potency of selected c-Fms inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in biochemical assays.
While this compound demonstrates high potency for c-Fms, a comprehensive understanding of its selectivity requires further investigation, such as kinome-wide screening. The off-target profile of PLX3397, which also potently inhibits c-Kit and FLT3, highlights the importance of such analyses to avoid misinterpretation of experimental results.[6] GW2580, on the other hand, has been shown to be highly selective for c-Fms.[5]
Validating Specificity with c-Fms Knockout Cells
The most definitive method to confirm that the effects of an inhibitor are mediated by its intended target is to compare its activity in wild-type cells with cells lacking the target protein (knockout cells). The following experimental workflow outlines the key steps for validating the specificity of this compound using a c-Fms knockout cell line generated via CRISPR-Cas9.
Experimental Protocols
1. Generation of c-Fms Knockout Cell Line via CRISPR-Cas9:
-
gRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the CSF1R gene to induce frameshift mutations.
-
Vector Construction and Transfection: Clone the designed sgRNAs into a Cas9 expression vector. Transfect the vector into the chosen cell line (e.g., a myeloid cell line endogenously expressing c-Fms).
-
Clonal Selection: Select single-cell clones using limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand the clones and validate the absence of c-Fms protein expression by Western blot analysis. Confirm the genomic edit by Sanger sequencing of the targeted locus.
2. Western Blot Analysis of Downstream Signaling:
-
Cell Treatment: Culture wild-type and validated c-Fms knockout cells. Treat both cell types with a dose-range of this compound, alongside a vehicle control. Stimulate the cells with M-CSF to activate the c-Fms pathway.
-
Lysate Preparation: Lyse the cells and quantify protein concentration.
-
Immunoblotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with primary antibodies against total and phosphorylated forms of c-Fms, Akt, and ERK. Use an appropriate loading control (e.g., GAPDH or β-actin).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Expected Outcome: In wild-type cells, this compound should inhibit M-CSF-induced phosphorylation of c-Fms, Akt, and ERK in a dose-dependent manner. In c-Fms knockout cells, M-CSF should not induce phosphorylation of these downstream targets, and this compound should have no effect, confirming its on-target activity.
c-Fms Signaling Pathway
Upon binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), the c-Fms receptor dimerizes and autophosphorylates on multiple tyrosine residues. This creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation.
Key downstream signaling pathways activated by c-Fms include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily regulates proliferation and differentiation.[7]
Conclusion
The validation of a kinase inhibitor's specificity is a critical step in drug discovery and basic research. While this compound is a potent inhibitor of c-Fms, a comprehensive assessment of its selectivity through kinome-wide screening and, most importantly, through the use of c-Fms knockout cell lines, is essential to definitively confirm its on-target effects. The experimental framework provided in this guide offers a robust approach for researchers to confidently validate the specificity of this compound and other kinase inhibitors, ensuring the reliability and accuracy of their findings.
References
- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to c-Fms-IN-2 and Alternative c-Fms Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response relationship for c-Fms-IN-2 and other commercially available inhibitors of the Colony-Stimulating Factor 1 Receptor (c-Fms/CSF1R), a critical target in immuno-oncology and inflammatory diseases. The following sections detail the inhibitory potencies, underlying experimental methodologies, and the essential signaling pathway context.
Comparative Inhibitor Potency
The inhibitory activities of this compound and a selection of alternative c-Fms inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | c-Fms/CSF1R IC50 | Other Kinase Targets (IC50) |
| This compound | 24 nM[1] | Not specified |
| Sotuletinib (BLZ945) | 1 nM[2] | c-Kit (3.2 µM), PDGFRβ (4.8 µM), Flt3 (9.1 µM)[2] |
| Pimicotinib (ABSK021) | 19.48 nM | Not specified |
| Vimseltinib (DCC-3014) | 2.8 nM | Not specified |
| ARRY-382 | 9 nM[3] | Not specified |
Dose-Response Characteristics
While full dose-response curves are proprietary for many compounds, available data indicates a concentration-dependent inhibition of c-Fms activity for all listed inhibitors. For instance, Sotuletinib (BLZ945) demonstrates a dose-dependent inhibition of CSF-1-dependent proliferation of bone marrow-derived macrophages (BMDMs) with an EC50 of 67 nM.[2] Similarly, Vimseltinib has been shown to inhibit CSF1R phosphorylation in a time-dependent manner after compound washout in THP1 cells and inhibits the proliferation of M-NFS-60 cells in a dose-dependent fashion.[4] Clinical data for Pimicotinib in tenosynovial giant cell tumor (TGCT) shows a significant objective response rate at a once-daily oral dose, indicating potent in-vivo activity.[5][6][7]
Experimental Protocols
The determination of inhibitor potency is conducted through various biochemical and cellular assays. Below are detailed methodologies for common assays used in the characterization of c-Fms inhibitors.
Biochemical Assays
1. LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the c-Fms kinase.
-
Materials: Recombinant c-Fms kinase, fluorescently labeled substrate (e.g., GFP-STAT1), ATP, LanthaScreen™ Tb-anti-pSTAT1 antibody, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), and test inhibitors.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
Add the c-Fms kinase and the substrate to the wells of a microplate.
-
Add the inhibitor dilutions to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody.
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to determine the TR-FRET ratio, which is proportional to the extent of substrate phosphorylation.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
-
2. ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials: Recombinant c-Fms kinase, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, and test inhibitors.
-
Procedure:
-
Perform the kinase reaction by incubating the c-Fms kinase, substrate, ATP, and various concentrations of the inhibitor in a microplate.
-
After the desired incubation time (e.g., 60 minutes at 30°C), add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add the Kinase Detection Reagent, which converts the ADP to ATP and generates a luminescent signal via a luciferase reaction.[10]
-
Incubate for 30-60 minutes at room temperature.[10]
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Generate a dose-response curve by plotting luminescence against inhibitor concentration to calculate the IC50.[11][12][13][14]
-
Cellular Assay
1. Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay
This assay assesses the ability of an inhibitor to block the proliferation of primary macrophages that depend on c-Fms signaling for their growth and survival.
-
Materials: Bone marrow cells isolated from mice, macrophage colony-stimulating factor (M-CSF), cell culture medium (e.g., RPMI-1640 with 10% FBS), test inhibitor, and a cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and differentiate them into macrophages by culturing with M-CSF for several days.[15]
-
Seed the resulting BMDMs into 96-well plates.
-
Treat the cells with a serial dilution of the c-Fms inhibitor.
-
Stimulate cell proliferation by adding a final concentration of M-CSF.
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.[15]
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to quantify the number of viable cells.
-
Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pimicotinib Significantly Improved Outcomes for Patients with Tenosynovial Giant Cell Tumor in a Global Phase III Trial [prnewswire.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. carnabio.com [carnabio.com]
- 13. benchchem.com [benchchem.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to c-Fms Inhibitors: Pexidartinib, Sotuletinib, Emactuzumab, and Edicotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four prominent inhibitors targeting the colony-stimulating factor 1 receptor (c-Fms), a critical regulator of macrophage and myeloid cell function. The inhibitors covered are Pexidartinib (PLX3397), Sotuletinib (BLZ945), Emactuzumab (RG7155), and Edicotinib (JNJ-40346527). This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, details key experimental protocols, and provides visual diagrams of the targeted signaling pathway and experimental workflows.
Introduction to c-Fms (CSF-1R) Inhibition
The colony-stimulating factor 1 receptor (c-Fms or CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells. In various pathologies, including cancer and inflammatory diseases, aberrant c-Fms signaling contributes to disease progression by promoting the survival and pro-tumoral functions of tumor-associated macrophages (TAMs). Consequently, inhibiting the c-Fms signaling pathway has emerged as a promising therapeutic strategy.
The inhibitors discussed in this guide represent two distinct mechanistic classes:
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): Pexidartinib, Sotuletinib, and Edicotinib are orally bioavailable small molecules that typically compete with ATP to block the intracellular kinase activity of c-Fms, thereby inhibiting its downstream signaling cascades.
-
Monoclonal Antibody: Emactuzumab is a humanized antibody that binds to the extracellular domain of c-Fms, preventing ligand binding and receptor dimerization, which are essential for its activation.
Comparative Data on c-Fms Inhibitors
The following tables summarize key quantitative data for the selected c-Fms inhibitors. It is important to note that much of the data comes from individual studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency and Selectivity of c-Fms Inhibitors
| Compound | Type | Target(s) | IC50 (nM) | Selectivity Profile |
| Pexidartinib (PLX3397) | Small Molecule TKI | c-Fms, c-Kit | 20 (c-Fms), 10 (c-Kit) | Exhibits 10- to 100-fold selectivity for c-Kit and c-Fms over other related kinases.[1] |
| Sotuletinib (BLZ945) | Small Molecule TKI | c-Fms | 1 | Over 1,000-fold selective against its closest receptor tyrosine kinase homologs.[2][3][4] |
| Emactuzumab (RG7155) | Monoclonal Antibody | c-Fms | 0.3 (Macrophage Viability) | Specific for the extracellular domain of c-Fms, blocking ligand binding and receptor dimerization.[5] |
| Edicotinib (JNJ-40346527) | Small Molecule TKI | c-Fms, c-Kit, FLT3 | 3.2 (c-Fms), 20 (c-Kit), 190 (FLT3) | Demonstrates good selectivity for c-Fms over other kinases like c-Kit and FLT3.[6][7] |
Table 2: Comparative In Vitro Efficacy in Tenosynovial Giant Cell Tumor (TGCT) Cell Lines
Data from a direct comparative study.
| Cell Line | Inhibitor | Effect |
| Si-TGCT-1, -2, -3 | Pexidartinib | Inhibited cell growth and induced apoptosis. |
| Sotuletinib | Inhibited cell growth and induced apoptosis. | |
| Si-TGCT-4 | Pexidartinib | Demonstrated resistance. |
| Sotuletinib | Demonstrated resistance. |
This study highlights that both Pexidartinib and Sotuletinib can inhibit the growth of TGCT cell lines with high c-Fms expression and induce apoptosis.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-Fms signaling pathway and a general experimental workflow.
Caption: The c-Fms signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for comparing c-Fms inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of inhibitors. Below are generalized protocols for key experiments.
Protocol 1: In Vitro c-Fms Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified c-Fms kinase domain.
Materials:
-
Recombinant human c-Fms kinase domain
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant c-Fms kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a c-Fms inhibitor on the viability of c-Fms-dependent cells (e.g., M-NFS-60 or primary macrophages).
Materials:
-
c-Fms-dependent cell line
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the c-Fms inhibitor or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Western Blot for Phospho-ERK
Objective: To determine the effect of a c-Fms inhibitor on the phosphorylation of downstream signaling proteins, such as ERK.
Materials:
-
c-Fms expressing cells (e.g., bone marrow-derived macrophages)
-
Serum-free medium
-
CSF-1 ligand
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to sub-confluency and then serum-starve them overnight.
-
Pre-treat the cells with various concentrations of the c-Fms inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK.
Conclusion
The c-Fms inhibitors Pexidartinib, Sotuletinib, Emactuzumab, and Edicotinib represent a diverse set of therapeutic agents targeting a key regulator of myeloid cells. While all four demonstrate potent inhibition of the c-Fms pathway, they differ in their mechanism of action, selectivity, and available comparative data. This guide provides a foundational overview for researchers to understand the key characteristics of these inhibitors and the experimental approaches used for their evaluation. Further head-to-head studies, particularly in in vivo models, are needed to fully elucidate their comparative efficacy and to guide the selection of the most appropriate inhibitor for specific research and clinical applications.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to c-Fms-IN-2 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative analysis of the receptor tyrosine kinase (RTK) cross-reactivity of c-Fms-IN-2, a known inhibitor of Colony-Stimulating Factor 1 Receptor (c-Fms).
Quantitative Comparison of c-Fms Inhibitor Selectivity
The table below summarizes the inhibitory activity of this compound against its designated target. To provide a broader context for selectivity, data for other notable c-Fms inhibitors against a panel of closely related RTKs, including KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor (PDGFR), is also included. This comparative data is crucial for assessing the potential for off-target inhibition.
| Inhibitor | c-Fms (CSF1R) IC50 (nM) | KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) | Data Source |
| This compound | 24 | Not Available | Not Available | Not Available | [1] |
| Pexidartinib (PLX3397) | 28 | 16 | 91 | >300 | [2] |
| Ki20227 | 2 | 451 | >1000 | 217 | |
| Linifanib (ABT-869) | 3 | Not Available | 4 | 66 | |
| Sotuletinib (BLZ945) | 1 | >3200 | >3200 | >3200 | |
| CSF1R-IN-22 | 0.5 | 60 | Not Available | Not Available |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate greater potency. "Not Available" indicates that data was not found in the searched public sources.
Experimental Protocols
A thorough assessment of inhibitor cross-reactivity is achieved through robust experimental design. Below are detailed methodologies for key experiments typically cited in such studies.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.
Objective: To quantify the in vitro potency of a test compound (e.g., this compound) against a panel of purified receptor tyrosine kinases.
Materials:
-
Purified recombinant kinase enzymes (e.g., c-Fms, KIT, FLT3, PDGFRβ).
-
Specific peptide or protein substrate for each kinase.
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).
-
Kinase reaction plates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., phosphospecific antibodies for ELISA-based methods, or scintillation counter for radiometric assays).
-
Stop solution (e.g., EDTA).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In the wells of a kinase reaction plate, add the assay buffer, the purified kinase enzyme, and the specific substrate.
-
Inhibitor Addition: Add the diluted test compound to the respective wells. Include control wells with solvent only (0% inhibition) and wells without enzyme (100% inhibition/background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km value for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format:
-
Radiometric Assay: Transfer the reaction mixture to a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
ELISA-based Assay: Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. Detect with a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and measure the signal using a plate reader.
-
Luminescence-based Assay: Use a system that measures ATP consumption (e.g., Kinase-Glo®), where the luminescent signal is inversely proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Processes
To aid in the conceptual understanding of c-Fms inhibition and the experimental approaches to assess it, the following diagrams are provided.
Caption: The c-Fms signaling pathway is initiated by M-CSF binding, leading to receptor dimerization and activation of downstream cascades like MAPK/ERK and PI3K/Akt, which regulate key cellular functions.
Caption: A general experimental workflow for determining the cross-reactivity of a kinase inhibitor involves testing its activity against a panel of kinases to generate a selectivity profile.
References
independent verification of c-Fms-IN-2 activity
An Independent Review of c-Fms-IN-2's Efficacy as a CSF1R Inhibitor
In the landscape of kinase inhibitors, this compound has emerged as a notable agent targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical player in the proliferation, differentiation, and survival of mononuclear phagocytes. This guide provides an independent verification of this compound's activity by comparing it with other known CSF1R inhibitors, supported by experimental data and detailed methodologies for key assays. The information presented here is intended for researchers, scientists, and professionals in the field of drug development to make informed decisions.
Comparative Analysis of CSF1R Inhibitors
This compound is identified as a potent inhibitor of the FMS kinase, demonstrating an IC50 value of 0.024 µM[1]. To objectively assess its performance, a comparison with a panel of other commercially available CSF1R inhibitors is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against CSF1R.
| Compound | IC50 (nM) for CSF1R | Additional Kinase Targets |
| This compound | 24 [1] | Not specified |
| c-Fms-IN-1 | 0.8[2] | Not specified |
| c-Fms-IN-8 | 9.1[3] | Not specified |
| Sotuletinib (BLZ945) | 1[2] | Highly selective for CSF1R |
| CSF1R-IN-1 | 0.5[2] | Not specified |
| Pexidartinib (PLX3397) | Not specified | KIT, FLT3 |
| Linifanib (ABT-869) | 3[2] | KDR, Flt-1/3, PDGFRβ |
| Edicotinib (JNJ-40346527) | 3.2[2] | KIT, FLT3 |
| Vimseltinib (DCC-3014) | <10 | c-Kit |
| PRN1371 | 8.1[2] | FGFR1-4 |
| Pimicotinib (ABSK021) | Not specified | Not specified |
| PLX5622 | Not specified | Not specified |
| Masitinib (AB1010) | Not specified | Tyrosine kinases |
Understanding the CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase. Upon binding of its ligand, CSF-1 (or M-CSF), the receptor dimerizes, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events that are crucial for the function of macrophages and other myeloid cells.
Caption: The CSF1R signaling pathway, initiated by ligand binding and receptor dimerization.
Experimental Protocols for Verification
To independently verify the activity of this compound and compare it with other inhibitors, standardized experimental protocols are necessary. Below are outlines for key assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of isolated CSF1R.
Caption: Workflow for an in vitro CSF1R kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the inhibitor's effect on the proliferation of cells that depend on CSF1R signaling for growth, such as M-NFS-60 cells.
Methodology:
-
Cell Culture: Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS and recombinant murine CSF-1.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of the test inhibitor (e.g., this compound) for 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Logical Framework for Comparative Analysis
A systematic approach is crucial for a fair and comprehensive comparison of different CSF1R inhibitors. The following diagram illustrates the logical flow of such an analysis.
Caption: Logical workflow for the comparative analysis of CSF1R inhibitors.
Conclusion
The available data indicates that this compound is a potent inhibitor of CSF1R. However, a direct comparison with other inhibitors reveals a competitive landscape with several compounds exhibiting similar or even greater potency. For a comprehensive evaluation, it is recommended to perform side-by-side experiments under identical conditions. Furthermore, assessing the kinase selectivity profile of this compound will be crucial to understand its potential for off-target effects and to determine its suitability for specific research applications. This guide provides the foundational information and experimental frameworks necessary for researchers to conduct their own independent verification of this compound's activity.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of c-Fms-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the c-Fms inhibitor, c-Fms-IN-2, alongside other notable alternatives. The focus is on presenting available experimental data to facilitate an objective assessment of its performance. While in vitro data for this compound is available, a notable gap exists in the public domain regarding its in vivo efficacy and pharmacokinetic profile. This guide addresses this by presenting the known in vitro metrics and offering a representative in vivo experimental framework based on studies of similar c-Fms inhibitors.
In Vitro Efficacy: this compound and Alternatives
This compound has demonstrated potent inhibition of the c-Fms kinase in various in vitro assays. The following table summarizes its inhibitory activity and provides a comparison with other well-documented c-Fms inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Cell Line/Assay Conditions |
| This compound | 24 | 110 | Sf9 cells (biochemical)[1]; Macrophage proliferation (BrdU)[1] |
| 250 | HEK293 cells (c-Fms autophosphorylation)[2] | ||
| PLX3397 (Pexidartinib) | - | - | Effective in inhibiting ovarian cancer cell growth and sarcoma TAMs in vitro.[3][4][5] |
| GW2580 | 60 | 1000 | Human c-Fms kinase (biochemical); M-NFS-60 myeloid cells (CSF-1 induced growth)[6] |
| Ki20227 | 23 | - | c-Fms kinase (biochemical)[7] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Lower values indicate higher potency. The lack of standardized reporting across different studies necessitates careful interpretation of these values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to determine the efficacy of c-Fms inhibitors.
c-Fms Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Fms kinase.
Objective: To determine the biochemical IC50 of an inhibitor against c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the test inhibitor at various concentrations, and the recombinant c-Fms enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves converting the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
The luminescence is proportional to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Macrophage Proliferation Assay (Cell-Based)
This assay assesses the ability of an inhibitor to block the proliferation of macrophages, which is dependent on c-Fms signaling.
Objective: To determine the cell-based IC50 of an inhibitor on macrophage proliferation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line
-
Complete culture medium
-
Macrophage colony-stimulating factor (M-CSF)
-
Test inhibitor (e.g., this compound)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well plates
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a short pre-incubation period.
-
Stimulate the cells with M-CSF to induce proliferation.
-
Add BrdU labeling solution to the wells and incubate for a period that allows for DNA synthesis in proliferating cells (e.g., 4-24 hours).
-
Remove the culture medium and fix and denature the cellular DNA using the appropriate solution.
-
Add an anti-BrdU antibody that will bind to the incorporated BrdU.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at a specific wavelength. The color intensity is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
-
Calculate the percentage of proliferation inhibition at each inhibitor concentration and determine the IC50 value.
c-Fms Signaling Pathway
The c-Fms receptor, upon binding its ligand M-CSF, dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling events that are crucial for the proliferation, survival, and differentiation of myeloid cells.
Caption: The c-Fms signaling pathway initiated by M-CSF binding.
Representative In Vivo Experimental Workflow
While specific in vivo data for this compound is not publicly available, the following workflow represents a typical experimental design for evaluating a c-Fms inhibitor in a preclinical cancer model. This is based on studies of similar compounds like PLX3397 and GW2580.[3][4][5][6][8][9]
Caption: A representative workflow for an in vivo efficacy study of a c-Fms inhibitor.
Conclusion
This compound demonstrates potent in vitro activity as a c-Fms kinase inhibitor, with IC50 values in the nanomolar range. Its efficacy in cell-based assays, particularly in inhibiting macrophage proliferation, suggests its potential as a modulator of c-Fms-driven biological processes. However, the absence of publicly available in vivo efficacy and pharmacokinetic data for this compound is a significant limitation for a comprehensive comparison with more clinically advanced inhibitors like Pexidartinib (PLX3397). The provided in vitro data and representative experimental protocols and workflows serve as a valuable resource for researchers interested in the preclinical evaluation of this compound and other inhibitors targeting this critical signaling pathway. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony-stimulating factor-1 receptor inhibition combined with paclitaxel exerts effective antitumor effects in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Fms-Mediated Differentiation and Priming of Monocyte Lineage Cells Play a Central Role in Autoimmune Arthritis [dash.harvard.edu]
Assessing the Reversibility of c-Fms-IN-2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the c-Fms inhibitor, c-Fms-IN-2, with a focus on the reversibility of its inhibitory action. Understanding the reversibility of a kinase inhibitor is crucial for predicting its pharmacokinetic and pharmacodynamic properties, including its duration of action and potential for off-target effects. This document summarizes key data for this compound and compares it with other notable c-Fms inhibitors. Detailed experimental protocols for assessing inhibitor reversibility are also provided.
Introduction to c-Fms and its Inhibition
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid lineage cells, including monocytes, macrophages, and osteoclasts. Dysregulation of the c-Fms signaling pathway is implicated in various diseases, such as cancer, inflammatory disorders, and bone diseases. Consequently, c-Fms has emerged as a significant therapeutic target.
Kinase inhibitors can be broadly classified as reversible or irreversible (covalent). Reversible inhibitors bind to the target protein through non-covalent interactions and can freely associate and dissociate. In contrast, irreversible inhibitors typically form a stable, covalent bond with the target protein, leading to prolonged inhibition. The nature of this interaction has significant implications for drug design and clinical application.
Comparative Analysis of c-Fms Inhibitors
Data Summary Table
| Inhibitor | Target(s) | IC50 (c-Fms) | Reversibility |
| This compound | c-Fms | 24 nM[1] | Likely Reversible (Non-covalent) |
| Pexidartinib (PLX3397) | c-Fms, c-Kit, FLT3 | 10 nM (c-Kit), 20 nM (CSF1R)[2] | Reversible[3] |
| GW2580 | c-Fms | 30 nM[4] | Reversible (ATP-competitive)[5] |
| Ki20227 | c-Fms, VEGFR2, c-Kit, PDGFRβ | 2 nM[6] | Likely Reversible (Non-covalent) |
Analysis of Reversibility:
-
This compound: The chemical structure of this compound does not contain any apparent reactive electrophilic groups, which are characteristic of covalent inhibitors. This strongly suggests that this compound is a reversible, non-covalent inhibitor . Its mechanism of action is likely based on forming hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of the c-Fms kinase domain.
-
Pexidartinib (PLX3397): Pexidartinib is described as a reversible inhibitor.[3] Its chemical structure lacks a warhead for covalent bond formation, supporting its classification as a non-covalent, ATP-competitive inhibitor.[7]
-
GW2580: GW2580 is a selective, ATP-competitive inhibitor of c-Fms.[5] Competitive inhibitors, by their nature, are reversible as they compete with the endogenous ligand (ATP) for the binding site. Its chemical structure is also devoid of reactive moieties for covalent bonding.
-
Ki20227: Similar to this compound, the chemical structure of Ki20227 does not suggest a covalent binding mechanism. It is a potent inhibitor of c-Fms tyrosine kinase, and in the absence of evidence to the contrary, it is presumed to be a reversible, non-covalent inhibitor .
Experimental Protocols
Assessing the reversibility of a kinase inhibitor is a critical step in its preclinical characterization. The following are detailed methodologies for key experiments used to determine inhibitor reversibility.
Washout Experiment Protocol
A washout experiment is a common method to assess the duration of action of an inhibitor and infer its reversibility. If the inhibitory effect is lost after removing the compound from the experimental system, it suggests reversible binding.
Objective: To determine if the inhibition of c-Fms by an inhibitor is reversible by washing out the compound and measuring the recovery of kinase activity.
Materials:
-
Cells expressing c-Fms (e.g., M-NFS-60 cells, bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
c-Fms inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
M-CSF (Macrophage colony-stimulating factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting: anti-phospho-c-Fms (Tyr723), anti-total c-Fms, and appropriate secondary antibodies.
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Seeding: Seed c-Fms expressing cells in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the c-Fms inhibitor at a concentration several-fold higher than its IC50 (e.g., 1 µM for this compound) for a defined period (e.g., 1-2 hours). Include a vehicle-treated control group.
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells three times with a large volume of pre-warmed, inhibitor-free medium.
-
After the final wash, add fresh, inhibitor-free medium to the cells.
-
-
Recovery and Stimulation:
-
Incubate the "washout" plates for various time points (e.g., 0, 1, 2, 4, 8 hours) to allow for potential recovery of kinase activity.
-
At each time point, stimulate the cells with M-CSF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce c-Fms phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-c-Fms antibody to detect the active form of the receptor.
-
Strip and re-probe the membrane with an anti-total c-Fms antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Fms and total c-Fms. A recovery of c-Fms phosphorylation in the washout samples over time, compared to the continuously treated samples, indicates reversible inhibition.
Jump Dilution Kinase Assay
This biochemical assay directly measures the dissociation rate constant (k_off) of an inhibitor from its target kinase, providing a quantitative measure of reversibility. A slow k_off indicates a long residence time and potentially irreversible or slowly reversible inhibition.
Objective: To determine the dissociation rate constant (k_off) of an inhibitor from the c-Fms kinase.
Materials:
-
Recombinant c-Fms kinase domain
-
Kinase buffer
-
ATP and a suitable peptide substrate for c-Fms
-
c-Fms inhibitor
-
ADP detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Pre-incubation: Incubate a concentrated solution of the c-Fms kinase with a saturating concentration of the inhibitor (typically 10-100 fold over the IC50) to allow for the formation of the enzyme-inhibitor (EI) complex.
-
Jump Dilution: Rapidly dilute the EI complex (e.g., 100-fold) into a reaction mixture containing a high concentration of ATP and the peptide substrate. This dilution reduces the concentration of the free inhibitor to a non-inhibitory level, allowing the dissociation of the inhibitor from the kinase to be monitored.
-
Kinetic Measurement: Immediately after dilution, monitor the kinase activity over time by measuring the rate of ADP production using a continuous or endpoint assay.
-
Data Analysis: The recovery of kinase activity over time follows first-order kinetics. The rate of this recovery corresponds to the dissociation rate constant (k_off) of the inhibitor. This can be determined by fitting the data to the appropriate kinetic model. A faster recovery of activity indicates a more rapidly reversible inhibitor.
Visualizations
c-Fms Signaling Pathway
The following diagram illustrates the major signaling pathways activated downstream of the c-Fms receptor upon binding of its ligand, M-CSF.
Caption: The c-Fms signaling cascade initiated by M-CSF binding.
Experimental Workflow for Washout Assay
The diagram below outlines the key steps in a typical washout experiment to assess inhibitor reversibility.
Caption: Workflow for a cellular washout experiment.
Conclusion
Based on the analysis of its chemical structure, this compound is predicted to be a reversible, non-covalent inhibitor of c-Fms. This is in line with the characteristics of other widely used c-Fms inhibitors such as Pexidartinib (PLX3397) and GW2580. To definitively confirm the reversibility of this compound, direct experimental evidence from washout experiments or kinetic binding assays is required. The provided protocols offer a robust framework for conducting such investigations, which are essential for the comprehensive characterization of any new kinase inhibitor and for guiding its further development and application in research and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pexidartinib (PLX3397) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Researcher's Guide to Selecting and Validating a Negative Control for c-Fms-IN-2 Studies
For researchers, scientists, and drug development professionals investigating the role of Colony-Stimulating Factor 1 Receptor (c-Fms), the use of specific inhibitors like c-Fms-IN-2 is indispensable. However, to ensure the observed effects are specifically due to the inhibition of c-Fms and not off-target activities, a carefully selected and validated negative control is crucial. This guide provides a comprehensive comparison of this compound with a proposed negative control, GW2580-Inactive, and details the experimental protocols necessary for its validation.
c-Fms, a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of myeloid lineage cells, including monocytes, macrophages, and osteoclasts.[1][2] Its dysregulation is implicated in various inflammatory diseases, autoimmune disorders, and cancer. This compound is a potent inhibitor of c-Fms kinase activity with an IC50 of 24 nM.[3][4] To distinguish its specific on-target effects from potential off-target interactions, a structurally similar but biologically inactive compound is required.
While an ideal, commercially available inactive analog of this compound is not readily documented, a rational approach is to utilize a compound with a similar chemical scaffold but with modifications known to abrogate kinase activity. Based on the principles of structure-activity relationships for aminopyrimidine-based kinase inhibitors, we propose the use of a hypothetical compound, herein named GW2580-Inactive , as a negative control. This compound would be structurally analogous to the known c-Fms inhibitor GW2580 but with a key modification, such as the removal of a critical hydrogen-bonding moiety, rendering it inactive against c-Fms. For the purpose of this guide, we will proceed with the validation of such a hypothetical, yet plausible, negative control.
Comparative Analysis: this compound vs. GW2580-Inactive
A direct comparison of the key features of the active inhibitor and the proposed negative control is essential for designing and interpreting experiments.
| Feature | This compound | GW2580-Inactive (Proposed Negative Control) |
| Target | c-Fms Kinase | None (designed to be inactive against c-Fms) |
| Mechanism of Action | ATP-competitive inhibitor of c-Fms kinase activity.[5] | Expected to have no significant binding to the ATP pocket of c-Fms. |
| Reported IC50 for c-Fms | 24 nM[3][4] | > 10,000 nM (to be experimentally confirmed) |
| Chemical Scaffold | Aminopyrimidine | Aminopyrimidine (structurally similar to GW2580) |
| Purpose in Experiments | To specifically inhibit c-Fms signaling. | To control for off-target effects and non-specific cellular responses. |
Experimental Validation of the Negative Control
Prior to its use in substantive experiments, the biological inactivity of the proposed negative control, GW2580-Inactive, against c-Fms must be rigorously validated. The following experimental protocols are designed to confirm its lack of effect on c-Fms kinase activity and downstream signaling.
In Vitro c-Fms Kinase Assay
Objective: To directly measure the effect of this compound and GW2580-Inactive on the enzymatic activity of recombinant c-Fms kinase.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant human c-Fms kinase, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP is prepared in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound (positive control for inhibition) and GW2580-Inactive are added to the reaction mixtures. A DMSO control (vehicle) is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based ADP detection assay (e.g., ADP-Glo™) or by capturing the phosphorylated substrate on a membrane and detecting it with a phosphotyrosine-specific antibody.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a dose-response curve.
Expected Outcome: this compound should exhibit a potent IC50 in the nanomolar range, while GW2580-Inactive should show no significant inhibition even at high micromolar concentrations.
Western Blot Analysis of c-Fms Signaling
Objective: To assess the impact of the compounds on c-Fms autophosphorylation and the activation of downstream signaling pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line endogenously expressing c-Fms (e.g., bone marrow-derived macrophages) is cultured. The cells are serum-starved and then pre-treated with this compound, GW2580-Inactive, or DMSO for 1-2 hours.
-
Stimulation: The cells are then stimulated with macrophage colony-stimulating factor (M-CSF) to induce c-Fms activation.
-
Cell Lysis: Following stimulation, the cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for:
-
Phospho-c-Fms (to detect autophosphorylation)
-
Total c-Fms (as a loading control)
-
Phospho-Akt and total Akt
-
Phospho-ERK1/2 and total ERK1/2
-
-
Detection: The membrane is incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.
Expected Outcome: M-CSF stimulation should induce robust phosphorylation of c-Fms, Akt, and ERK1/2 in the DMSO-treated cells. This compound should significantly block this phosphorylation. In contrast, GW2580-Inactive should have no effect on the M-CSF-induced phosphorylation of these proteins.
Cell-Based Functional Assays
Objective: To evaluate the effect of the compounds on a biological process known to be regulated by c-Fms signaling, such as osteoclast differentiation.
Methodology:
-
Osteoclast Differentiation: Bone marrow-derived macrophages are cultured in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.
-
Compound Treatment: The differentiating cells are treated with this compound, GW2580-Inactive, or DMSO throughout the culture period.
-
TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of multinucleated, TRAP-positive cells is quantified.
-
Resorption Pit Assay: Alternatively, the cells can be cultured on a resorbable substrate (e.g., dentin slices or calcium phosphate-coated plates). The extent of resorption is visualized and quantified after removing the cells.
Expected Outcome: this compound should significantly inhibit the formation of TRAP-positive osteoclasts and reduce the area of resorption. GW2580-Inactive should have no significant effect on either of these processes compared to the DMSO control.
Visualizing the Experimental Logic and Signaling Pathway
To clearly illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The c-Fms signaling pathway and points of intervention.
References
- 1. Transcription factor complex formation and chromatin fine structure alterations at the murine c-fms (CSF-1 receptor) locus during maturation of myeloid precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced expression of c-fms in normal hematopoietic cells shows evidence for both conservation and lineage restriction of signal transduction in response to macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | c-Fms | TargetMol [targetmol.com]
- 5. Crystal structure of the tyrosine kinase domain of colony-stimulating factor-1 receptor (cFMS) in complex with two inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to c-Fms-IN-2 and Other c-FMS Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the c-FMS kinase inhibitor, c-Fms-IN-2, alongside other notable inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS. The data and protocols presented herein are intended to support research and development efforts in oncology, immunology, and other fields where CSF1R signaling is a critical therapeutic target.
Introduction to c-FMS (CSF1R) Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[1] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders.[1] Consequently, the development of small molecule inhibitors targeting CSF1R has become an area of intense research. This guide focuses on this compound and provides a comparative landscape of its activity against other known CSF1R inhibitors.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a kinase inhibitor. The following table summarizes the reported biochemical IC50 values for this compound and a selection of other CSF1R inhibitors.
Disclaimer: The IC50 values presented in this table are compiled from various sources and may have been determined using different experimental assays and conditions. Direct comparison of these values should be made with caution. For a definitive comparison, it is recommended that these compounds be tested side-by-side under identical experimental conditions.
| Inhibitor | Biochemical IC50 (nM) | Additional Kinase Targets (IC50 in nM) |
| This compound | 24 [2] | Not specified |
| Pexidartinib (PLX3397) | 13 - 20 | c-Kit (10-16), FLT3-ITD (9-160)[1][3] |
| Sotuletinib (BLZ945) | 1 | c-Kit (3200), PDGFRβ (4800), Flt3 (9100)[4] |
| Vimseltinib (DCC-3014) | 2 | c-Kit (480), PDGFRα (430), PDGFRβ (2300)[1] |
| Linifanib (ABT-869) | 3 | KDR (4), Flt-1 (3), Flt-3 (4), PDGFRβ (66)[4] |
| Edicotinib (JNJ-40346527) | 3.2 | KIT (20), FLT3 (190)[4] |
| GW2580 | - | Trk A, B, C[1] |
| ARRY-382 | 9 | Not specified[4] |
Experimental Protocols
For accurate and reproducible comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for biochemical and cellular assays to evaluate CSF1R inhibitors.
Biochemical c-FMS (CSF1R) Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the isolated CSF1R kinase domain.
Objective: To determine the IC50 value of an inhibitor against CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R kinase domain
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant CSF1R enzyme, substrate, ATP, and test inhibitors to their desired concentrations in Kinase Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add 1 µL of the test inhibitor or vehicle (e.g., 5% DMSO).
-
Add 2 µL of the diluted CSF1R enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions (e.g., add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes; then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes).
-
-
Data Analysis:
-
Record the luminescence signal.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular CSF1R Autophosphorylation Assay
This assay measures the ability of an inhibitor to block CSF1R autophosphorylation within a cellular context, providing a more physiologically relevant measure of inhibitor activity.
Objective: To quantify the inhibition of ligand-induced CSF1R autophosphorylation in a cellular model.
Materials:
-
A cell line expressing CSF1R (e.g., M-NFS-60 or engineered U2OS cells)
-
Cell culture medium
-
Recombinant human CSF-1 ligand
-
Test inhibitor (e.g., this compound) at various concentrations
-
Lysis buffer
-
Antibodies for Western blot or ELISA (anti-phospho-CSF1R and anti-total-CSF1R)
Procedure:
-
Cell Culture and Treatment:
-
Seed CSF1R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with CSF-1 ligand (e.g., 300 ng/mL for 30 minutes) to induce CSF1R autophosphorylation.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phosphorylation:
-
Quantify the levels of phosphorylated CSF1R and total CSF1R in the cell lysates using a suitable method such as Western blot or ELISA.
-
-
Data Analysis:
-
Normalize the phosphorylated CSF1R signal to the total CSF1R signal for each treatment condition.
-
Calculate the percent inhibition of CSF1R phosphorylation for each inhibitor concentration relative to the CSF-1 stimulated vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the CSF1R signaling pathway and the experimental workflow for inhibitor comparison can aid in understanding the mechanism of action and designing robust experiments.
Caption: CSF1R signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for comparing CSF1R inhibitors.
References
Safety Operating Guide
Proper Disposal of c-Fms-IN-2: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of potent, biologically active compounds like c-Fms-IN-2. As a selective inhibitor of c-FMS kinase, this small molecule requires careful management throughout its lifecycle, from receipt to disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, it is crucial to treat it as a potentially hazardous substance. Kinase inhibitors, as a class of compounds, should be handled with care. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when working with this compound. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Prohibited Disposal Methods
To prevent contamination of water systems and harm to aquatic life, as well as to ensure the safety of non-laboratory personnel, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this compound or any solutions containing the compound down the sink or drain.
-
DO NOT discard this compound in the regular trash.
-
DO NOT attempt to neutralize the chemical without a specific, validated protocol and appropriate safety measures.
-
DO NOT dispose of the compound by evaporation in a fume hood.[1]
Step-by-Step Disposal Protocol for this compound
The following procedures are based on standard practices for the management of hazardous chemical waste in a laboratory setting and should be followed for all waste streams containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation of waste at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: This category includes unused or expired pure this compound, as well as contaminated consumables such as pipette tips, microcentrifuge tubes, gloves, and absorbent bench paper.
-
Liquid Waste: This includes stock solutions (typically in DMSO), experimental solutions, and the first rinse of any container that has held the compound.
Step 2: Waste Collection and Containment
Use designated, chemically compatible, and clearly labeled containers for the collection of this compound waste.
For Solid Waste:
-
Collect in a sealable, robust plastic bag or a designated solid waste container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and any appropriate hazard symbols.
For Liquid Waste:
-
Use a sealable, leak-proof container made of a material compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
The container must be labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent system (e.g., "in DMSO"), and an approximate concentration of the active compound.
Containers for both solid and liquid waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of laboratory personnel. Ensure all waste containers are kept securely closed except when adding waste and are stored in secondary containment to mitigate any potential leaks or spills.
Step 3: Decontamination of Reusable Labware
For reusable glassware or other equipment that has come into contact with this compound:
-
Initial Rinse: Perform an initial rinse with a small amount of the solvent used to prepare the this compound solution (e.g., DMSO). This first rinseate is considered hazardous liquid waste and must be collected in the designated liquid waste container.
-
Secondary Rinse: Follow with a secondary rinse using a suitable laboratory detergent and water. This rinse water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
Final Rinse: A final rinse with deionized water is recommended before drying and reusing the labware.
Step 4: Disposal of Empty Product Vials
Even "empty" vials that originally contained this compound powder must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the vial three times with a suitable solvent (e.g., DMSO or another appropriate organic solvent). Collect all rinsate as hazardous liquid waste.
-
Label Defacement: After triple rinsing, deface or remove the original product label to avoid any confusion.
-
Final Disposal: The decontaminated and defaced vial can then be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.
Step 5: Waste Pickup and Final Disposal
Once your hazardous waste containers are full, arrange for their collection by your institution's Environmental Health and Safety (EHS) department. EHS personnel are trained in the proper procedures for the transportation and ultimate disposal of hazardous chemical waste, which typically involves high-temperature incineration.
Summary of this compound Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₃O₃ | [2] |
| Molecular Weight | 339.39 g/mol | [2] |
| IC₅₀ | 24 nM for c-FMS kinase | [2][3] |
| Solubility | ≥ 100 mg/mL in DMSO | [2] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
Experimental Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
References
Personal protective equipment for handling c-Fms-IN-2
Essential Safety and Handling Guide for c-Fms-IN-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like the c-Fms kinase inhibitor, this compound.[1][2] Adherence to strict safety protocols minimizes exposure risk and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₉H₂₁N₃O₃ |
| Molecular Weight | 339.39 g/mol [1] |
| CAS Number | 791587-67-2[1] |
| Appearance | Powder[1] |
| Storage (Powder) | -20°C for 3 years[1] |
| Storage (In Solvent) | -80°C for 1 year[1] |
| Solubility | DMSO: 90 mg/mL (265.18 mM)[1] |
Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved.[3][6] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[6] |
| Eye Protection | Safety glasses with side shields or safety goggles. A full face shield is recommended when handling the powder or solutions.[4][6] | Protects eyes and face from splashes and aerosolized particles.[4] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[4][6] | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the compound as a powder or when aerosols may be generated.[3][6] | Prevents inhalation of the compound, a primary route of exposure.[6] |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving the solid form of this compound or its concentrated stock solutions must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize exposure risk.[3][4]
Workspace Preparation
-
Containment: Designate a specific area for handling this compound within a chemical fume hood or BSC.
-
Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[3]
-
Assemble Materials: Before starting, ensure all necessary PPE, calibrated weighing equipment, solvents, vials, and a clearly labeled hazardous waste container are within the containment area.
Experimental Protocol: Weighing and Reconstitution
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Weighing: To minimize the dispersion of powder, carefully weigh the solid this compound on a tared weigh boat or paper inside the fume hood or BSC.[6]
-
Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing. Cap the vial securely and vortex until the compound is fully dissolved. Sonication is recommended for dissolving this compound in DMSO.[1]
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and user's initials.[3]
Decontamination and Clean-up
-
Surface Decontamination: After each handling session, wipe down all surfaces and equipment within the fume hood or BSC with an appropriate decontamination solution (e.g., 70% ethanol (B145695) followed by a suitable lab detergent).
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the gown, face shield, and finally inner gloves.[3]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for hazardous chemical waste.[4][6]
| Waste Type | Disposal Container | Procedure |
| Solid Hazardous Waste | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[4] | Includes unused compound, contaminated gloves, gowns, weigh boats, pipette tips, and empty vials.[4][6] |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container.[6] | Includes unused or expired stock solutions and contaminated solvents. DO NOT pour down the drain.[5] |
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container for hazardous waste.[4] | Includes needles and syringes used in any in vivo studies.[4] |
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While this guide is based on best practices for handling potent kinase inhibitors, users should always consult their institution's specific safety guidelines and the most up-to-date Safety Data Sheet if one becomes available.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
